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Octyl isobutyrate

Cat. No.: B085545
CAS No.: 109-15-9
M. Wt: 200.32 g/mol
InChI Key: PQCYCHFQWMNQRJ-UHFFFAOYSA-N
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Description

Octyl isobutyrate is a significant aliphatic ester of interest in scientific research, particularly in the study of natural products and their biological activities. It is identified as a constituent of the essential oils from various Heracleum species, such as H. persicum and H. rawianum . In this context, it is studied alongside other esters like hexyl butyrate and octyl acetate for its role in conferring antimicrobial and antioxidant properties to these plant extracts . Researchers value this compound as a subject in phytochemical analyses to understand the influence of environmental factors, such as altitude and precipitation, on the synthesis of secondary metabolites in plants . Its mechanism of action in antimicrobial studies is often associated with the hydrophobic nature of aliphatic esters, which can disrupt microbial cell membranes, leading to leakage of cellular contents and eventual cell death . Beyond ecological and antimicrobial research, this compound serves as a valuable reference standard and an intermediate in organic synthesis. It is used in the development and analysis of flavor and fragrance compositions, as well as in the formulation of delivery systems for other bioactive compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B085545 Octyl isobutyrate CAS No. 109-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 2-methylpropanoate
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InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3
Source PubChem
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InChI Key

PQCYCHFQWMNQRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCOC(=O)C(C)C
Source PubChem
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Molecular Formula

C12H24O2
Source PubChem
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DSSTOX Substance ID

DTXSID6059364
Record name Propanoic acid, 2-methyl-, octyl ester
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Molecular Weight

200.32 g/mol
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Physical Description

colourless to pale yellow liquid/refreshing, herbaceous odour
Record name Octyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

236.00 to 238.00 °C. @ 760.00 mm Hg
Record name Octyl 2-methylpropanoate
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Solubility

very slightly, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Octyl 2-methylpropanoate
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Record name Octyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.853-0.858
Record name Octyl isobutyrate
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CAS No.

109-15-9
Record name Octyl isobutyrate
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Record name Octyl isobutyrate
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Record name Propanoic acid, 2-methyl-, octyl ester
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Record name Octyl isobutyrate
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Record name OCTYL ISOBUTYRATE
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Record name Octyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isobutyrate is a carboxylic ester with the molecular formula C12H24O2.[1] It is a colorless to pale yellow liquid recognized by its characteristic fruity and fatty aroma.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.

Chemical and Physical Properties

This compound is characterized by a range of physical and chemical properties that are critical for its application in various scientific and industrial fields. These properties are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C12H24O2[1]
Molecular Weight 200.32 g/mol [1]
IUPAC Name octyl 2-methylpropanoate[3]
CAS Number 109-15-9
Appearance Colorless to pale yellow liquid[2][3]
Odor Fruity, fatty fragrance suggestive of grape[2]
Boiling Point 236.0 to 238.0 °C at 760 mmHg[3]
Density 0.853 - 0.858 g/mL at 25 °C[3]
Refractive Index 1.420 - 1.425 at 20 °C[3]
Solubility Very slightly soluble in water; Soluble in alcohol[3]
SMILES CCCCCCCCOC(=O)C(C)C[1]
InChIKey PQCYCHFQWMNQRJ-UHFFFAOYSA-N[1]

Chemical Structure

This compound is the ester formed from n-octanol and isobutyric acid. The structure consists of an eight-carbon alkyl chain (octyl group) attached to the oxygen of the carboxylate group of isobutyrate.

G Chemical Structure of this compound C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 O1 O C8->O1 C9 C O1->C9 O2 O C9->O2 C10 CH C9->C10 C11 CH3 C10->C11 C12 CH3 C10->C12

Caption: Chemical structure of octyl 2-methylpropanoate.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of n-octanol with isobutyric acid, using a strong acid catalyst such as sulfuric acid.[2] The reaction is reversible and is driven to completion by removing the water formed during the reaction.

G Fischer Esterification Workflow for this compound Synthesis reactants Combine n-octanol, isobutyric acid, and a catalytic amount of concentrated H2SO4 reflux Reflux the mixture for 2-4 hours reactants->reflux cool Cool the reaction mixture to room temperature reflux->cool extract Extract with an organic solvent (e.g., diethyl ether) cool->extract wash1 Wash with saturated NaHCO3 solution to neutralize excess acid extract->wash1 wash2 Wash with brine wash1->wash2 dry Dry the organic layer over anhydrous Na2SO4 wash2->dry filter Filter to remove the drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate distill Purify by vacuum distillation concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-octanol and a slight excess of isobutyric acid (e.g., 1.2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total moles of reactants) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess isobutyric acid and the sulfuric acid catalyst.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume of the sample (e.g., 1 µL), diluted in a suitable solvent like dichloromethane, is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with a reference library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the octyl chain protons and the isobutyrate moiety.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by GC-MS will exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

Safety and Handling

This compound is generally considered to have a good safety profile for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

Due to its pleasant fruity aroma, this compound is primarily used as a flavoring and fragrance agent in a variety of products.[2] Its applications include perfumes, cosmetics, and as a food additive to impart fruity notes.

References

physicochemical characteristics of n-octyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of n-Octyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Octyl isobutyrate (CAS No. 109-15-9) is an ester recognized for its characteristic fruity and waxy aroma, leading to its application in the flavor and fragrance industries.[1][2][3] A thorough understanding of its physicochemical properties is crucial for its synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Chemical Identity

  • IUPAC Name: octyl 2-methylpropanoate[4]

  • Synonyms: n-Octyl iso-butyrate, Caprylyl isobutyrate, Isobutyric acid, octyl ester[4][5][6]

  • CAS Number: 109-15-9[3][7]

  • Molecular Formula: C12H24O2[3][4][8]

  • Molecular Weight: 200.32 g/mol [4][8]

  • Chemical Structure:

    • SMILES: CCCCCCCCOC(=O)C(C)C[4][8]

    • InChI: InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3[4][8]

Physicochemical Properties

The key physicochemical properties of n-octyl isobutyrate are summarized in the table below. These parameters are essential for predicting its behavior in various applications, from flavor formulation to potential, though less common, use in drug delivery systems.

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][2][4]
Odor Fruity, fatty, waxy, green, soapy, herbaceous[1][2]
Boiling Point 236.00 to 238.00 °C @ 760.00 mm Hg[1][4]
245 °C[2][3]
Melting Point -56 °C (estimate)[2][3]
Density / Specific Gravity 0.853 to 0.858 g/mL @ 25 °C[1][4][9]
0.856 g/mL @ 25 °C[2]
Refractive Index 1.420 to 1.425 @ 20 °C[1][4][10]
1.421 @ 20 °C[2]
Solubility Very slightly soluble in water; soluble in alcohol and dipropylene glycol.[1][4]Insoluble in water; Soluble in alcohols and organic solvents.[3][11]
Vapor Pressure 0.061000 mmHg @ 25.00 °C (estimated)[1]
0.0544 mm Hg @ 25 °C (estimated)[12]
Vapor Density 6.8 (Air = 1)[1]
Flash Point 221.00 °F (105.00 °C) (Closed Cup)[1][11]
> 200.0 °F (> 93.3 °C) (Closed Cup)[13]
206 °F[2]
97 °C (Closed Cup)[3]
logP (o/w) 4.705 (estimated)[1]
4.72 (estimated)[12]

Experimental Protocols

The determination of the physicochemical properties of n-octyl isobutyrate involves standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis via Fischer Esterification

n-Octyl isobutyrate can be synthesized by the Fischer esterification of n-octanol with isobutyric acid, using a strong acid catalyst such as sulfuric acid.[2][14]

  • Materials: n-octanol, isobutyric acid, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus, separatory funnel.

  • Procedure:

    • In a round-bottom flask, combine a 3:1 molar ratio of n-octanol to isobutyric acid.[14]

    • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 drops) to the mixture.[15]

    • Heat the mixture under reflux for a specified period (e.g., 30 minutes) using a heating mantle or steam bath.[15]

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[15]

    • Separate the organic layer (the ester) and dry it over anhydrous magnesium sulfate.[15]

    • Purify the n-octyl isobutyrate by fractional distillation.[15]

Determination of Boiling Point
  • Apparatus: Distillation apparatus, thermometer, heating mantle.

  • Procedure:

    • Place a sample of purified n-octyl isobutyrate in a distillation flask.

    • Heat the flask gently using a heating mantle.

    • The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure, 760 mm Hg).[1][4]

Measurement of Density and Specific Gravity
  • Apparatus: Pycnometer or a digital density meter.

  • Procedure:

    • Calibrate the instrument with deionized water at a specific temperature (e.g., 25 °C).

    • Introduce the n-octyl isobutyrate sample into the pycnometer or density meter.

    • Measure the mass of the sample at the specified temperature.

    • The density is calculated as mass per unit volume. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).

Measurement of Refractive Index
  • Apparatus: Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Place a few drops of the n-octyl isobutyrate sample on the prism of the refractometer.

    • Measure the refractive index at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[16]

Determination of Purity by Gas-Liquid Chromatography (GLC)
  • Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).

  • Procedure:

    • Inject a small volume of the n-octyl isobutyrate sample into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas through a column.

    • The components of the sample are separated based on their boiling points and interactions with the stationary phase.

    • The purity is determined by the relative area of the n-octyl isobutyrate peak in the chromatogram.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the relationship between the key physicochemical properties of n-octyl isobutyrate.

G cluster_synthesis Synthesis: Fischer Esterification Reactants Reactants: - n-Octanol - Isobutyric Acid Reaction Reflux Reaction Reactants->Reaction Catalyst Catalyst: Sulfuric Acid Catalyst->Reaction Purification Purification: - Washing - Drying - Distillation Reaction->Purification FinalProduct n-Octyl Isobutyrate Purification->FinalProduct

Caption: Synthesis workflow for n-octyl isobutyrate.

G cluster_physical Physical Properties cluster_measurable Measurable Characteristics Product n-Octyl Isobutyrate Appearance Appearance: Colorless to Pale Yellow Liquid Product->Appearance Odor Odor: Fruity, Waxy Product->Odor BoilingPoint Boiling Point Product->BoilingPoint Density Density Product->Density RefractiveIndex Refractive Index Product->RefractiveIndex FlashPoint Flash Point Product->FlashPoint Solubility Solubility Product->Solubility Purity Purity (GLC) Product->Purity

References

An In-depth Technical Guide to Octyl Isobutyrate (CAS No. 109-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate (CAS No. 109-15-9), also known as octyl 2-methylpropanoate, is an organic ester with the chemical formula C₁₂H₂₄O₂.[1] It is recognized for its characteristic fruity and fatty aroma, making it a valuable ingredient in the flavor and fragrance industries.[2][3][4] Beyond its sensory properties, understanding its technical specifications, synthesis, and metabolic fate is crucial for its application in research and development, including potential considerations in drug formulation and toxicology. This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and quality control.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₂₄O₂[1]
Molecular Weight 200.32 g/mol [1]
CAS Number 109-15-9
Appearance Colorless to pale yellow liquid[5][6]
Odor Fruity, fatty, green, waxy[2][6]
Boiling Point 236 - 245 °C[2][3][5]
Density 0.853 - 0.858 g/mL at 25 °C[2][6]
Refractive Index 1.420 - 1.425 at 20 °C[6][7]
Flash Point > 93.3 °C (> 200 °F)[8]
Solubility Insoluble in water; soluble in alcohol and dipropylene glycol.[3][9]
LogP 4.78[2]
Table 2: Spectroscopic Data Summary
Spectroscopic TechniqueKey Features and Observations
¹H NMR Data available on PubChem.[5]
¹³C NMR Data available on PubChem.[5]
Mass Spectrometry (MS) Mass spectrum (electron ionization) data is available on the NIST WebBook.[10]
Infrared (IR) Spectroscopy IR spectra are available on PubChem.[5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound through the acid-catalyzed esterification of n-octanol and isobutyric acid.

Materials:

  • n-Octanol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add n-octanol and a slight excess of isobutyric acid (e.g., 1.2 equivalents).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis_Workflow Reactants n-Octanol + Isobutyric Acid + Sulfuric Acid (cat.) + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Wash with: 1. Water 2. NaHCO₃ (aq) 3. Brine Reaction->Workup Drying Dry over Na₂SO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Octyl Isobutyrate Purification->Product

Figure 1. General workflow for the synthesis of this compound.
Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for the analysis of this compound purity using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a flame ionization detector (FID).

  • Column: ZB-5HT capillary column (30 m x 250 µm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

  • Prepare the sample for analysis by diluting it in the same solvent.

  • Inject the prepared sample into the GC system.

  • Acquire the chromatogram and integrate the peak corresponding to this compound.

  • Calculate the purity based on the peak area relative to the total area of all peaks in the chromatogram.

GC_Analysis_Workflow Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Result Result Calculation->Result Purity Report

Figure 2. Workflow for GC-FID analysis of this compound.

Metabolic Pathway

This compound, as an ester, is expected to undergo hydrolysis in vivo, catalyzed by esterases, to yield n-octanol and isobutyric acid.[2] These two metabolites then enter their respective metabolic pathways.

  • n-Octanol Metabolism: n-Octanol is primarily oxidized to octanoic acid via octanal (B89490).[1][11] Octanoic acid can then enter the β-oxidation pathway to be metabolized for energy.[10] A smaller fraction may be conjugated with glucuronic acid and excreted.[11]

  • Isobutyric Acid Metabolism: Isobutyric acid is a metabolite of the amino acid valine. It is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[2]

Metabolic_Pathway OI This compound Hydrolysis Esterase-catalyzed Hydrolysis OI->Hydrolysis Octanol (B41247) n-Octanol Hydrolysis->Octanol IsobutyricAcid Isobutyric Acid Hydrolysis->IsobutyricAcid Octanal Octanal Octanol->Octanal PropionylCoA Propionyl-CoA IsobutyricAcid->PropionylCoA OctanoicAcid Octanoic Acid Octanal->OctanoicAcid BetaOxidation β-Oxidation OctanoicAcid->BetaOxidation SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

Figure 3. Proposed metabolic pathway of this compound.

Safety and Toxicology

This compound is generally considered to have low toxicity. The acute oral LD₅₀ in rats and the acute dermal LD₅₀ in rabbits are both reported to be greater than 5 g/kg.[2] It is not expected to be genotoxic.[5][12] Based on data from analogous compounds, it has a high Margin of Exposure (MOE) for repeated dose and reproductive toxicity.[5][12] It is also not expected to be a skin sensitizer (B1316253) or phototoxic.[5][12] Environmentally, it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[5][12]

Applications

The primary application of this compound is as a flavoring and fragrance ingredient in a variety of products, including foods, beverages, perfumes, and cosmetics.[4][6][13] It is also used in industrial applications such as a solvent in paints and coatings.[1][13] In a research context, it can be used as a standard for analytical method development and in studies of esterase activity.

Conclusion

This technical guide provides a comprehensive overview of the key technical data for this compound (CAS No. 109-15-9). The information on its physicochemical properties, spectroscopic data, synthesis, analytical methods, and metabolic pathways is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound in a laboratory setting.

References

solubility of octyl isobutyrate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Octyl Isobutyrate in Organic Solvents

Introduction

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, a relatively nonpolar ester, it is anticipated to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. Key factors influencing its solubility include:

  • Solute-Solvent Interactions: The balance of van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding between this compound and the solvent molecules.

  • Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. For liquid-liquid systems, the effect of temperature can be more complex and may influence miscibility.

  • Pressure: For the solubility of gases in liquids, pressure is a significant factor (Henry's Law). For liquid-liquid and solid-liquid systems, the effect of pressure is generally negligible under standard laboratory conditions.

  • Purity of Components: The presence of impurities in either the solute or the solvent can alter the measured solubility.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly accessible database detailing the quantitative solubility of this compound across a wide spectrum of organic solvents is not available. Researchers are therefore encouraged to determine these values experimentally based on their specific requirements. To facilitate this, a standardized table for data presentation is provided below.

Table 1: Template for Reporting Quantitative Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Ethanole.g., 25e.g., Isothermal Equilibrium
e.g., Acetonee.g., 25e.g., Isothermal Equilibrium
e.g., Hexanee.g., 25e.g., Isothermal Equilibrium
e.g., Toluenee.g., 25e.g., Isothermal Equilibrium
e.g., Dichloromethanee.g., 25e.g., Isothermal Equilibrium
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Equilibrium
e.g., Methanole.g., 25e.g., Isothermal Equilibrium
e.g., Isopropanole.g., 25e.g., Isothermal Equilibrium

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The isothermal equilibrium method is a widely accepted and accurate technique for determining the solubility of a compound in a liquid solvent. This protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

  • Solute: High-purity this compound (>99%)

  • Solvents: High-purity organic solvents of interest

  • Apparatus:

    • Thermostatic shaker bath or magnetic stirrer with a temperature controller

    • Analytical balance (readable to ±0.1 mg)

    • Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

4.2. Procedure

  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in the thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the undissolved solute to settle, resulting in a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess this compound to a known volume of solvent B Seal vial A->B C Place in thermostatic shaker at constant temperature B->C D Agitate for 24-72 hours C->D E Cease agitation and allow undissolved solute to settle D->E F Withdraw and filter a known volume of supernatant E->F G Dilute sample F->G H Quantify using analytical instrument (e.g., GC, HPLC) G->H I Calculate solubility H->I J Report results in triplicate I->J

Caption: Experimental workflow for solubility determination.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Octyl Isobutyrate: Boiling Point and Vapor Pressure

Introduction

This compound (CAS No: 109-15-9) is an ester recognized for its characteristic fruity, green aroma.[1] Chemically, it is the ester of octanol (B41247) and isobutyric acid, with the molecular formula C12H24O2.[2] Beyond its applications in the flavor and fragrance industry, understanding its fundamental physicochemical properties, such as boiling point and vapor pressure, is critical for its application in various scientific and industrial contexts, including its use as a solvent or a synthetic building block in pharmaceutical development.

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound. It includes a summary of reported values, detailed experimental protocols for their determination, and a conceptual diagram illustrating the underlying principles governing these properties.

Physicochemical Data of this compound

The boiling point and vapor pressure are crucial parameters that define the volatility of a compound. These properties are interdependent and are significantly influenced by intermolecular forces. Esters like this compound exhibit dipole-dipole interactions and van der Waals dispersion forces.[3] The absence of hydrogen bonding capabilities results in lower boiling points compared to carboxylic acids of similar molecular weight.[4]

Quantitative Data Summary

The following table summarizes the reported values for the key physical properties of this compound. It is important to note that some values are experimentally determined while others are estimations from computational models.

PropertyValueConditionsSource(s)
Boiling Point 236.00 - 238.00 °C@ 760.00 mm Hg[5]
245 °CNot specified[6][7]
236.95 °CEstimated[8]
Vapor Pressure 0.061000 mmHg@ 25.00 °C (Estimated)[5]
0.060900 mmHg@ 25.00 °C[9]
0.0544 mmHg@ 25.00 °C (Estimated)[8]
Molecular Weight 200.32 g/mol N/A[2][9]
Density 0.856 g/mL@ 25 °C[7]
0.853 - 0.858 g/mL@ 25.00 °C[5]
Flash Point 105.00 °CTCC (Tag Closed Cup)[5][6]

Experimental Determination Protocols

Accurate determination of boiling point and vapor pressure requires precise experimental techniques. The following sections detail several established methods suitable for esters and other organic compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

3.1.1 Distillation Method This is a classical method for determining the boiling point of a liquid sample, particularly when purification is also desired.

  • Principle : A liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid and collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.

  • Apparatus : A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).

  • Procedure :

    • Place a sufficient volume of the sample (typically >5 mL) into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

    • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor passing into the condenser.[10]

    • Heat the flask gently. As the liquid boils, vapors will rise and surround the thermometer bulb.

    • Record the temperature when it becomes constant. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the substance at the prevailing atmospheric pressure.[11]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

3.1.2 Thiele Tube Method This microscale method is advantageous when only a small amount of sample is available.

  • Principle : A sample is heated in a small tube alongside an inverted capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube at the exact moment the external pressure equals the vapor pressure of the substance.[10][12]

  • Apparatus : Thiele tube, thermometer, small sample vial (Durham tube), capillary tube, rubber band, and a heat source.

  • Procedure :

    • Attach a small vial containing 0.25-0.5 mL of the sample to a thermometer using a rubber band.[10]

    • Place a capillary tube (sealed at one end) into the sample vial with the open end down.[10]

    • Place the assembly into a Thiele tube containing a high-boiling mineral oil.

    • Heat the side arm of the Thiele tube gently.

    • Observe the capillary tube. When a continuous stream of bubbles emerges, the temperature is just above the boiling point.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid just begins to enter the capillary tube.[10][12]

Vapor Pressure Determination

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

3.2.1 Ebullioscopic Method This is a direct method involving the measurement of the boiling temperature of a substance at different, controlled pressures.

  • Principle : Based on the direct relationship between boiling point and pressure. By measuring the boiling temperature of the ester at various sub-atmospheric pressures, a vapor pressure-temperature curve can be constructed.[13]

  • Apparatus : A specialized vapor-liquid equilibrium apparatus (ebulliometer) equipped with a pressure control system, a heating system, and a precision temperature sensor.

  • Procedure :

    • A sample of the ester (e.g., 200 mL) is placed in the ebulliometer.

    • The system pressure is set and maintained at a specific value using a vacuum pump and controller.

    • The sample is heated until it reaches a steady state of boiling and reflux.

    • The temperature of the boiling liquid is measured with high precision (e.g., ±0.01 K). This temperature is the boiling point at the set pressure.

    • The process is repeated at different pressures to obtain a series of data points (pressure vs. temperature).

    • The data can be fitted to equations like the Antoine equation to model the vapor pressure over a range of temperatures.[14]

3.2.2 Thermogravimetric Analysis (TGA) TGA is an indirect method that can be used for a rapid screening of vapor pressure, especially for low-volatility compounds.

  • Principle : This technique measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss due to evaporation can be related to the vapor pressure of the substance.[13]

  • Apparatus : A thermogravimetric analyzer.

  • Procedure :

    • A small amount of the liquid ester is placed in the TGA sample pan.

    • The sample is heated at a constant rate (e.g., 5-25 K/min) under a controlled flow of an inert gas.[13]

    • The mass of the sample is continuously recorded as the temperature increases.

    • The rate of mass loss is used to calculate the vapor pressure using specific models and calibration with standards of known vapor pressure.[13] This method is particularly useful for obtaining a large number of data points quickly.

3.2.3 Differential Scanning Calorimetry (DSC) DSC can also be used to determine vapor pressure by measuring the boiling temperature at different pressures.

  • Principle : DSC measures the heat flow into or out of a sample as a function of temperature or time. The onset temperature of the endothermic peak corresponding to boiling is measured under different applied pressures.[14]

  • Apparatus : A differential scanning calorimeter capable of operating under controlled pressure.

  • Procedure :

    • A small, precisely weighed amount of the ester is sealed in a sample pan. A small pinhole is often made in the lid to allow vapor to escape.

    • The sample is placed in the DSC cell, and the system pressure is set to a desired value (e.g., 1.33 to 9.33 kPa).[14]

    • The sample is heated at a constant rate (e.g., 25 °C/min).[14]

    • The boiling point at that pressure is determined from the onset of the large endothermic peak in the DSC curve.

    • The procedure is repeated at various pressures to generate a vapor pressure curve.

Conceptual Relationship Visualization

The boiling point of a liquid is fundamentally linked to its vapor pressure and the surrounding environmental pressure. The following diagram illustrates this logical relationship.

G cluster_cause Driving Force cluster_effect Resulting Condition temp Increase in Temperature ke Increased Molecular Kinetic Energy temp->ke leads to evap Increased Rate of Evaporation ke->evap causes vp Vapor Pressure Increases evap->vp results in condition Vapor Pressure = External Pressure vp->condition when boiling Boiling Point is Reached condition->boiling then

Caption: Logical workflow of reaching the boiling point.

References

Spectroscopic Profile of Octyl Isobutyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octyl isobutyrate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.05Triplet2H6.7-O-CH₂ -(CH₂)₆-CH₃
2.53Septet1H7.0-CH(CH ₃)₂
1.62Quintet2H~7.0-O-CH₂-CH₂ -(CH₂)₅-CH₃
1.28Multiplet10H--O-(CH₂)₂-(CH₂ )₅-CH₃
1.16Doublet6H7.0-CH(CH₃ )₂
0.88Triplet3H~6.8-(CH₂)₇-CH₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
177.2C =O (Ester carbonyl)
64.4-O-CH₂ -(CH₂)₆-CH₃
34.2-CH (CH₃)₂
31.8-(CH₂)₅-CH₂ -CH₂-CH₃
29.2Methylene chain carbons
28.6-O-CH₂-CH₂ -(CH₂)₅-CH₃
25.9-O-(CH₂)₂-CH₂ -(CH₂)₄-CH₃
22.6-(CH₂)₆-CH₂ -CH₃
19.1-CH(CH₃ )₂
14.1-(CH₂)₇-CH₃
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2959, 2929, 2858StrongC-H stretching (alkane)
1735StrongC=O stretching (ester)
1468MediumC-H bending (methylene and methyl)
1385, 1368MediumC-H bending (isopropyl gem-dimethyl)
1156StrongC-O stretching (ester)
Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
43100[CH(CH₃)₂]⁺ (Isopropyl cation)
7150[C₄H₇O]⁺ (McLafferty rearrangement product)
8960[CH(CH₃)₂COO + H]⁺ (Protonated isobutyric acid)
11210[C₈H₁₆]⁺ (Octene from McLafferty rearrangement)
2005[M]⁺ (Molecular ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon nuclei. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to produce the final spectra. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat spectrum is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data Chemical Shifts, Multiplicities, Integration NMR_Spec->NMR_Data IR_Data Absorption Frequencies IR_Spec->IR_Data MS_Data m/z Values & Fragmentation MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Synthesis of Octyl Isobutyrate from Isobutyric Acid and Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octyl isobutyrate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the Fischer esterification of isobutyric acid and 1-octanol (B28484). This document details the underlying chemical principles, a robust experimental protocol, and expected quantitative outcomes.

Introduction

This compound (also known as octyl 2-methylpropanoate) is a colorless liquid with a characteristic fruity, floral odor. Its synthesis is a classic example of Fischer esterification, a cornerstone of organic synthesis. This acid-catalyzed condensation reaction involves the formation of an ester from a carboxylic acid and an alcohol, with the concomitant elimination of water. The reaction is reversible, and therefore, specific techniques are employed to drive the equilibrium towards the formation of the desired ester product.

Reaction Principle and Stoichiometry

The synthesis of this compound proceeds via the reaction of isobutyric acid with 1-octanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Reaction Scheme:

The mechanism involves the protonation of the carbonyl oxygen of isobutyric acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 1-octanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. To achieve a high yield, the equilibrium is shifted to the right by using an excess of one of the reactants (typically the less expensive one) or by removing the water as it is formed, often through azeotropic distillation.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Equipment

MaterialsEquipment
Isobutyric acid (≥99%)Round-bottom flask (250 mL)
1-Octanol (≥99%)Reflux condenser
Sulfuric acid (conc.)Dean-Stark apparatus
Toluene (B28343) (anhydrous)Heating mantle with magnetic stirrer
Sodium bicarbonate (sat. aq. soln.)Separatory funnel (250 mL)
Sodium chloride (sat. aq. soln.)Beakers and Erlenmeyer flasks
Anhydrous magnesium sulfateRotary evaporator
Boiling chipsDistillation apparatus (for vacuum distillation)

3.2. Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (0.1 mol, 8.81 g) and 1-octanol (0.12 mol, 15.63 g, 18.9 mL).

  • Solvent and Catalyst Addition: Add 50 mL of toluene to the flask to facilitate azeotropic removal of water. With gentle stirring, slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture. Caution: Sulfuric acid is highly corrosive and the addition is exothermic.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 3-4 hours, or until the theoretical amount of water (1.8 mL) has been collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.

  • Neutralization: Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted isobutyric acid). Caution: CO₂ evolution may cause pressure buildup.

    • 50 mL of saturated sodium chloride solution (brine) to aid in layer separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid. Collect the fraction boiling at the appropriate temperature and reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Density (g/mL at 20°C)Boiling Point (°C)
Isobutyric Acid88.110.950154
1-Octanol130.230.824195
This compound200.320.856[1]245[1]

Table 2: Experimental Parameters and Expected Yield

ParameterValue
Molar Ratio (Acid:Alcohol)1:1.2
CatalystConcentrated H₂SO₄
Catalyst Loading~0.5 mol% relative to carboxylic acid
SolventToluene
Reaction TemperatureReflux (~110-120 °C)
Reaction Time3-4 hours
Expected Yield 80-90%

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Isobutyric Acid + 1-Octanol + Toluene catalyst H₂SO₄ (cat.) reflux Reflux with Dean-Stark Trap catalyst->reflux wash_h2o Wash with H₂O reflux->wash_h2o wash_nahco3 Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_nacl Wash with Brine wash_nahco3->wash_nacl drying Dry (MgSO₄) wash_nacl->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotovap) filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product fischer_esterification_pathway cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination acid Isobutyric Acid protonation Protonation (H⁺) acid->protonation activated_acid Protonated Carbonyl protonation->activated_acid tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int alcohol 1-Octanol alcohol->tetrahedral_int proton_transfer Proton Transfer tetrahedral_int->proton_transfer water_elim Elimination of H₂O proton_transfer->water_elim protonated_ester Protonated Ester water_elim->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation ester This compound deprotonation->ester

References

The Natural Occurrence of Octyl Isobutyrate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isobutyrate, a branched-chain ester, contributes to the aromatic profile of several plant species. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and the analytical methodologies used for its identification and quantification. Quantitative data from peer-reviewed literature are summarized, and a detailed experimental protocol for the analysis of this volatile compound is provided. Furthermore, a proposed biosynthetic pathway for this compound is illustrated. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction

Volatile organic compounds (VOCs) are a diverse group of low molecular weight metabolites that play crucial roles in plant signaling, defense, and reproduction. Among these, esters are a significant class of compounds that often impart characteristic fruity and floral aromas. This compound is one such branched-chain ester, and understanding its distribution in the plant kingdom, its biosynthetic origins, and the precise methods for its analysis is of interest for various applications, including flavor and fragrance chemistry, as well as for the discovery of novel bioactive molecules.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a limited number of plant species, primarily within the Apiaceae and Cannabaceae families. Its presence is most notably documented in the essential oils derived from the fruits and seeds of these plants.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the specific cultivar, geographical location, and harvesting time. A summary of the available quantitative data is presented in Table 1.

Plant SpeciesPlant PartConcentration (% of Essential Oil)Reference(s)
Heracleum persicumSeeds1.85 - 5.85[1]
Humulus lupulus (Hops)-Data not available in cited studies[2]
Mangifera indica (Mango)-Data not available in cited studies[3][4][5][6][7]

Note: While the presence of this compound has been reported in the literature for Humulus lupulus and Mangifera indica, specific quantitative data was not available in the comprehensive volatile profile analyses cited in this guide.

Biosynthesis of this compound

The biosynthesis of this compound in plants is proposed to occur through the convergence of two distinct metabolic pathways: the catabolism of a branched-chain amino acid to yield the acyl-CoA moiety and the fatty acid biosynthesis pathway to produce the alcohol moiety. The final step involves the esterification of these two precursors by an alcohol acyltransferase (AAT).

Biosynthesis of Isobutyryl-CoA

The isobutyryl-CoA precursor is derived from the catabolism of the branched-chain amino acid, valine. This pathway involves a transamination reaction to form α-ketoisovalerate, followed by oxidative decarboxylation to yield isobutyryl-CoA.

Biosynthesis of Octanol

The C8 alcohol, octanol, is likely synthesized via the fatty acid biosynthesis pathway. This process involves the sequential addition of two-carbon units to a growing acyl chain, followed by reduction steps to yield the final alcohol.

Esterification

The final step in the biosynthesis of this compound is the condensation of isobutyryl-CoA and octanol. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to have broad substrate specificity, which allows for the formation of a diverse array of esters in plants.

Proposed Biosynthetic Pathway Diagram

Octyl_Isobutyrate_Biosynthesis Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Transaminase Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase Octyl_Isobutyrate This compound Isobutyryl_CoA->Octyl_Isobutyrate Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Octanoyl_CoA Octanoyl-CoA Fatty_Acid_Biosynthesis->Octanoyl_CoA Octanal Octanal Octanoyl_CoA->Octanal Acyl-CoA Reductase Octanol Octanol Octanal->Octanol Alcohol Dehydrogenase Octanol->Octyl_Isobutyrate Alcohol Acyltransferase (AAT)

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for the extraction of volatile and semi-volatile compounds.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Homogenization: Weigh a precise amount of the plant material (e.g., 1-5 g of ground seeds or fruit pulp) into a 20 mL headspace vial.

  • Addition of Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., nonyl acetate (B1210297) or a deuterated analog of the analyte) to enable accurate quantification.

  • Incubation: Seal the vial and incubate it in a water bath or heating block at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Gas Chromatograph Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program would be:

      • Initial temperature: 40-50 °C, hold for 2-5 minutes.

      • Ramp: Increase to 150-200 °C at a rate of 3-5 °C/min.

      • Ramp 2 (optional): Increase to 250-280 °C at a rate of 10-20 °C/min.

      • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis
  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plant_Material Plant Material (e.g., Seeds, Fruit) Homogenization Homogenization Plant_Material->Homogenization Vial Headspace Vial with Internal Standard Homogenization->Vial Incubation Incubation (e.g., 50°C, 30 min) Vial->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Mass Spectra, RI) Data_Acquisition->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of this compound in plant samples.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence, biosynthesis, and analysis of this compound in plants. While its presence has been confirmed in species such as Heracleum persicum, further research is needed to establish its quantitative distribution across a wider range of plant taxa. The proposed biosynthetic pathway provides a framework for future studies aimed at elucidating the enzymatic machinery responsible for its formation. The detailed experimental protocol offers a standardized approach for the reliable identification and quantification of this and other volatile esters, which will be invaluable for researchers in natural product chemistry and related fields.

References

Toxicological Profile of Octyl Isobutyrate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of octyl isobutyrate, a compound utilized in various laboratory and industrial applications. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential hazards associated with its use, enabling the implementation of appropriate safety protocols and risk mitigation strategies. The data is a compilation of direct studies and read-across analyses from structurally similar compounds, a scientifically accepted approach for assessing the toxicity of substances with limited direct data.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, the available data indicates a low order of acute toxicity.

Quantitative Data for Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 5,000 mg/kg[1]
LD50RabbitDermal> 5,000 mg/kg[1]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols for Acute Toxicity Testing

The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The most relevant OECD (Organisation for Economic Co-operation and Development) guidelines are TG 423 for oral toxicity and TG 402 for dermal toxicity.

1.2.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of experimental animals at one of a series of defined doses. The absence or presence of compound-related mortality in the animals at one step determines the next step, i.e., whether to dose at a higher or lower level. The objective is to identify a dose range that causes mortality, thereby allowing for classification of the substance.[2]

1.2.2 Acute Dermal Toxicity (OECD TG 402)

In this test, the substance is applied to the shaved skin of experimental animals (typically rabbits or rats) for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period. This test helps determine the amount of a substance that is lethal when absorbed through the skin.

Irritation and Sensitization

Skin and Eye Irritation

Based on available safety data sheets, this compound is not classified as a skin or eye irritant.[3][4] However, some sources suggest it may cause mild skin and eye irritation upon direct contact.[5][6]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. Data from a read-across analog, hexyl 2-methylbutyrate, provided a No Expected Sensitization Induction Level (NESIL) of 7000 μg/cm² for this compound.[7][8] This indicates a low potential for skin sensitization.

Experimental Protocols for Irritation and Sensitization Testing

2.3.1 Acute Dermal Irritation/Corrosion (OECD TG 404)

This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance when applied to the skin. A small amount of the test substance is applied to a patch of skin on a single animal. The skin is observed for erythema (redness) and edema (swelling) at specified intervals after patch removal.[3][7][9][10][11]

2.3.2 Acute Eye Irritation/Corrosion (OECD TG 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single drop of the substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points.[12][13][14][15][16]

2.3.3 Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on the ears of mice. An increase in lymphocyte proliferation compared to a vehicle control group indicates a sensitizing potential.[17][18][19][20][21]

Genotoxicity

Genotoxicity tests are designed to detect any damage to the genetic material (DNA) of cells. Based on data from a read-across analog, hexyl isobutyrate, this compound is not expected to be genotoxic.[7][9] An in vitro micronucleus test on hexyl isobutyrate was negative, and this result is extended to this compound.[18]

Experimental Protocol for Genotoxicity Testing

3.1.1 Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on the histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[1][22][23][24][25][26][27]

Ames_Test_Workflow cluster_incubation Incubation cluster_analysis Analysis Bacteria Salmonella typhimurium (histidine auxotrophs) Plate_wo_S9 Plate without S9 Mix Bacteria->Plate_wo_S9 Plate_w_S9 Plate with S9 Mix Bacteria->Plate_w_S9 S9_Mix S9 Metabolic Activation System S9_Mix->Plate_w_S9 Test_Substance This compound (various concentrations) Test_Substance->Plate_wo_S9 Test_Substance->Plate_w_S9 Incubate Incubate at 37°C for 48-72 hours Plate_wo_S9->Incubate Plate_w_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare Result Mutagenic or Non-mutagenic Compare->Result

Ames Test Experimental Workflow.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period. For this compound, data from an analog, propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate, provide a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints, suggesting a low concern at current exposure levels.[7][8]

Experimental Protocols for Repeated Dose Toxicity Testing

4.1.1 Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407)

This study involves the daily oral administration of the test substance to rodents for 28 days. The animals are observed for clinical signs of toxicity, and at the end of the study, hematology, clinical biochemistry, and histopathology are performed to identify any target organs of toxicity.[28][29][30][31][32]

4.1.2 Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD TG 408)

Similar to the 28-day study, this guideline outlines a 90-day oral dosing study in rodents. The longer duration provides information on health hazards from more prolonged exposure. The study includes detailed clinical observations, functional tests, and comprehensive pathological examinations.[2][4][33][34][35]

Repeated_Dose_Toxicity_Workflow start Animal Acclimation & Grouping dosing Daily Oral Dosing (28 or 90 days) start->dosing observations Clinical Observations (daily) dosing->observations measurements Body Weight & Food/Water Consumption (weekly) dosing->measurements interim Interim Sacrifices (optional) dosing->interim terminal Terminal Sacrifice dosing->terminal analysis Hematology & Clinical Biochemistry interim->analysis pathology Gross Necropsy & Histopathology interim->pathology terminal->analysis terminal->pathology end Data Analysis & NOAEL Determination analysis->end pathology->end

General Workflow for Repeated Dose Toxicity Studies.

Toxicological Signaling Pathways

The primary mechanism of toxicity for many simple esters is narcosis, a non-specific disruption of cell membrane function.[36] Upon absorption, esters can be hydrolyzed by esterase enzymes into their constituent alcohol and carboxylic acid. The toxicity can then be influenced by the properties of these metabolites. For this compound, hydrolysis would yield octanol (B41247) and isobutyric acid, which are then further metabolized. At present, there is no specific information available detailing the involvement of distinct toxicological signaling pathways for this compound. The general understanding is that its effects are likely related to the physico-chemical properties of the parent ester and its metabolites, rather than interaction with specific cellular signaling cascades.

Summary and Conclusion

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is not classified as a skin or eye irritant, although mild irritation may occur with direct contact. The available data suggests a low potential for skin sensitization and no concern for genotoxicity. Repeated dose toxicity studies on analogous compounds indicate a high margin of safety at current exposure levels. The primary toxicological concern for simple esters like this compound is generally related to non-specific mechanisms such as narcosis and the effects of its hydrolysis products.

It is crucial for laboratory personnel to adhere to standard safety practices, including the use of personal protective equipment such as gloves and safety glasses, to minimize direct contact. Proper ventilation should be ensured to avoid inhalation of any vapors. While the overall toxicological profile of this compound appears favorable for its intended uses, this guide underscores the importance of informed and cautious handling in a laboratory setting.

References

Environmental Fate and Degradation of Octyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate.

PropertyValueSource
Molecular FormulaC12H24O2PubChem
Molecular Weight200.32 g/mol PubChem
logP (o/w)4.705 (estimated)The Good Scents Company[3]
Water Solubility4.064 mg/L @ 25 °C (estimated)The Good Scents Company[3]
Vapor Pressure0.005 mmHg @ 25 °C (estimated)EPI Suite™
Henry's Law Constant2.19E-04 atm-m3/mole @ 25 °C (estimated)EPI Suite™

Environmental Fate and Degradation

The environmental fate of octyl isobutyrate is governed by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and photolysis. Its potential to bioaccumulate is also a key consideration.

Biodegradation

Biodegradation is a key process for the removal of organic substances from the environment. For readily biodegradable substances, this process is rapid and extensive, leading to the mineralization of the compound to carbon dioxide, water, and mineral salts.

Predicted Biodegradability:

Predictive models, such as the BIOWIN™ model within the EPI Suite™, suggest that this compound is readily biodegradable.

ModelPredictionInterpretation
BIOWIN v4.10 (Linear Model)0.9348High probability of rapid biodegradation
BIOWIN v4.10 (Non-Linear Model)0.9977High probability of rapid biodegradation
BIOWIN 3 (Ultimate Survey Model)3.1950 (weeks)Expected to undergo ultimate biodegradation within weeks
BIOWIN 4 (Primary Survey Model)4.0567 (days)Expected to undergo primary biodegradation within days

Experimental Protocol: OECD 301D - Ready Biodegradability: Closed Bottle Test

This test is suitable for assessing the ready biodegradability of volatile or poorly soluble substances like this compound.

  • Principle: The test substance is incubated in a sealed bottle with a mineral medium and a microbial inoculum (typically from a sewage treatment plant). The depletion of dissolved oxygen is measured over a 28-day period and is an indirect measure of biodegradation.

  • Apparatus: Glass bottles with ground-glass stoppers, oxygen meter, temperature-controlled incubator.

  • Procedure:

    • A mineral medium is prepared and saturated with air.

    • The test substance is added to the test bottles at a concentration that will not inhibit microbial activity.

    • The bottles are inoculated with a small volume of activated sludge effluent.

    • Control bottles (inoculum only) and reference standard bottles (a readily biodegradable substance like sodium benzoate) are run in parallel.

    • The bottles are filled completely, stoppered, and incubated in the dark at a constant temperature (typically 20°C).

    • The dissolved oxygen concentration is measured in replicate bottles at regular intervals over 28 days.

  • Interpretation: A substance is considered readily biodegradable if the percentage of biodegradation (calculated from the oxygen depletion relative to the theoretical oxygen demand) reaches at least 60% within a 10-day window, which itself must be within the 28-day test period.[2][4][5][6][7]

cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_medium Prepare Mineral Medium prep_substance Add Test Substance prep_medium->prep_substance prep_inoculum Inoculate with Microorganisms prep_substance->prep_inoculum incubate Incubate in Sealed Bottles (28 days, 20°C, dark) prep_inoculum->incubate measure_o2 Measure Dissolved Oxygen Periodically incubate->measure_o2 calculate_biodeg Calculate % Biodegradation measure_o2->calculate_biodeg pass_fail Compare to 60% Pass Level (10-day window) calculate_biodeg->pass_fail

Workflow for OECD 301D Ready Biodegradability Test.
Hydrolysis

Hydrolysis is an abiotic degradation process where a chemical substance reacts with water, leading to its breakdown. For esters like this compound, hydrolysis results in the formation of the corresponding alcohol (octanol) and carboxylic acid (isobutyric acid). The rate of hydrolysis is pH-dependent.

Predicted Hydrolysis:

The HYDROWIN™ model within EPI Suite™ predicts the rate of hydrolysis at different pH values.

pHHalf-life (at 25 °C)
713.292 years
81.329 years

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis.

  • Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

  • Apparatus: pH meter, temperature-controlled incubator or water bath, analytical instrumentation for quantifying the test substance (e.g., GC, HPLC).

  • Procedure:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • The test substance is added to the buffer solutions at a concentration below its water solubility limit.

    • The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction).

    • Samples are taken at appropriate time intervals and analyzed for the concentration of the test substance.

    • The rate of hydrolysis is determined by plotting the concentration of the test substance versus time.

  • Interpretation: The results are reported as the hydrolysis rate constant (k) and the half-life (t1/2) at each pH.[3][8][9][10][11]

cluster_conditions Influencing Factor octyl_isobutyrate This compound products Octanol + Isobutyric Acid octyl_isobutyrate->products Hydrolysis water Water (H₂O) water->products Reactant pH pH Dependent Rate pH->products

Hydrolysis of this compound.
Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Direct photolysis occurs when the chemical itself absorbs light, while indirect photolysis involves other light-absorbing substances in the environment that facilitate the breakdown. Currently, there is no specific experimental or predictive data available for the photolysis of this compound. However, it is not expected to be phototoxic or photoallergenic based on its UV/Vis spectra.[2]

Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

This guideline provides a method to determine the potential for direct photolysis of a chemical in water.

  • Principle: A solution of the test substance in pure water is exposed to artificial sunlight. The rate of disappearance of the test substance is measured to determine the direct photolysis rate constant and half-life.

  • Apparatus: A light source that simulates natural sunlight (e.g., xenon arc lamp), a photoreactor with quartz cells, analytical instrumentation (e.g., HPLC-UV).

  • Procedure:

    • The UV-visible absorption spectrum of the test substance is measured to determine if it absorbs light in the environmentally relevant range (>290 nm).

    • A solution of the test substance in buffered pure water is prepared.

    • The solution is placed in quartz cells and irradiated with the light source at a constant temperature.

    • Dark controls are run in parallel to account for other degradation processes.

    • Samples are taken at various time points and analyzed for the concentration of the test substance.

  • Interpretation: The results are used to calculate the quantum yield and the environmental half-life under specific sunlight conditions.[12][13][14][15]

Bioaccumulation

Bioaccumulation is the process by which a substance is taken up by an organism from the environment, either directly from the surrounding medium (bioconcentration) or through the consumption of food containing the substance.

Predicted Bioaccumulation:

The BCFBAF™ model in EPI Suite™ provides an estimated bioconcentration factor (BCF).

ModelPredicted ValueInterpretation
BCFBAF v3.00log BCF = 1.407 (BCF = 25.51 L/kg)Low potential for bioaccumulation

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline details the procedures for determining the bioconcentration and biomagnification potential of a chemical in fish.

  • Principle: Fish are exposed to the test substance in water (for BCF) or in their diet (for BMF) for a defined uptake phase, followed by a depuration phase in a clean environment. The concentration of the test substance in the fish tissue is measured over time.

  • Apparatus: Flow-through or semi-static exposure system, analytical instrumentation for measuring the test substance in water, food, and fish tissue.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water or diet for a period of up to 28 days.

    • Fish and water/food samples are taken at regular intervals and analyzed for the test substance concentration.

    • Depuration Phase: The remaining fish are transferred to a clean environment (water or food without the test substance) and sampled over time.

  • Interpretation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state. A BCF of >2000 is a trigger for a substance to be considered bioaccumulative.[16][17][18][19][20]

cluster_assessment Environmental Fate Assessment start This compound in Environment biodegradation Biodegradation start->biodegradation Biotic hydrolysis Hydrolysis start->hydrolysis Abiotic photolysis Photolysis start->photolysis Abiotic bioaccumulation Bioaccumulation Potential start->bioaccumulation Uptake end Overall Environmental Risk Profile biodegradation->end hydrolysis->end photolysis->end bioaccumulation->end

Key Pathways in the Environmental Fate of this compound.

Conclusion

Based on the available information, primarily from predictive models and its classification by the IFRA, this compound is not expected to be a persistent, bioaccumulative, or toxic substance in the environment. Predictive data suggests it is readily biodegradable and has a low potential for bioaccumulation. Hydrolysis is predicted to be a slow process at neutral pH. While specific experimental data on photolysis is lacking, its UV/Vis spectrum suggests it is not a significant degradation pathway.

For a definitive environmental risk assessment, experimental studies following standardized OECD guidelines would be necessary to confirm these predictions. The detailed experimental protocols provided in this guide serve as a reference for conducting such studies. Researchers and drug development professionals should consider the predictive nature of the quantitative data presented and exercise professional judgment when using this information for safety and risk assessment purposes.

References

The Synthesis of Octyl Isobutyrate: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isobutyrate, a key ester recognized for its characteristic fruity aroma, holds a significant position in the flavor and fragrance industries. Its synthesis, while rooted in the fundamental principles of esterification chemistry, has evolved over time, driven by the pursuit of higher yields, greater efficiency, and more sustainable practices. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the core methodologies, experimental protocols, and quantitative data associated with its preparation.

Introduction: The Genesis of an Aroma Chemical

The history of this compound is intrinsically linked to the broader history of ester synthesis. While the specific date of the first synthesis of this compound is not well-documented, the foundational chemistry for its creation was laid in the late 19th century. The pioneering work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids and alcohols, now famously known as the Fischer-Speier esterification, provided the classical route for producing a vast array of esters, including this compound.[1][2][3][4]

Initially, the synthesis of esters like this compound was primarily driven by the need for new fragrance and flavor compounds.[5] Over the decades, the methodologies have diversified, moving from simple acid catalysis to more sophisticated approaches involving solid acid catalysts, enzymatic processes, and transesterification techniques. This evolution reflects a continuous effort to overcome the limitations of traditional methods, such as harsh reaction conditions, environmental concerns, and challenges in product purification.

Core Synthesis Methodologies

The production of this compound can be broadly categorized into three primary methods: direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification

Direct esterification, the most traditional approach, involves the reaction of isobutyric acid with n-octanol, typically in the presence of an acid catalyst.[5]

2.1.1. Homogeneous Acid Catalysis (Fischer-Speier Esterification)

This method employs a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid, to catalyze the reaction.[1][6] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed using techniques like azeotropic distillation with a Dean-Stark apparatus.[1][6]

2.1.2. Heterogeneous (Solid) Acid Catalysis

To circumvent the issues associated with corrosive and difficult-to-remove homogeneous catalysts, solid acid catalysts have been developed. These materials, which include ion-exchange resins, zeolites, and sulfated metal oxides, offer the advantages of easy separation, reusability, and often milder reaction conditions.[7][8][9]

Transesterification

Transesterification is the process of exchanging the alcohol or acid moiety of an ester with another.[10] In the context of this compound synthesis, this could involve the reaction of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) with n-octanol. This method can be catalyzed by either acids or bases.[10][11] Base-catalyzed transesterification is generally faster but is sensitive to the presence of water and free fatty acids.

Enzymatic Synthesis

The use of enzymes, particularly lipases, as biocatalysts for ester synthesis has gained significant traction due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[12][13][14] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[12]

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data for the synthesis of this compound and analogous esters, providing a comparative overview of different methodologies.

Table 1: Direct Esterification of Isobutyric Acid/Analogs with Octanol/Analogs

CatalystAlcoholAcidMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acidn-ButanolIsobutyric Acid1.8:1Reflux2.598.3[7]
Diatomite-Solid Acidn-ButanolIsobutyric Acid1.8:11102.598.3[7]
Fe3O4@SiO2–P([VLIM]PW)MethanolPalmitic Acid12:170694[9]

Table 2: Transesterification for the Synthesis of Octyl Esters

CatalystReactant 1Reactant 2Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium MethylateEthyl 2,2,4-trimethyl-3-ketopentanoatePhenylethyl alcohol-1394-[11]
Porous Polymeric AcidEthyl Acetaten-Octanol10:1802493[15]

Table 3: Enzymatic Synthesis of Esters

EnzymeAlcoholAcid/EsterMolar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Novozym 435n-OctanolFerulic Acid1:160-14[16]
Novozym 435n-OctanolEthyl Ferulate---50[16]
Immobilized Lipase (B570770)Isoamyl alcoholButyric Acid----[17]

Experimental Protocols

Protocol for Direct Esterification using a Solid Acid Catalyst (Adapted from a similar synthesis)

Materials:

  • Isobutyric acid

  • n-Octanol

  • Composite diatomite-solid acid catalyst[7]

  • Cyclohexane (B81311) (water entrainer)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap

  • Heating mantle

Procedure:

  • To a round-bottom flask, add isobutyric acid (1.0 mol), n-octanol (1.8 mol), the solid acid catalyst (1.10% by mass of total reactants), and cyclohexane (10 mL).[7]

  • Assemble the reflux condenser and Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water-cyclohexane azeotrope collected in the Dean-Stark trap.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete (approximately 2.5 hours, as indicated by the cessation of water formation), cool the reaction mixture to room temperature.[7]

  • Separate the catalyst by filtration.

  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Protocol for Enzymatic Synthesis using Immobilized Lipase (Adapted from a similar synthesis)

Materials:

  • Isobutyric acid

  • n-Octanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, to remove water)

  • An appropriate organic solvent (e.g., hexane (B92381) or toluene)

  • Orbital shaker or stirred reactor

Procedure:

  • In a sealed vessel, combine isobutyric acid (1.0 mol), n-octanol (1.0 mol), and the organic solvent.

  • Add the immobilized lipase (e.g., 5-10% by weight of substrates).

  • If desired, add activated molecular sieves to remove the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.

  • Monitor the conversion of the reactants by GC analysis of withdrawn samples.

  • Once the reaction reaches the desired conversion, stop the reaction.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and dried for reuse.

  • The solvent can be removed from the liquid phase under reduced pressure.

  • Purify the resulting this compound by vacuum distillation to remove any unreacted starting materials.

Visualization of Synthesis Pathways

The logical workflows for the primary synthesis methods of this compound are depicted below using the DOT language.

Direct_Esterification Reactants Isobutyric Acid + n-Octanol ReactionVessel Reaction at Elevated Temperature (with water removal) Reactants->ReactionVessel Catalyst Acid Catalyst (H2SO4 or Solid Acid) Catalyst->ReactionVessel Workup Neutralization & Washing ReactionVessel->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Direct Esterification Workflow.

Transesterification Reactants Isobutyrate Ester (e.g., Methyl Isobutyrate) + n-Octanol ReactionVessel Reaction at Elevated Temperature Reactants->ReactionVessel Catalyst Acid or Base Catalyst Catalyst->ReactionVessel ByproductRemoval Removal of Byproduct Alcohol (e.g., Methanol) ReactionVessel->ByproductRemoval Purification Purification ByproductRemoval->Purification Product This compound Purification->Product Enzymatic_Synthesis Reactants Isobutyric Acid + n-Octanol ReactionVessel Reaction in Organic Solvent (Mild Temperature) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel EnzymeRecovery Filtration to Recover Enzyme ReactionVessel->EnzymeRecovery Purification Solvent Removal & Purification ReactionVessel->Purification EnzymeRecovery->Enzyme Reuse Product This compound Purification->Product

References

theoretical modeling of octyl isobutyrate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. Understanding its molecular structure and dynamic behavior is crucial for predicting its physicochemical properties, interactions with biological systems, and for the rational design of new molecules with desired characteristics. This technical guide provides a comprehensive overview of the theoretical methodologies used to model the molecular structure of this compound, focusing on quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculations: Elucidating the Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the equilibrium geometry and conformational landscape of a molecule.[1][2] These methods solve the electronic structure of the molecule to find the arrangement of atoms with the lowest energy, which corresponds to the most stable conformation.[1]

Experimental Protocol: Geometry Optimization and Conformational Analysis

A typical workflow for the quantum chemical analysis of this compound involves the following steps:

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular building software.

  • Conformational Search: Due to the flexibility of the octyl chain and the ester group, this compound can exist in multiple conformations. A conformational search is performed using molecular mechanics methods to identify low-energy conformers.[3]

  • Geometry Optimization: Each low-energy conformer is then subjected to geometry optimization using DFT. A common choice of functional and basis set for organic molecules is B3LYP with a 6-31G(d) or larger basis set.[2][4] This process iteratively adjusts the atomic coordinates to find the minimum energy structure.[1]

  • Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.[2]

  • Energy Analysis: The relative energies of the stable conformers are calculated to determine their population distribution at a given temperature.[5]

Data Presentation: Calculated Structural Parameters

Table 1: Calculated Bond Lengths for the Most Stable Conformer of this compound (Hypothetical Data)

BondLength (Å)
C=O1.21
C-O (ester)1.35
O-C (octyl)1.45
C-C (avg)1.53
C-H (avg)1.09

Table 2: Calculated Bond Angles for the Most Stable Conformer of this compound (Hypothetical Data)

AngleAngle (°)
O=C-O124.0
C-O-C116.0
H-C-H (avg)109.5
C-C-C (avg)112.0

Table 3: Calculated Dihedral Angles and Relative Energies of this compound Conformers (Hypothetical Data)

ConformerDihedral Angle (O=C-O-C) (°)Relative Energy (kcal/mol)
1 (Global Minimum)180.0 (trans)0.00
20.0 (cis)2.50
3-60.0 (gauche)1.20
460.0 (gauche)1.20

Molecular Dynamics Simulations: Exploring Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, such as its conformational flexibility, interactions with its environment, and transport properties.[6][7]

Experimental Protocol: Molecular Dynamics Simulation

A standard protocol for running an MD simulation of this compound in a solvent is as follows:

  • System Setup:

    • The optimized structure of the most stable conformer of this compound is placed in the center of a simulation box.

    • The box is filled with an explicit solvent, such as water, to mimic a condensed-phase environment.[8][9][10][11][12]

  • Force Field Parameterization: A molecular mechanics force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to describe the interatomic interactions.[13][14][15][16][17] The force field contains parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

  • Energy Minimization: The energy of the entire system (this compound and solvent) is minimized to remove any steric clashes or unfavorable contacts.[6]

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.[18]

  • Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (typically nanoseconds to microseconds) to collect data on the molecule's trajectory.[18]

  • Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), radius of gyration, and to observe conformational changes over time.

Visualizations

Workflow for Quantum Chemical Calculations

Quantum_Chemical_Workflow A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B Input C Geometry Optimization (DFT: e.g., B3LYP/6-31G*) B->C Low-energy conformers D Frequency Calculation C->D Optimized structures E Energy Minimum Confirmation D->E Vibrational frequencies F Relative Energy Analysis E->F Stable conformers G Structural Parameters (Bond Lengths, Angles) E->G Optimized geometry

Workflow for determining the molecular structure of this compound using quantum chemistry.
Workflow for Molecular Dynamics Simulation

MD_Simulation_Workflow A System Setup (Molecule in Solvent Box) B Force Field Parameterization A->B System definition C Energy Minimization B->C Parameterized system D Equilibration (NVT and NPT) C->D Relaxed system E Production MD Run D->E Equilibrated system F Trajectory Analysis E->F Trajectory data G Dynamic Properties (RMSD, Conformations) F->G Calculated properties

Workflow for simulating the dynamic behavior of this compound using molecular dynamics.

Conclusion

The theoretical modeling of this compound through quantum chemical calculations and molecular dynamics simulations provides a powerful framework for understanding its molecular structure and behavior at an atomic level. While this guide outlines the general methodologies, the specific choice of computational methods and parameters should be carefully validated for the system under investigation. The insights gained from these computational approaches are invaluable for the development of new products and for understanding the role of such molecules in complex chemical and biological systems.

References

Octyl Isobutyrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Volatile Organic Compound in Flavor, Fragrance, and Beyond

Abstract

Octyl isobutyrate is a volatile organic compound (VOC) recognized for its characteristic fruity, green, and slightly waxy aroma and taste.[1][2][3] This ester of octanol (B41247) and isobutyric acid is a significant component in the flavor and fragrance industries, valued for its application in creating green apple, citrus, and other fruit-like notes in a variety of consumer products.[1][4] It is also found naturally as a volatile component in several plants and fruits, including hops, grapefruit juice, and babaco fruit.[2] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, analytical protocols, and the role of this compound as a VOC, with a focus on its interaction with sensory signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C12H24O2.[1][4][5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name octyl 2-methylpropanoate[2]
Synonyms n-Octyl isobutyrate, Caprylyl isobutyrate[2][6]
CAS Number 109-15-9[1][2][4]
Molecular Formula C12H24O2[1][2][4][6][7]
Molecular Weight 200.32 g/mol [4][6][7][8]
Appearance Colorless to pale yellow liquid[1][5][8]
Odor Profile Fresh, green, fruity, waxy, with citrus and apple notes[1][3][4]
Taste Profile Creamy, waxy, fruity, earthy, fatty at 30 ppm[3][8]
Boiling Point 245 °C (at 760 mmHg)[2][3][4]
Melting Point -56 °C (estimate)[4]
Density 0.856 g/mL at 25 °C[3]
Refractive Index 1.421 at 20 °C[3]
Vapor Pressure 0.061 mmHg at 25 °C[1]
Solubility Insoluble in water; soluble in alcohol and organic solvents[4][5][8]
Flash Point 105 °C (closed cup)[4][5]
LogP (o/w) 4.7 (estimated)[1]
FEMA Number 2808[5][6][8]

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

Fischer Esterification

This classic method involves the acid-catalyzed reaction of n-octanol with isobutyric acid.

G Octanol n-Octanol Reaction Reflux Octanol->Reaction IsobutyricAcid Isobutyric Acid IsobutyricAcid->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction catalyzes OctylIsobutyrate This compound Reaction->OctylIsobutyrate yields Water Water Reaction->Water

Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of n-octanol and isobutyric acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.[6][9][10][11]

Enzymatic Synthesis (Transesterification)

Enzymatic synthesis is a greener alternative that utilizes lipases as biocatalysts. This method often employs transesterification, where an existing ester reacts with an alcohol to form a new ester.

Experimental Protocol: Lipase-Catalyzed Transesterification

  • Reactants: Combine n-octanol and an acyl donor such as vinyl isobutyrate in a solvent-free system or an organic solvent.

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B) to the mixture.[12][13][14]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with agitation (e.g., orbital shaker).[13]

  • Monitoring: Monitor the formation of this compound using GC analysis of aliquots taken at regular intervals.

  • Enzyme Removal and Product Isolation: Once equilibrium is reached, separate the immobilized enzyme by filtration for potential reuse. The product can be isolated from the reaction mixture, often by vacuum distillation.[13]

Analytical Methodologies

The analysis of this compound, as a volatile compound, is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Headspace sampling techniques are particularly well-suited for its extraction from complex matrices.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in various samples, including food, beverages, and perfumes.[1][2][15][16][17][18]

G Sample Sample in Vial (e.g., Wine, Perfume) Incubation Incubation (Heating & Equilibration) Sample->Incubation Extraction Headspace Extraction Incubation->Extraction SPME SPME Fiber (e.g., PDMS/DVB) SPME->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption GCMS GC-MS Analysis Desorption->GCMS

HS-SPME-GC-MS Workflow for VOC Analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Wine

  • Sample Preparation: Place a 5 mL aliquot of wine into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatile compounds. Seal the vial with a PTFE/silicone septum.[15]

  • Extraction: Equilibrate the sample at 40°C for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for 30 minutes with agitation.[19]

  • Desorption and GC-MS Analysis:

    • Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.[19]

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 3 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-350.

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and library data (e.g., NIST).

Table 2: Kovats Retention Indices for this compound

Stationary PhaseRetention Index
Non-polar (e.g., DB-1, HP-5MS)1329 - 1394
Polar (e.g., Supelcowax-10)1543

Role as a Volatile Organic Compound (VOC)

Sensory Perception: Interaction with Olfactory and Gustatory Pathways

As a VOC, the primary interaction of this compound with biological systems is through the senses of smell and taste. These are mediated by G-protein coupled receptor (GPCR) signaling pathways.

Olfactory Pathway:

When this compound is inhaled, it binds to olfactory receptors (ORs) in the olfactory epithelium. This initiates a signal transduction cascade.[20] The binding of the odorant to the OR activates an olfactory-specific G-protein (Gαolf), which in turn activates adenylyl cyclase.[21][22] This leads to an increase in intracellular cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory receptor neuron and the transmission of a signal to the brain.[20][21][22]

cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein Gαolf OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts CNG CNG Channel Depolarization Depolarization → Action Potential → Brain CNG->Depolarization OctylIso This compound OctylIso->OR binds ATP ATP ATP->AC cAMP->CNG opens NaCa Na⁺, Ca²⁺ NaCa->CNG

Olfactory Signal Transduction Pathway.

Gustatory Pathway:

The fruity and sweet taste of this compound is likely perceived through the sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3, which is also a GPCR.[23][24] The binding of a sweet substance activates this receptor, leading to a downstream signaling cascade that involves the activation of phospholipase Cβ2 (PLCβ2).[24] This results in the release of intracellular calcium, which opens TRPM5 ion channels, leading to cell depolarization and the release of ATP as a neurotransmitter to signal to the gustatory nerves.[23]

cluster_membrane Taste Receptor Cell Membrane SweetReceptor Sweet Receptor (TAS1R2/TAS1R3) G_protein Gustducin (G-protein) SweetReceptor->G_protein activates PLCB2 PLCβ2 G_protein->PLCB2 activates Ca_release Ca²⁺ Release from ER PLCB2->Ca_release TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization OctylIso This compound OctylIso->SweetReceptor binds Ca_release->TRPM5 opens ATP_release ATP Release → Gustatory Nerve Depolarization->ATP_release

Sweet Taste Signal Transduction Pathway.
Environmental Fate

As a VOC, this compound can be released into the atmosphere from its various applications in consumer products. Environmental assessments have shown that this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[15][25] Its risk quotients, based on current usage volumes, are less than 1.[25] The dominant atmospheric degradation process for volatile esters is reaction with hydroxyl (OH) radicals during the daytime.[26] This photochemical degradation leads to relatively short atmospheric lifetimes, typically on the order of hours, suggesting that long-range atmospheric transport is unlikely.[26]

Table 3: Environmental Fate Parameters (Estimated)

ParameterValueSource
Henry's Law Constant 2.25E-003 atm-m³/moleGWDG
Atmospheric Lifetime Short (hours)[26]
PBT Assessment Not PBT[15][25]

Safety and Toxicology

This compound has been evaluated for safety in its use as a fragrance and flavor ingredient. Toxicological data indicates a low order of acute toxicity.

Table 4: Toxicological Data

EndpointResultSpeciesSource
Acute Oral LD50 > 5 g/kgRat[2]
Acute Dermal LD50 > 5 g/kgRabbit[2]
Genotoxicity Not expected to be genotoxic(Read-across from hexyl isobutyrate)[15][25][27]
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 7000 µg/cm²(Read-across from hexyl 2-methylbutyrate)[25][27]
Phototoxicity Not expected to be phototoxic/photoallergenic(Based on UV/Vis spectra)[25][27]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

Applications

The primary applications of this compound are in the flavor and fragrance industries.

  • Flavors: It is used to impart fruity and green apple notes to candies, beverages, syrups, and a variety of other food products.[1][4]

  • Fragrances: It provides a fresh, green, and fruity top note in perfumes, colognes, detergents, and room sprays.[1][4]

Conclusion

This compound is a versatile volatile organic compound with significant applications in the flavor and fragrance industries. Its well-characterized chemical and physical properties, along with established methods for its synthesis and analysis, make it a valuable tool for product formulators. Its interaction with olfactory and gustatory receptors is governed by GPCR signaling pathways, a fundamental mechanism in chemosensory perception. From an environmental and toxicological perspective, this compound is considered safe for its intended uses at current consumption levels. This guide provides a foundational resource for researchers and professionals working with this important flavor and fragrance ingredient.

References

Methodological & Application

Application Notes and Protocols: Lipase-Catalyzed Synthesis of Octyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of octyl isobutyrate, a flavor ester, utilizing lipase (B570770) as a biocatalyst. The synthesis is based on the esterification of isobutyric acid and octanol (B41247). This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, including optimal conditions for temperature, substrate molar ratio, and enzyme concentration. The application of immobilized lipases offers a green and efficient alternative to chemical synthesis, operating under mild conditions and minimizing byproduct formation.[1] Data on the optimization of various reaction parameters from related ester syntheses are summarized to provide a comprehensive guide for achieving high conversion rates.

Introduction

Flavor esters are significant compounds in the food, beverage, and pharmaceutical industries, imparting characteristic fruity and pleasant aromas.[2][3] this compound is valued for its floral and fruity notes. The enzymatic synthesis of such esters using lipases (EC 3.1.1.3) has garnered considerable attention as it presents an environmentally friendly alternative to traditional chemical methods, which often require harsh conditions and can lead to undesirable side products.[1][4] Lipases are effective biocatalysts for esterification and transesterification reactions, often demonstrating high selectivity and activity in non-aqueous media.[2][3][5] The use of immobilized lipases further enhances the process by allowing for easy separation and reuse of the biocatalyst, thereby improving the economic feasibility of the synthesis.[2][3] This protocol details a method for the lipase-catalyzed synthesis of this compound, drawing upon optimized conditions from similar enzymatic esterification processes.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize key quantitative data from studies on the enzymatic synthesis of various flavor esters, providing a basis for the recommended protocol for this compound.

Table 1: Effect of Enzyme Concentration on Ester Conversion

Lipase SourceEster SynthesizedEnzyme ConcentrationConversion (%)Reference
Candida antarctica (Novozym 435)Octyl Formate15 g/L70.55[3]
Rhizopus oryzae NRRL 3562 (immobilized)Octyl Acetate60 U92.35[2]
Rhizopus oryzae NRRL 3562 (immobilized)Methyl Butyrate (B1204436)80 U70.42[2]

Table 2: Effect of Molar Ratio of Substrates on Ester Conversion

Lipase SourceEster SynthesizedMolar Ratio (Acid:Alcohol)Conversion (%)Reference
Candida antarctica (Novozym 435)Octyl Formate1:7~70[3]
Thermomyces lanuginosus (immobilized)Isoamyl Butyrate1:1 (500 mM)96.1[6]
Thermomyces lanuginosus (immobilized)Isoamyl Butyrate1:1 (2000 mM)73.6[6]

Table 3: Effect of Temperature on Ester Conversion

Lipase SourceEster SynthesizedTemperature (°C)Conversion (%)Reference
Candida antarctica (Novozym 435)Octyl Formate40~96.5[7]
Rhizopus oryzae NRRL 3562 (immobilized)Octyl Acetate3692.35[2]
Candida antarctica (Novozym 435)Ethyl Ferulate6020[8]

Experimental Protocol

This protocol describes the lipase-catalyzed esterification of isobutyric acid with octanol to produce this compound.

Materials and Reagents:

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Isobutyric Acid

  • 1-Octanol (B28484)

  • Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)[6]

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Standard for this compound (for GC analysis)

  • Ethanol (B145695) (for enzyme washing)

Equipment:

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., 50 mL screw-capped flasks)

  • Gas Chromatograph (GC) with a suitable column (e.g., HP-5 or equivalent) and FID detector

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 50 mL screw-capped flask, add 1-octanol and isobutyric acid. A molar ratio of 1:1.2 to 1:2 (octanol:isobutyric acid) is recommended to favor the forward reaction. For a typical reaction, you might use 10 mmol of 1-octanol and 12 mmol of isobutyric acid.

    • Add the chosen solvent (e.g., 20 mL of n-hexane). Note that a solvent-free system can also be employed, which simplifies downstream processing.[2]

    • Add the immobilized lipase. An enzyme concentration of 10-15 g/L relative to the total reaction volume is a good starting point.[3]

  • Reaction Conditions:

    • Incubate the reaction mixture at a constant temperature, typically between 40°C and 60°C.[7][8] A temperature of 50°C is recommended for initial experiments.

    • Agitate the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing and to minimize mass transfer limitations.[2]

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis (Gas Chromatography):

    • For each aliquot, centrifuge to separate the immobilized enzyme.

    • Dilute the supernatant with the solvent used for the reaction (e.g., 1:10 with n-hexane).

    • Analyze the diluted sample using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Use a suitable temperature program for the GC to separate the substrates and the product. For example: initial temperature of 80°C, hold for 2 min, ramp to 200°C at 10°C/min, and hold for 5 min.

    • Quantify the concentration of this compound by comparing the peak area with a calibration curve prepared from a standard solution of this compound.

    • The conversion can be calculated as: Conversion (%) = ([Initial moles of limiting substrate] - [Final moles of limiting substrate]) / [Initial moles of limiting substrate] x 100

  • Product Recovery and Purification:

    • Once the reaction has reached the desired conversion, stop the reaction by separating the immobilized enzyme by filtration or centrifugation.

    • Wash the recovered enzyme with a suitable solvent (e.g., ethanol or n-hexane) and dry it for reuse in subsequent batches.[2]

    • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted isobutyric acid.

    • Wash with distilled water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation if required.

Signaling Pathways and Experimental Workflows

experimental_workflow start Start reagents Combine Reactants: - 1-Octanol - Isobutyric Acid - Solvent (optional) start->reagents add_enzyme Add Immobilized Lipase reagents->add_enzyme reaction Incubate with Agitation (e.g., 50°C, 200 rpm) add_enzyme->reaction monitoring Monitor Reaction Progress (GC Analysis of Aliquots) reaction->monitoring decision Desired Conversion Reached? monitoring->decision separation Separate Immobilized Enzyme (Filtration/Centrifugation) enzyme_reuse Wash and Dry Enzyme for Reuse separation->enzyme_reuse purification_wash Wash Reaction Mixture (Sodium Bicarbonate & Water) separation->purification_wash purification_dry Dry Organic Phase (Anhydrous Sodium Sulfate) purification_wash->purification_dry purification_evap Solvent Evaporation (Rotary Evaporator) purification_dry->purification_evap product Purified this compound purification_evap->product decision->reaction No decision->separation Yes

References

Application Notes and Protocols for the Enzymatic Production of Octyl Isobutyrate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is a branched-chain ester known for its characteristic fruity, apricot-like aroma, making it a valuable compound in the flavor, fragrance, and cosmetic industries. Traditional chemical synthesis of such esters often requires harsh conditions, including high temperatures and strong acid catalysts, leading to potential environmental concerns and the formation of unwanted byproducts. Enzymatic synthesis, utilizing immobilized lipases, presents a greener and more specific alternative, operating under mild reaction conditions and offering high product purity.[1]

This document provides detailed application notes and protocols for the enzymatic production of this compound using lipase (B570770) immobilized on octyl-agarose (B13739342) supports. The methodologies described are based on established procedures for the synthesis of similar short-chain and branched-chain esters.

Principles of the Method

The enzymatic synthesis of this compound involves the esterification of isobutyric acid and octanol (B41247), catalyzed by a lipase. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments.[2] Immobilizing the lipase on a solid support, such as octyl-agarose, offers several advantages:

  • Enhanced Stability: Immobilization can improve the operational stability of the enzyme, particularly at elevated temperatures and in the presence of organic solvents.

  • Easy Separation: The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration or centrifugation, facilitating product purification.

  • Reusability: The recovered biocatalyst can be reused for multiple reaction cycles, significantly reducing the overall process cost.[3]

The reaction follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the isobutyric acid to form an acyl-enzyme intermediate, followed by nucleophilic attack by octanol to release the this compound ester.[4][5]

Experimental Protocols

Protocol 1: Immobilization of Lipase on Octyl-Agarose Beads

This protocol describes the immobilization of Candida antarctica Lipase B (CALB) on octyl-agarose beads via interfacial activation.

Materials:

  • Candida antarctica Lipase B (CALB) solution

  • Octyl-Agarose CL-4B beads

  • Citrate (B86180) buffer (300 mM, pH 4.0)

  • Phosphate buffer (100 mM, pH 7.0)

  • Tris base buffer (100 mM, pH 9.0)

  • Bradford reagent for protein quantification

  • Polypropylene (B1209903) vials

  • Shaker incubator

Procedure:

  • Support Preparation: Wash the octyl-agarose beads with distilled water to remove any preservatives.

  • Immobilization:

    • Prepare a solution of CALB in the desired buffer (e.g., 300 mM citrate buffer, pH 4.0 for optimal conditions as suggested by some studies).[6] The optimal buffer can vary, and it is recommended to screen different pH values (pH 4, 7, and 9) to determine the best performance for this specific reaction.[2]

    • Add the octyl-agarose beads to the lipase solution in a polypropylene vial. The loading of the enzyme on the support can influence its activity; a typical starting point is a lipase loading of 30-65 mg per gram of support.[2]

    • Incubate the mixture on a shaker at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours) to allow for complete immobilization.[6]

  • Quantification of Immobilized Lipase:

    • After incubation, centrifuge the suspension and carefully collect the supernatant.

    • Determine the protein concentration in the initial lipase solution and in the supernatant using the Bradford method.

    • The amount of immobilized lipase is calculated as the difference between the initial and final protein amounts in the solution.

  • Washing and Drying:

    • Wash the immobilized lipase beads with the corresponding buffer to remove any non-adsorbed enzyme.

    • Perform a final wash with distilled water.

    • Air-dry the immobilized lipase at room temperature before use in the esterification reaction. A drying step has been shown to be beneficial for the enzyme's activity in organic media.[2]

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using the immobilized lipase in a solvent-free system.

Materials:

  • Immobilized Lipase (prepared as in Protocol 1) or a commercial immobilized lipase such as Novozym 435.

  • Isobutyric acid

  • Octanol

  • Screw-capped reaction vials

  • Shaker incubator with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • In a screw-capped vial, add isobutyric acid and octanol. The molar ratio of the substrates is a critical parameter. A starting point is a 1:1 molar ratio, but an excess of one of the substrates (e.g., 1:3 acid to alcohol) can increase the conversion.[5]

    • Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 5% and 15% (w/w) of the total substrate weight.[5]

  • Reaction Conditions:

    • Incubate the reaction mixture in a shaker incubator at a controlled temperature. A temperature range of 40-60°C is generally effective for lipase-catalyzed esterification.[5][7]

    • Set the agitation speed to ensure proper mixing (e.g., 200 rpm).

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots from the reaction mixture.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates. This will allow for the calculation of the percentage conversion over time.

  • Product Recovery and Enzyme Reuse:

    • Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • Wash the recovered enzyme with a suitable solvent (e.g., hexane) and dry it for reuse in subsequent batches. Immobilized lipases have been shown to be reusable for multiple cycles with minimal loss of activity.[3]

    • The liquid phase containing the this compound can be further purified if necessary, for example, by vacuum distillation to remove unreacted substrates.

Data Presentation

The following tables summarize typical ranges for key experimental parameters based on the synthesis of similar esters. These should be used as a starting point for the optimization of this compound production.

Table 1: Recommended Starting Conditions for this compound Synthesis

ParameterRecommended RangeRationale/Reference
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym 435)Widely used and effective for ester synthesis.[4][5]
Immobilization Support Octyl-AgarosePromotes high enzyme activity through interfacial activation.[2][6]
Substrates Isobutyric Acid and OctanolReactants for this compound synthesis.
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:3An excess of alcohol can drive the reaction towards product formation.[5]
Enzyme Concentration (% w/w of substrates) 5 - 15%Higher concentrations can increase the reaction rate but may not be cost-effective.[5]
Reaction Temperature 40 - 60 °CBalances reaction rate and enzyme stability.[5][7]
Reaction System Solvent-freeIncreases volumetric productivity and simplifies downstream processing.[8]
Agitation Speed 150 - 250 rpmEnsures adequate mixing and reduces mass transfer limitations.

Table 2: Influence of Immobilization Parameters on Lipase Activity

ParameterConditionExpected Outcome on ActivityReference
Buffer pH for Immobilization pH 4 (Citrate)Can lead to high enantioselectivity in some reactions.[6]
pH 7 (Phosphate)A commonly used neutral pH for immobilization.[2]
pH 9 (Tris base)May result in higher conversion values in certain esterifications.[2]
Buffer Concentration 100 - 300 mMCan influence the ionic strength and enzyme conformation during immobilization.[2][6]
Drying Step Post-Immobilization Air-dryingGenerally improves enzyme performance in organic media.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic production of this compound.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_synthesis Ester Synthesis cluster_downstream Downstream Processing lipase Lipase Solution (e.g., CALB) immobilization Immobilization (Shaking, 25°C, 24h) lipase->immobilization support Octyl-Agarose Support support->immobilization washing_drying Washing & Drying immobilization->washing_drying immobilized_lipase Immobilized Lipase washing_drying->immobilized_lipase reaction Esterification Reaction (40-60°C, Solvent-Free) immobilized_lipase->reaction substrates Isobutyric Acid + Octanol substrates->reaction product_mixture Product Mixture reaction->product_mixture separation Separation (Filtration/Centrifugation) product_mixture->separation enzyme_recycle Enzyme Recycle separation->enzyme_recycle Solid Phase purification Product Purification (e.g., Distillation) separation->purification Liquid Phase enzyme_recycle->reaction Reuse final_product This compound purification->final_product

Fig. 1: Experimental workflow for this compound synthesis.
Logical Relationship of Key Parameters

The diagram below shows the logical relationship between key experimental parameters and the desired outcomes in the enzymatic synthesis process.

logical_relationship temp Reaction Temperature rate Reaction Rate temp->rate stability Enzyme Stability & Reusability temp->stability ratio Substrate Molar Ratio ratio->rate conversion Conversion (%) ratio->conversion enzyme_load Enzyme Loading enzyme_load->rate cost Process Cost enzyme_load->cost immobilization Immobilization Conditions (pH, support) immobilization->rate immobilization->stability rate->conversion yield Overall Yield & Productivity conversion->yield stability->cost cost->yield

Fig. 2: Interplay of key parameters in enzymatic ester synthesis.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase offers a promising, environmentally friendly alternative to conventional chemical methods. By carefully selecting the lipase and immobilization support, and by optimizing key reaction parameters such as temperature and substrate molar ratio, high conversion and product yields can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and refine the production of this compound for various industrial applications. Further optimization using a response surface methodology (RSM) approach could be employed to fine-tune the process for maximum efficiency and yield.

References

Application Notes and Protocols for Transesterification Methods in Octyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is a flavor and fragrance compound with applications in the food, cosmetic, and pharmaceutical industries. Its synthesis is primarily achieved through esterification or transesterification reactions. Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, offers a viable route to this compound, often with advantages in terms of reactant availability and reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound via two primary transesterification methods: enzymatic catalysis using immobilized lipase (B570770) and chemical catalysis using sodium methoxide (B1231860).

Methods Overview

Two principal transesterification methods for the synthesis of this compound are detailed below:

  • Enzymatic Transesterification: This method utilizes lipases, such as the commercially available Novozym® 435 (immobilized Candida antarctica lipase B), as biocatalysts. Enzymatic methods are favored for their high selectivity, mild reaction conditions, and alignment with green chemistry principles.[1]

  • Chemical Transesterification: This approach employs chemical catalysts, such as sodium methoxide, to facilitate the reaction. Chemical methods are often faster and may be more cost-effective for large-scale production but can require more stringent reaction conditions and purification steps.

Data Presentation

The following tables summarize quantitative data for the enzymatic and chemical transesterification methods for synthesizing this compound and similar esters.

Table 1: Enzymatic Transesterification Parameters for Octyl Ester Synthesis

ParameterValue/RangeNotes
Catalyst Novozym® 435 (Candida antarctica lipase B)A commonly used and effective immobilized lipase for ester synthesis.[2]
Reactants Ethyl isobutyrate and 1-Octanol (B28484) (or other short-chain isobutyrate esters)Transesterification involves reacting an isobutyrate ester with octanol.
Molar Ratio (Alcohol:Ester) 1:1 to 7:1An excess of the alcohol can shift the equilibrium towards product formation.[3]
Enzyme Concentration 5 - 40% (w/w of substrates)Higher concentrations can increase the reaction rate, but may not always lead to higher conversion.[3][4]
Temperature 40 - 60 °CLipases generally exhibit optimal activity in this range; higher temperatures can lead to denaturation.[5]
Reaction Time 12 - 58 hoursReaction time is dependent on other parameters like temperature and catalyst loading.[6][7]
Solvent Solvent-free or n-hexaneSolvent-free systems are often preferred for green chemistry considerations.[7]
Agitation Speed 150 - 200 rpmAdequate mixing is necessary to ensure good mass transfer.[3][7]
Conversion/Yield 14 - 96%Yields are highly dependent on the specific substrates and reaction conditions.[6][8]

Table 2: Chemical Transesterification Parameters for Isobutyrate Ester Synthesis

ParameterValue/RangeNotes
Catalyst Sodium Methoxide (CH₃ONa)A strong base catalyst commonly used in transesterification.[9]
Reactants Methyl isobutyrate and 1-OctanolA lower alkyl ester is reacted with a higher alcohol.
Molar Ratio (Alcohol:Ester) 1:1 to 2:1A slight excess of the alcohol is often used.
Catalyst Concentration 0.29 - 3.5% (w/w of ester)Catalyst concentration significantly impacts the reaction rate.[9][10]
Temperature 35 - 100 °CThe reaction can be conducted at a range of temperatures, often under reflux.[9]
Reaction Time 2 - 12 hoursChemical transesterification is generally faster than enzymatic methods.[9]
Solvent Toluene or Benzene (optional)Solvents can be used, but solvent-free is also possible.[9]
Post-reaction Neutralization Acetic AcidUsed to neutralize the basic catalyst before purification.[9]
Yield Generally high, but specific data for this compound is limited.The provided patent suggests good yields for various isobutyrate esters.[9]

Experimental Protocols

Protocol 1: Enzymatic Transesterification of Ethyl Isobutyrate with 1-Octanol

Materials:

  • Ethyl isobutyrate

  • 1-Octanol

  • Immobilized Lipase (Novozym® 435)

  • n-Hexane (optional, for solvent-based reaction)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred-tank reactor

  • Glassware (reaction flask, condenser if necessary)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reactant Preparation: In a suitable reaction flask, combine ethyl isobutyrate and 1-octanol. For a solvent-free system, a molar ratio of 1:1 to 1:3 (ethyl isobutyrate:1-octanol) can be used. For a solvent-based reaction, dissolve the reactants in an appropriate volume of n-hexane.

  • Catalyst Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme concentration is 10-20% by weight of the total substrates.

  • Reaction Incubation: Place the reaction flask in a shaking incubator or a stirred-tank reactor. Maintain the temperature between 40-50°C and agitate the mixture at 150-200 rpm. The reaction can be monitored over time by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Reaction Termination and Catalyst Recovery: Once the desired conversion is reached (typically after 24-48 hours), stop the reaction. Recover the immobilized enzyme by filtration for potential reuse.

  • Product Purification:

    • If a solvent was used, remove it using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography. A gradient of hexane and ethyl acetate can be used to elute the final product, this compound.

    • Alternatively, vacuum distillation can be employed for purification.

Protocol 2: Chemical Transesterification of Methyl Isobutyrate with 1-Octanol

Materials:

  • Methyl isobutyrate

  • 1-Octanol

  • Sodium methoxide (solid or as a solution in methanol)

  • Toluene (optional)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl isobutyrate and 1-octanol (e.g., in a 1:1.2 molar ratio). Toluene can be added as a solvent if desired.

  • Catalyst Addition: Carefully add sodium methoxide to the reaction mixture (e.g., 1-2 mol% relative to the limiting reactant). The reaction is exothermic, so the catalyst should be added slowly.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used, typically 60-100°C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add acetic acid to neutralize the sodium methoxide until the mixture is neutral to pH paper.

    • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (if used) under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Enzymatic Transesterification Workflow

Enzymatic_Transesterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification Ethyl_Isobutyrate Ethyl Isobutyrate Mixer Mixing Ethyl_Isobutyrate->Mixer Octanol 1-Octanol Octanol->Mixer Reactor Shaking Incubator (40-50°C, 150-200 rpm) Mixer->Reactor Filtration Filtration Reactor->Filtration Novozym_435 Novozym® 435 Novozym_435->Reactor Filtration->Novozym_435 Catalyst Recovery Evaporation Rotary Evaporation Filtration->Evaporation Crude Product Purification Column Chromatography or Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for enzymatic synthesis of this compound.

Chemical Transesterification Workflow

Chemical_Transesterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Methyl_Isobutyrate Methyl Isobutyrate Reactor Reflux Reactor (60-100°C) Methyl_Isobutyrate->Reactor Octanol 1-Octanol Octanol->Reactor Neutralization Neutralization (Acetic Acid) Reactor->Neutralization Crude Reaction Mixture Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reactor Washing Aqueous Washing Neutralization->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for chemical synthesis of this compound.

Lipase-Catalyzed Transesterification Mechanism

Lipase_Mechanism cluster_mechanism Ping-Pong Bi-Bi Mechanism E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Forms Product1 Ethanol E_Acyl->Product1 Releases Reactant2 1-Octanol E_Acyl->Reactant2 + E_Product Enzyme-Product Complex E_Final Lipase (E) E_Product->E_Final Product2 This compound E_Product->Product2 Releases Reactant1 Ethyl Isobutyrate Reactant1->E + Reactant2->E_Product Forms

Caption: Simplified mechanism of lipase-catalyzed transesterification.

References

Application Note and Protocol for the Purification of Synthetic Octyl Isobutyrate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries.[1] As a synthetic compound, its purity is critical for its intended use, necessitating effective purification methods to remove unreacted starting materials, byproducts, and other impurities.[] Fractional distillation is a robust and widely used technique for the purification of liquid compounds, particularly when the components of a mixture have different boiling points.[3][4][5] This application note provides a detailed protocol for the purification of synthetic this compound using fractional distillation.

The primary impurities in the synthesis of this compound from n-octanol and isobutyric acid are the unreacted starting materials. The significant difference in the boiling points of this compound and these potential impurities allows for their effective separation by fractional distillation.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and its common synthetic precursors is provided in Table 1. This data is essential for designing and monitoring the distillation process.

Table 1: Physicochemical Data of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 1 atm)Density (g/mL at 20°C)Refractive Index (at 20°C)
This compound C₁₂H₂₄O₂200.32236 - 238[6]~0.856[7]1.420 - 1.425[6]
n-OctanolC₈H₁₈O130.23194 - 195[8][9]~0.824~1.429[10]
Isobutyric AcidC₄H₈O₂88.11153 - 155[6][11]~0.949[12]~1.393[11]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation procedure for purifying crude synthetic this compound.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)[3][4]

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 300 °C)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle with a stirrer or a stirring hot plate with a magnetic stir bar

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum adapter and vacuum source (optional, for vacuum distillation if required)

  • Analytical balance

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS) for purity analysis[13][14]

Pre-Distillation Procedure
  • Sample Preparation: If the crude this compound contains acidic impurities (e.g., residual isobutyric acid or catalyst), it should be washed with a saturated sodium bicarbonate solution, followed by water, and then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram (Figure 1).

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.[3]

    • Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a circulating water source (water in at the bottom, out at the top).

    • Place a pre-weighed receiving flask at the outlet of the condenser.

    • If necessary, wrap the fractionating column and the distillation head with insulating material to minimize heat loss.[3]

Distillation Procedure
  • Heating: Begin heating the round-bottom flask gently with the heating mantle. If using a stirrer, ensure a constant stirring rate.

  • First Fraction (Fore-run): As the mixture heats, the most volatile components will begin to vaporize. The temperature reading on the thermometer will rise. The first fraction to distill will likely be any remaining solvent and the lowest boiling impurity, isobutyric acid (boiling point ~153-155 °C).[6][11] Collect this "fore-run" in the first receiving flask until the temperature begins to rise again.

  • Intermediate Fraction: After the fore-run is collected, the temperature will rise and then stabilize at the boiling point of the next component, which is likely to be n-octanol (boiling point ~194-195 °C).[8][9] Change the receiving flask and collect this intermediate fraction.

  • Main Fraction (Pure this compound): Once the n-octanol has been distilled, the temperature will rise again and then stabilize at the boiling point of this compound (approximately 236-238 °C).[6] Change to a clean, pre-weighed receiving flask to collect the main fraction of purified product. A stable and narrow boiling point range indicates the collection of a pure compound.[7]

  • Final Fraction (Residue): Continue distillation until only a small amount of residue remains in the distillation flask. Never distill to dryness. [7] Turn off the heating and allow the apparatus to cool.

  • Fraction Analysis: Weigh each collected fraction and determine the purity of the main fraction using an appropriate analytical method such as Gas Chromatography (GC).[13][14]

Data Presentation

The results of the distillation can be summarized in a table for clear comparison and analysis.

Table 2: Distillation Fraction Data

Fraction NumberDescriptionTemperature Range (°C)Mass (g)Purity (%) (e.g., by GC)
1Fore-run (e.g., Isobutyric Acid)T < 160
2Intermediate (e.g., n-Octanol)190 - 200
3Main Product (this compound)235 - 239
-Residue-

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of synthetic this compound by fractional distillation.

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis & Final Product start Crude this compound Synthesis Product wash Optional: Wash with NaHCO3 and water, then dry start->wash setup Assemble Distillation Apparatus wash->setup heat Heat the Crude Product setup->heat collect_fore Collect Fore-run (Isobutyric Acid, BP ~154°C) heat->collect_fore collect_inter Collect Intermediate Fraction (n-Octanol, BP ~195°C) collect_fore->collect_inter collect_main Collect Main Fraction (this compound, BP ~237°C) collect_inter->collect_main stop Stop Heating (Do not distill to dryness) collect_main->stop analyze Analyze Fractions by GC for Purity collect_main->analyze pure_product Pure this compound analyze->pure_product impurities Collected Impurity Fractions analyze->impurities

Caption: Workflow for the purification of this compound.

Conclusion

Fractional distillation is an effective method for the purification of synthetic this compound, capable of removing lower and higher boiling point impurities. By carefully controlling the distillation parameters and monitoring the temperature, a high-purity product can be obtained. The purity of the final product should be confirmed by an appropriate analytical technique such as gas chromatography. This protocol provides a comprehensive guide for researchers and professionals to successfully purify this compound for various applications.

References

Application Note: GC-MS Analysis of Octyl Isobutyrate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of octyl isobutyrate in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester contributing to the aromatic profile of certain essential oils, is of interest for its potential fragrance and pharmacological properties. This document outlines the sample preparation, GC-MS parameters, and data analysis workflow. Furthermore, it explores the potential biological relevance of short-chain fatty acid esters like this compound by illustrating their interaction with key cellular signaling pathways.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their derivatives, as well as esters, aldehydes, and phenols. The precise chemical composition of an essential oil determines its aroma, quality, and potential therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of these complex mixtures, offering high-resolution separation and definitive compound identification.[1][2][3][4]

This compound is a fatty acid ester that can be found as a trace component in some essential oils, such as that of Pelargonium graveolens (rose geranium).[5] Its presence contributes to the overall scent profile and may be relevant for the quality control and standardization of essential oils. Understanding the concentration of such esters is crucial for ensuring the authenticity and consistency of essential oil products.

This application note details a robust GC-MS method for the analysis of this compound and provides a framework for its quantification. Additionally, we present a diagram illustrating the potential signaling pathways that may be modulated by short-chain fatty acid esters, providing context for further pharmacological research.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of this compound (analytical standard) in hexane (B92381) at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If using an internal standard (e.g., n-alkane such as tridecane), add a constant known concentration to each calibration standard and sample.

  • Essential Oil Sample Preparation:

    • Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask.

    • Dilute the essential oil with hexane to the mark and mix thoroughly. This results in a 1% (w/v) solution. Further dilution may be necessary depending on the expected concentration of this compound.

    • If using an internal standard, add the same concentration as in the calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550

Data Presentation

While specific quantitative data for this compound across a wide range of essential oils is not extensively documented in publicly available literature, its presence has been suggested in Pelargonium graveolens (rose geranium) essential oil. The analysis of esters in this essential oil is complex due to the presence of numerous isomers with similar mass spectra and retention times.[5] The following table provides a template for presenting quantitative data for this compound once determined.

Essential Oil Botanical Name This compound Concentration (µg/g or % w/w) Reference/Source
Rose GeraniumPelargonium graveolensTo be determined[5]
Example Data 1Botanical Name 1ValueSource
Example Data 2Botanical Name 2ValueSource

Visualization of Method and Potential Biological Relevance

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution with Solvent (e.g., Hexane) A->B C Addition of Internal Standard B->C D Filtration C->D E Injection into GC D->E F Separation on GC Column E->F G Ionization (EI) F->G H Mass Analysis (MS) G->H I Peak Identification (Mass Spectra Library) H->I J Quantification (Calibration Curve) I->J K Reporting J->K

Caption: Workflow for GC-MS analysis of this compound.

Potential Signaling Pathways Modulated by Short-Chain Fatty Acid Esters

This compound is an ester of isobutyric acid, a short-chain fatty acid (SCFA). SCFAs and their derivatives have been shown to exert biological effects by modulating various cellular signaling pathways. While direct research on this compound is limited, the known interactions of SCFAs can provide a hypothetical framework for its potential pharmacological activity. The diagram below illustrates how SCFAs can influence key signaling pathways involved in inflammation and cellular metabolism.

SCFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein-Coupled Receptors (GPR41, GPR43) MAPK MAPK Pathway GPCR->MAPK PI3K PI3K/Akt Pathway GPCR->PI3K SCFA Short-Chain Fatty Acid Ester (e.g., this compound) SCFA->GPCR HDAC HDAC Inhibition SCFA->HDAC Direct Inhibition NFkB NF-κB MAPK->NFkB PI3K->NFkB Response Modulation of Gene Expression (Inflammation, Metabolism) NFkB->Response HDAC->Response

References

Application Note: Quantitative Analysis of Octyl Isobutyrate by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is an ester commonly utilized as a flavoring and fragrance agent. Its accurate quantification is crucial for quality control in various consumer products and for safety assessments in drug development where it might be present as a volatile impurity or a component of a formulation. Gas chromatography with flame ionization detection (GC-FID) offers a robust, sensitive, and widely available technique for the determination of volatile organic compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound, including sample preparation, instrument parameters, and method validation guidelines.

Principle

This method employs gas chromatography (GC) to separate this compound from other volatile components in a sample matrix. The sample is introduced into a heated injection port, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. As this compound elutes from the column, it is combusted in a hydrogen-air flame in the flame ionization detector (FID). This combustion produces ions, generating an electrical current that is proportional to the amount of analyte present. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard, often using an internal standard to improve precision.

Reagents and Materials

  • Solvent: Hexane (B92381) or Ethanol (HPLC grade or higher)

  • Standards: this compound (≥98% purity), Internal Standard (e.g., nonane, decane, or another suitable hydrocarbon not present in the sample)

  • Gases: Helium or Nitrogen (carrier gas, high purity), Hydrogen (FID fuel, high purity), Air (FID oxidant, high purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa

  • Pipettes and Syringes: Calibrated volumetric pipettes and microliter syringes

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required. The following conditions are recommended as a starting point and may require optimization for specific instruments and applications.

Parameter Value
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Ramp: 20 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (if used) Nitrogen, 25 mL/min

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., nonane) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with hexane to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 20 µg/mL).

Sample Preparation
  • Liquid Samples: Accurately dilute the sample with hexane to bring the expected concentration of this compound within the calibration range. Spike the diluted sample with the same constant concentration of the internal standard as used in the calibration standards.

  • Solid Samples: An appropriate extraction method, such as solid-liquid extraction with hexane, may be necessary. The resulting extract should then be diluted and spiked with the internal standard as described for liquid samples. All samples should be filtered through a 0.22 µm syringe filter if particulates are present.[1]

Data Analysis and Quantification

Identify the peaks corresponding to this compound and the internal standard based on their retention times, as determined by the analysis of standard solutions. Calculate the response factor (RF) for this compound relative to the internal standard for each calibration level using the following equation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Create a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS). Perform a linear regression on the data. The concentration of this compound in the samples can then be calculated using the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound by GC-FID. These values are illustrative and should be experimentally determined for the specific instrumentation and method used.

Parameter Typical Value Notes
Retention Time ~12 - 15 minDependent on the specific GC column and temperature program.
Linearity (r²) > 0.995Over a concentration range of 1 - 100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLTypically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/mLTypically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Precision (%RSD) < 5%For replicate injections of a mid-range standard.
Accuracy (% Recovery) 95 - 105%Determined by spiking a blank matrix with a known concentration of this compound.

Visualizations

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Calibration Series) Spiking Spike Standards & Samples with Internal Standard Standard_Prep->Spiking Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Spiking GC_FID_Analysis GC-FID Analysis Spiking->GC_FID_Analysis Inject into GC Peak_Integration Peak Integration (Analyte & IS) GC_FID_Analysis->Peak_Integration Chromatogram Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.

References

Application Note: Quantification of Octyl Isobutyrate using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is an ester commonly used as a flavoring and fragrance agent. Accurate quantification of this compound is crucial for quality control in various industries, including food and beverage, cosmetics, and pharmaceuticals. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method. The described method is suitable for the determination of this compound in liquid samples and can be adapted for various matrices with appropriate sample preparation.

Principle

This method utilizes gas chromatography to separate this compound from other components in a sample matrix. The sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of organic compound being eluted. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) (HPLC grade or equivalent), Ethanol (anhydrous, 99.5% or higher)

  • Standards: this compound (99% purity or higher), Internal Standard (e.g., nonyl acetate (B1210297) or other suitable non-interfering ester)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), Air (FID oxidizer, compressed, filtered)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Volumetric flasks, pipettes, and syringes

Equipment
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A non-polar or mid-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Autosampler (recommended for precision)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the selected internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to cover the expected concentration range of the samples. A typical calibration range would be 1-100 µg/mL. Spike each working standard with a constant concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. For a simple liquid matrix, a direct dilution or liquid-liquid extraction may be suitable.

Liquid-Liquid Extraction (for aqueous samples):

  • Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard stock solution.

  • Add 2 mL of hexane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) into a GC vial for analysis.

GC-FID Operating Conditions
ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Hold: 5 minutes at 220 °C
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis and Quantification

Identify the peaks for this compound and the internal standard based on their retention times, as determined by the analysis of standard solutions. Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards and samples. Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The following table summarizes the typical quantitative data for a validated GC-FID method for this compound, based on performance characteristics for similar analytical methods.[1][2][3]

ParameterTypical Value
Linearity (r²) > 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Inject Standards Sample_Prep Sample Preparation (e.g., LLE) Sample_Prep->GC_FID_Analysis Inject Samples Peak_Integration Peak Integration GC_FID_Analysis->Peak_Integration Generate Chromatograms Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standard Peak Ratios Quantification Quantification Peak_Integration->Quantification Sample Peak Ratios Calibration_Curve->Quantification Apply Calibration

References

Application Note: Octyl Isobutyrate as an Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis in chromatography relies on accurate and precise measurement of analyte concentrations. The use of an internal standard (IS) is a widely adopted technique to improve the reliability of chromatographic data by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[1][2][3] It should also be well-resolved from other components in the chromatogram.[1]

This application note describes the use of octyl isobutyrate as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography (GC), particularly for assays involving other ester compounds or analytes with similar physicochemical properties. This compound, a stable, non-polar ester, exhibits chromatographic behavior that makes it a suitable internal standard for a range of applications, including flavor and fragrance analysis, environmental monitoring, and quality control in the chemical industry.

Properties of this compound

This compound (CAS No. 109-15-9) is an ester with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol .[4][5] Its properties make it a suitable candidate for an internal standard in GC analysis.

PropertyValueReference
Molecular Formula C12H24O2[4][5]
Molecular Weight 200.32 g/mol [4][5]
Boiling Point 245 °C[6]
Density 0.856 g/mL at 25 °C[6]
Refractive Index 1.421 at 20 °C[6]
Appearance Colorless liquid[6]
Odor Fruity, fatty[6]
Solubility Soluble in organic solvents
CAS Number 109-15-9[5]

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of the IS to all samples, calibration standards, and quality control samples.[2] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte peak area to the internal standard peak area.[2] This ratio is then plotted against the concentration of the analyte to create a calibration curve.[7] This approach effectively mitigates errors arising from sample loss during preparation, injection inconsistencies, and fluctuations in detector response.[1][2]

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Sample Matrix Spike Spike with known amount of IS Sample->Spike Analyte Analyte(s) of Interest Cal_Std Calibration Standards Analyte->Cal_Std IS_Stock This compound (IS) Stock Solution IS_Stock->Spike IS_Stock->Cal_Std GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Spike->GC_MS Cal_Std->GC_MS Data Acquire Chromatographic Data (Peak Areas) GC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Cal_Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration in Unknown Samples Cal_Curve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Phenyl Acetate (B1210297) in a Fragrance Matrix

This protocol provides a representative example of using this compound as an internal standard for the quantification of phenyl acetate in a synthetic fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Materials and Reagents

  • This compound (≥99% purity)

  • Phenyl Acetate (≥99% purity)

  • Hexane (B92381) (GC grade)

  • Synthetic fragrance base (matrix)

  • Volumetric flasks, pipettes, and syringes

4.2. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in hexane in a 100 mL volumetric flask. This yields a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of phenyl acetate and dissolve it in hexane in a 100 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the mark with hexane. A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL of phenyl acetate, each containing 20 µg/mL of this compound.

  • Sample Preparation: Accurately weigh approximately 1 g of the fragrance matrix into a 10 mL volumetric flask. Add a known amount of the IS Stock (e.g., to achieve a final concentration of 20 µg/mL). Dilute to the mark with hexane.

4.3. GC-MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation and applications.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Example) Phenyl Acetate: m/z 91, 136; this compound: m/z 71, 89, 112

4.4. Data Analysis and Quantification

  • Integrate the peak areas for phenyl acetate and this compound in the chromatograms of the calibration standards and samples.

  • Calculate the response factor (RF) for each calibration standard using the following equation: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Construct a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS).

  • Determine the concentration of phenyl acetate in the unknown samples by calculating their peak area ratio and using the calibration curve.

G cluster_prep Solution Preparation cluster_instrument GC-MS Analysis cluster_data Data Processing IS_Stock Prepare IS Stock (this compound in Hexane) Cal_Stds Prepare Calibration Standards (Analyte + IS) IS_Stock->Cal_Stds Sample_Prep Prepare Sample (Matrix + IS) IS_Stock->Sample_Prep Analyte_Stock Prepare Analyte Stock (Phenyl Acetate in Hexane) Analyte_Stock->Cal_Stds Inject Inject Samples and Standards into GC-MS Cal_Stds->Inject Sample_Prep->Inject Acquire Acquire Data in SIM Mode Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calc_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calc_Ratio Plot_Curve Plot Calibration Curve Calc_Ratio->Plot_Curve Quantify Quantify Analyte in Sample Plot_Curve->Quantify

Caption: Experimental protocol for quantification using this compound as an IS.

Expected Results and Discussion

Under the proposed chromatographic conditions, this compound should elute as a sharp, symmetrical peak, well-resolved from phenyl acetate and other potential components in the fragrance matrix. The use of SIM mode enhances selectivity and sensitivity for both the analyte and the internal standard.

Hypothetical Retention Times and Peak Areas:

CompoundRetention Time (min)Peak Area (arbitrary units)
Phenyl Acetate (25 µg/mL)8.51,500,000
This compound (20 µg/mL)12.21,800,000

The calibration curve of peak area ratio versus concentration ratio should yield a linear relationship with a correlation coefficient (R²) greater than 0.99, indicating a good fit of the data to the linear model. The precision of the method, expressed as the relative standard deviation (%RSD) of replicate measurements, is expected to be significantly improved with the use of the internal standard compared to external standard calibration.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of moderately polar to non-polar volatile and semi-volatile compounds by gas chromatography. Its chemical stability, appropriate volatility, and chromatographic properties allow for accurate and precise quantification by correcting for variations inherent in the analytical workflow. The detailed protocol provided serves as a starting point for method development and can be adapted for various applications in research, quality control, and drug development.

References

Octyl Isobutyrate: A Non-Polar Solvent for Specialized Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Washingtonville, NY – December 18, 2025 – Octyl isobutyrate, a high-boiling point ester, is emerging as a viable non-polar solvent for specific applications in organic synthesis, offering a unique combination of properties beneficial for researchers, scientists, and drug development professionals. While traditionally utilized in the flavor and fragrance industry, its characteristics as a solvent are drawing increasing interest.[1][2]

This compound (CAS No. 109-15-9) is a colorless to pale yellow liquid with a fruity, fatty fragrance. Its high boiling point and low volatility make it a suitable medium for reactions requiring elevated temperatures. As a non-polar, aprotic solvent, it can be a valuable alternative to more conventional solvents in certain reaction systems. This document provides detailed application notes and protocols based on available data and related chemistries.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a solvent's properties is crucial for its effective and safe use in a laboratory setting. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₄O₂[3]
Molecular Weight 200.32 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 245 °C (lit.)[4]
Density 0.856 g/mL at 25 °C (lit.)[4]
Refractive Index 1.421 at 20 °C (lit.)[4]
Flash Point 97 °C (Closed Cup)[1]
Solubility Insoluble in water; Soluble in alcohols and organic solvents.[1]

From a safety perspective, this compound is not classified as a hazardous substance according to GHS. However, standard laboratory safety precautions should always be observed. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Applications in Organic Synthesis

While specific documented uses of this compound as a primary solvent in a wide range of named organic reactions are not extensively reported in readily available literature, its properties suggest its utility in reactions where a high-boiling, non-polar, aprotic medium is advantageous. Esters, in general, are recognized as useful solvents in organic chemistry.[5]

One potential area of application is in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The choice of solvent in these reactions is critical and can significantly influence reaction rates and yields. While polar aprotic solvents are common, non-polar solvents are also utilized, and the high boiling point of this compound could be beneficial for reactions requiring thermal stability.

Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, where a high-boiling non-polar solvent like this compound could be tested as an alternative to more conventional solvents like toluene (B28343) or dioxane.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction in a High-Boiling Ester Solvent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add this compound to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Arylboronic Acid + Catalyst + Base Heating Heat under Inert Atmosphere Reactants->Heating Solvent This compound Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of this compound

This protocol describes the preparation of this compound itself, which can be useful for researchers who wish to synthesize the solvent in-house. This method is adapted from general esterification procedures.

Materials:

  • n-Octanol (1.0 mol)

  • Isobutyryl chloride (1.1 mol)

  • Pyridine (B92270) (1.2 mol)

  • Anhydrous diethyl ether (500 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve n-octanol and pyridine in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Add isobutyryl chloride dropwise from the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

dot

Esterification_Pathway n-Octanol n-Octanol Reaction_Mixture Reaction_Mixture n-Octanol->Reaction_Mixture Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Base Octyl_isobutyrate This compound Reaction_Mixture->Octyl_isobutyrate Esterification

Caption: Synthesis of this compound via esterification.

Conclusion

This compound presents itself as a specialized non-polar solvent for organic reactions that require high temperatures and an inert, aprotic environment. While its application in mainstream organic synthesis is not yet widespread, its favorable physical properties and safety profile warrant further investigation by researchers looking for alternative solvent systems. The provided protocols offer a starting point for exploring the utility of this compound in palladium-catalyzed cross-coupling reactions and for its in-house synthesis. Further research is encouraged to fully elucidate its potential and expand its applications in the field of drug discovery and development.

References

Application of Octyl Isobutyrate as a Plasticizer in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, processability, and durability. They function by embedding themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). While a wide array of plasticizers are commercially available and extensively studied, the application of octyl isobutyrate as a primary plasticizer for common polymers such as polyvinyl chloride (PVC) or polylactic acid (PLA) is not extensively documented in publicly available scientific literature.

This document provides a comprehensive set of application notes and detailed experimental protocols to enable researchers to evaluate the efficacy of this compound as a potential plasticizer. The methodologies outlined below are based on established standards for plasticizer evaluation and can be adapted to specific polymer systems.

Hypothetical Performance Data of this compound

Due to the lack of specific performance data for this compound in the literature, the following tables are presented as templates. Researchers can use these to structure the data obtained from their own experiments following the protocols provided.

Table 1: Hypothetical Effect of this compound on the Thermal Properties of PVC

Plasticizer Concentration (phr*)Glass Transition Temperature (Tg) (°C)
0 (Neat PVC)85
20User-generated data
40User-generated data
60User-generated data

*phr: parts per hundred parts of resin

Table 2: Hypothetical Effect of this compound on the Mechanical Properties of PVC

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
0 (Neat PVC)50548
20User-generated dataUser-generated dataUser-generated data
40User-generated dataUser-generated dataUser-generated data
60User-generated dataUser-generated dataUser-generated data

Table 3: Hypothetical Effect of this compound on the Thermal Properties of PLA

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Neat PLA)60
10User-generated data
20User-generated data
30User-generated data

Table 4: Hypothetical Effect of this compound on the Mechanical Properties of PLA

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)6563.5
10User-generated dataUser-generated dataUser-generated data
20User-generated dataUser-generated dataUser-generated data
30User-generated dataUser-generated dataUser-generated data

Experimental Protocols

The following are detailed protocols for the preparation of plasticized polymer samples and the evaluation of their key properties.

Protocol 1: Preparation of Plasticized Polymer Sheets

Objective: To prepare homogenous polymer sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • This compound

  • Thermal stabilizer (for PVC, e.g., a mixed metal stabilizer)

  • Two-roll mill or a melt blender (e.g., Brabender or Haake)

  • Hydraulic press with heating and cooling capabilities

  • Metal molds

Procedure:

  • Pre-mixing: Dry the polymer resin to remove any moisture. For a 100g batch, weigh the desired amount of polymer, this compound, and stabilizer (if required) in a beaker and mix thoroughly with a spatula until the plasticizer is well-absorbed.

  • Melt Blending:

    • Set the temperature of the two-roll mill or melt blender to the appropriate processing temperature for the polymer (e.g., 160-170°C for PVC, 170-180°C for PLA).

    • Add the pre-mixed compound to the heated equipment and process until a homogenous melt is obtained (typically 5-10 minutes).

  • Compression Molding:

    • Place the molten polymer sheet into a pre-heated metal mold of desired thickness (e.g., 1 mm).

    • Position the mold in the hydraulic press pre-heated to the polymer's processing temperature.

    • Apply a low pressure for a few minutes to allow the polymer to flow and fill the mold.

    • Increase the pressure to approximately 10 MPa and maintain for 5 minutes.

    • Cool the mold under pressure using the press's cooling system to below the polymer's Tg.

    • Remove the molded sheet from the mold.

  • Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.

G cluster_prep Sample Preparation Pre-mixing Pre-mixing Melt Blending Melt Blending Pre-mixing->Melt Blending Polymer + this compound Compression Molding Compression Molding Melt Blending->Compression Molding Homogenous Melt Conditioning Conditioning Compression Molding->Conditioning Polymer Sheet

Experimental workflow for preparing plasticized polymer sheets.

Protocol 2: Evaluation of Thermal Properties - Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer samples.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned polymer sheet and place it in an aluminum DSC pan. Crimp the pan to seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its melting point to erase its thermal history (e.g., 200°C for PLA, 180°C for PVC) at a heating rate of 20°C/min.

    • Hold at this temperature for 2 minutes.

    • Cool the sample to a low temperature (e.g., -50°C) at a rate of 20°C/min.

    • Heat the sample again to the same high temperature at a heating rate of 10°C/min.

  • Data Analysis: Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.

G cluster_dsc DSC Analysis Workflow Sample Preparation Sample Preparation First Heating Scan First Heating Scan Sample Preparation->First Heating Scan Erase Thermal History Cooling Scan Cooling Scan First Heating Scan->Cooling Scan Second Heating Scan Second Heating Scan Cooling Scan->Second Heating Scan Data Acquisition Determine Tg Determine Tg Second Heating Scan->Determine Tg

Workflow for determining the glass transition temperature using DSC.

Protocol 3: Evaluation of Mechanical Properties - Tensile Testing

Objective: To measure the tensile strength, elongation at break, and modulus of the plasticized polymer samples.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Dumbbell-shaped die (e.g., ASTM D638 Type V) for cutting test specimens.

  • Micrometer for measuring specimen dimensions.

Procedure:

  • Specimen Preparation: Use the die to cut at least five dumbbell-shaped specimens from each conditioned polymer sheet.

  • Measurement: Measure the thickness and width of the narrow section of each specimen at three different points and calculate the average cross-sectional area.

  • Tensile Test:

    • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min for flexible PVC, 5 mm/min for PLA).

    • Mount a specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Start the test and record the force and elongation data until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus (e.g., Young's Modulus or 100% Modulus): The slope of the initial linear portion of the stress-strain curve (for Young's Modulus) or the stress at 100% elongation (for 100% Modulus, common for flexible materials).

G cluster_tensile Tensile Testing Workflow Cut Dumbbell Specimens Cut Dumbbell Specimens Measure Dimensions Measure Dimensions Cut Dumbbell Specimens->Measure Dimensions Mount in UTM Mount in UTM Measure Dimensions->Mount in UTM Perform Tensile Test Perform Tensile Test Mount in UTM->Perform Tensile Test Record Force vs. Elongation Calculate Mechanical Properties Calculate Mechanical Properties Perform Tensile Test->Calculate Mechanical Properties

Workflow for evaluating the mechanical properties of plasticized polymers.

Expected Outcomes and Interpretation

  • Glass Transition Temperature (Tg): An effective plasticizer will significantly decrease the Tg of the polymer. The extent of the decrease is an indicator of the plasticizer's efficiency.

  • Tensile Strength: Generally, the addition of a plasticizer will decrease the tensile strength of a polymer as the intermolecular forces are weakened.

  • Elongation at Break: A key indicator of flexibility, the elongation at break should increase significantly with the addition of an effective plasticizer.

  • Modulus: The modulus, a measure of stiffness, is expected to decrease as the concentration of the plasticizer increases, indicating a softer, more flexible material.

By systematically following these protocols and populating the provided tables with experimental data, researchers can thoroughly evaluate the potential of this compound as a novel plasticizer for their specific polymer applications.

Application Notes and Protocols: Evaluating Octyl Isobutyrate as a Potential Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imperative to reduce reliance on fossil fuels and mitigate the environmental impact of combustion engines has spurred significant research into alternative and renewable fuel sources. Biofuels, derived from biomass, represent a promising avenue. However, neat biofuels often possess suboptimal properties, such as high viscosity, low energy density, and poor cold-flow characteristics. Fuel additives are crucial for overcoming these limitations and enhancing the performance and emission profiles of biofuels.

Octyl isobutyrate, a branched-chain ester, presents itself as a potential biofuel additive. Its molecular structure suggests properties that could be beneficial for fuel blends, including improved lubricity, cold-flow properties, and potentially cleaner combustion. This document provides a comprehensive overview of the evaluation process for this compound as a biofuel additive, including detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of this compound

This compound can be synthesized via Fischer-Speier esterification of isobutyric acid and 1-octanol (B28484) using an acid catalyst.[1]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Isobutyric acid

  • 1-octanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isobutyric acid (1.0 mol), 1-octanol (1.2 mol), and toluene.

  • Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the toluene using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Synthesis Workflow

cluster_synthesis Synthesis of this compound reactants Isobutyric Acid + 1-Octanol + Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux with Dean-Stark Trap (Azeotropic Water Removal) catalyst->reflux workup Neutralization & Washing (NaHCO₃, H₂O, Brine) reflux->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Solvent Removal & Vacuum Distillation drying->purification product Pure this compound purification->product

Figure 1: Synthesis workflow for this compound.

Physicochemical Properties of this compound and its Blends

The physical and chemical properties of this compound and its blends with a standard diesel fuel (B0) are critical for determining its suitability as a biofuel additive. The following table summarizes key properties. Data for this compound is sourced from available chemical databases.[2][3] Data for the blends are hypothetical and represent expected trends based on the properties of similar esters used as fuel additives.

PropertyStandard Diesel (B0)This compoundB10 (10% this compound)B20 (20% this compound)Test Method
Density @ 15°C ( kg/m ³)820 - 845853 - 858[3]~825~830ASTM D4052
Kinematic Viscosity @ 40°C (mm²/s)1.9 - 4.1~2.5~2.8~3.1ASTM D445
Flash Point (°C)> 52105[3]~60~65ASTM D93
Cetane Number> 40~45-50 (estimated)~42~44ASTM D613
Calorific Value (MJ/kg)~45.5~38 (estimated)~44.8~44.1ASTM D240
Cloud Point (°C)Varies<-20 (estimated)Lower than B0Lower than B0ASTM D2500
Pour Point (°C)Varies<-30 (estimated)Lower than B0Lower than B0ASTM D97

Engine Performance and Emission Analysis

The performance of a diesel engine fueled with blends of this compound is evaluated based on key parameters such as brake power, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE). Exhaust emissions are analyzed for carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), unburned hydrocarbons (HC), and smoke opacity.

Experimental Protocol: Engine Testing

Apparatus:

  • Single-cylinder, four-stroke diesel engine

  • Eddy current dynamometer

  • Fuel consumption measurement unit

  • Exhaust gas analyzer (for CO, CO2, NOx, HC)

  • Smoke meter

Procedure:

  • Warm up the engine with standard diesel fuel until it reaches a stable operating temperature.

  • Record baseline performance and emission data for standard diesel (B0) at various engine loads (e.g., 25%, 50%, 75%, 100%) and a constant engine speed.

  • Drain the fuel tank and lines completely.

  • Introduce the first test blend (e.g., B10 - 10% this compound, 90% diesel).

  • Run the engine with the B10 blend for a sufficient duration to ensure the new fuel has circulated throughout the system.

  • Record performance and emission data for the B10 blend under the same load and speed conditions as the baseline diesel.

  • Repeat steps 3-6 for all other test blends (e.g., B20).

  • For each test condition, record brake power, fuel consumption rate, and exhaust gas concentrations.

Engine Performance Data (Hypothetical)

The following table presents hypothetical engine performance data. The trends shown are typical for the addition of oxygenated esters to diesel fuel.[4]

Fuel BlendEngine LoadBrake Power (kW)BSFC (g/kWh)BTE (%)
Diesel (B0)25%2.525032.5
50%5.023534.5
75%7.522536.0
100%10.022036.8
B1025%2.4825532.0
50%4.9524034.0
75%7.4323035.5
100%9.922536.2
B2025%2.4526031.5
50%4.924533.5
75%7.3523535.0
100%9.823035.7
Emission Characteristics (Hypothetical)

The following table presents hypothetical emission data, reflecting common trends observed with oxygenated fuel additives.[5]

Fuel BlendEngine LoadCO (% vol)NOx (ppm)HC (ppm)Smoke Opacity (%)
Diesel (B0)25%0.124505015
50%0.106004525
75%0.087504035
100%0.079003545
B1025%0.104604812
50%0.086154321
75%0.077703830
100%0.069253338
B2025%0.094754510
50%0.076304018
75%0.067903526
100%0.059503032

Overall Evaluation Workflow

cluster_evaluation Evaluation of this compound as a Biofuel Additive synthesis Synthesis of This compound blending Preparation of Diesel Blends (B10, B20) synthesis->blending prop_analysis Physicochemical Property Analysis blending->prop_analysis engine_testing Engine Performance and Emission Testing blending->engine_testing data_analysis Data Analysis and Comparison with Diesel prop_analysis->data_analysis engine_testing->data_analysis conclusion Conclusion on Viability as a Biofuel Additive data_analysis->conclusion

References

Application Notes and Protocols: Octyl Isobutyrate in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of octyl isobutyrate, a versatile ester used in the flavor and fragrance industry. This document details its sensory profile, physicochemical properties, and safety information, along with detailed protocols for its synthesis, sensory evaluation, and stability testing in various formulations.

Introduction to this compound

This compound (CAS No. 109-15-9) is a carboxylic ester known for its characteristic fruity and fatty aroma. It is a colorless liquid with a flavor profile described as creamy, waxy, fruity, earthy, and fatty at a concentration of 30 ppm. Its fragrance is characterized by a soft, humid undertone reminiscent of parsley and fern root, with a sweet suggestion of grape. This ester is found naturally in hops, grapefruit juice, and babaco fruit.

Applications:

  • Flavors: this compound is utilized in the creation of imitation pistachio, grape, melon, peach, and citrus flavors. It is also used in fruit blends, wine, and liqueur flavorings, typically at concentrations of 2 to 4 ppm in the finished product. It can be used to build green apple and mild fruity notes in beverages, candies, and syrups.[1]

  • Fragrances: In perfumery, it adds a clean, green, and slightly fruity-citrus note.[1] It is often incorporated into fresh and bright perfumes and blends well with floral and woody scents.[1] Its applications extend to home-care products like room sprays, detergents, and cleaners to provide a crisp, fruity-green top note.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C12H24O2[1][2][3]
Molecular Weight 200.32 g/mol [3][4]
Appearance Colorless to pale yellow clear liquid[2][5][6]
Odor Fruity, fatty, green, soapy, waxy, earthy, herbaceous[2][7]
Taste Creamy, waxy, fruity, earthy, fatty[7]
Boiling Point 245 °C (lit.)
Flash Point 105 °C (221 °F)[2][6]
Density 0.856 g/mL at 25 °C (lit.)
Refractive Index 1.420 - 1.425 @ 20 °C[2][5][6]
Solubility Insoluble in water; soluble in alcohol and dipropylene glycol[6]
Table 2: Safety and Regulatory Information for this compound
ParameterInformationReference
CAS Number 109-15-9[1][3]
FEMA Number 2808[5]
FDA Regulation 21 CFR 172.515 (Synthetic flavoring substances and adjuvants)[2][8]
JECFA Number 192[5]
JECFA Evaluation No safety concern at current levels of intake when used as a flavouring agent (1997)[5][9]
Toxicity Acute oral LD50 in rats and acute dermal LD50 in rabbits exceeded 5 g/kg. Not expected to be genotoxic.[3][10]
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 7000 μg/cm²[3][5][10]
Usage Level in Fragrance Up to 2.0% in fragrance concentrate[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, sensory evaluation, and stability testing of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from n-octanol and isobutyric acid using an acid catalyst.

Materials:

  • n-Octanol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Glassware for extraction and drying

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of n-octanol and isobutyric acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring. Caution: Sulfuric acid is highly corrosive.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water to remove the bulk of the acid catalyst.

      • 5% sodium bicarbonate solution to neutralize any remaining acid (check for the cessation of effervescence).

      • Water to remove any residual bicarbonate.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 245 °C.

Diagram of Synthesis Workflow:

Synthesis_Workflow Reactants n-Octanol + Isobutyric Acid Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ Catalyst Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Sensory Evaluation Protocols

Sensory analysis is crucial for determining the flavor and fragrance characteristics of this compound and its performance in final products.

The triangle test is used to determine if a sensory difference exists between two samples (e.g., a product with and without this compound).[5][7][10]

Objective: To determine if the addition of this compound to a base product creates a perceivable sensory difference.

Materials:

  • Two product samples: a control (A) and a test sample with this compound (B).

  • Identical, odor-free sample containers.

  • Random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • A panel of at least 15-30 trained or consumer panelists.[11]

Procedure:

  • Sample Preparation: Prepare the control (A) and test (B) samples. For each panelist, prepare a set of three coded samples: two are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[7] The presentation order should be randomized across panelists.

  • Panelist Instructions: Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[7][10]

  • Evaluation: Panelists should cleanse their palate with water and crackers between sample sets.

  • Data Analysis: Tally the number of correct identifications. The minimum number of correct judgments to establish a significant difference at a given probability level (e.g., p < 0.05) can be found in statistical tables for triangle tests.

Diagram of Triangle Test Logic:

Triangle_Test Start Present 3 Coded Samples (2 Alike, 1 Different) Panelist Panelist Evaluates Samples Start->Panelist Decision Identify the 'Odd' Sample Panelist->Decision Correct Correct Identification Decision->Correct Yes Incorrect Incorrect Identification Decision->Incorrect No Analysis Statistical Analysis of Results Correct->Analysis Incorrect->Analysis

Caption: Logical flow of a triangle test for sensory analysis.

This test is used to determine which of two samples has a greater intensity of a specific attribute (e.g., "fruity" aroma).[3][12]

Objective: To determine if a formulation with this compound is perceived as significantly more "fruity" than a control.

Materials:

  • Two product samples: control (A) and test (B).

  • Identical, odor-free sample containers.

  • Random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • A panel of trained or consumer panelists.

Procedure:

  • Sample Preparation: Present pairs of coded samples (A and B) to each panelist. The order of presentation (AB and BA) should be randomized across panelists.

  • Panelist Instructions: Ask panelists to evaluate the two samples and identify which one has a more intense "fruity" aroma. A forced-choice method is typically used.

  • Data Analysis: Count the number of times each sample was chosen as more "fruity." Statistical significance can be determined using a binomial test or by consulting statistical tables for paired comparison tests.

Stability Testing Protocols

Stability testing is essential to ensure that the flavor and fragrance of this compound remain consistent throughout the product's shelf life.

This method uses elevated temperatures to predict the long-term stability of this compound in a product matrix.[4][13][14]

Objective: To rapidly assess the stability of this compound in a finished product (e.g., beverage, lotion, detergent) over its intended shelf life.

Materials:

  • Finished product containing this compound.

  • Control sample (product without this compound).

  • Temperature-controlled stability chambers.

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

  • Sensory panel for organoleptic evaluation.

Procedure:

  • Initial Analysis (Time 0): Analyze the initial concentration of this compound in the test product using GC-MS. Conduct an initial sensory evaluation (e.g., descriptive analysis) to establish a baseline profile.

  • Storage Conditions: Place product samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C). Also, store samples at room temperature (25°C) for real-time comparison.

  • Time Points: Pull samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, perform the following analyses on the aged samples and compare them to the real-time sample and the initial baseline:

    • Chemical Analysis: Quantify the concentration of this compound using GC-MS to determine the percentage of degradation.

    • Physical Evaluation: Observe any changes in color, clarity, pH, or viscosity of the product.

    • Sensory Evaluation: Conduct sensory tests (e.g., triangle test against the real-time sample) to determine if any significant changes in aroma or flavor have occurred.

  • Data Interpretation: Use the data from the accelerated conditions to predict the shelf life at normal storage conditions. A significant change is often defined as a >10% loss of the active compound or a perceivable negative change in the sensory profile.

Diagram of Accelerated Stability Testing Workflow:

Stability_Testing cluster_0 Time 0 Analysis cluster_1 Storage Conditions cluster_2 Analysis at Time Points (Tx) T0_Chem Chemical Analysis (GC-MS) Accelerated Accelerated (e.g., 40°C) T0_Chem->Accelerated RealTime Real-Time (e.g., 25°C) T0_Chem->RealTime T0_Sensory Sensory Evaluation T0_Sensory->Accelerated T0_Sensory->RealTime Tx_Chem Chemical Analysis Accelerated->Tx_Chem Tx_Sensory Sensory Evaluation Accelerated->Tx_Sensory Tx_Physical Physical Evaluation Accelerated->Tx_Physical RealTime->Tx_Chem RealTime->Tx_Sensory RealTime->Tx_Physical Result Shelf-Life Prediction Tx_Chem->Result Tx_Sensory->Result Tx_Physical->Result

Caption: Workflow for accelerated stability testing of a formulated product.

This protocol provides a general guideline for incorporating this compound into a liquid detergent formulation.

Materials:

  • Surfactant blend (anionic and non-ionic)

  • Builders (e.g., sodium citrate)

  • Solvents (e.g., propylene (B89431) glycol)

  • Enzymes (optional)

  • Preservatives

  • This compound

  • Deionized water

  • Mixing vessel with overhead stirrer

Procedure:

  • Water Phase: Charge the mixing vessel with deionized water.

  • Surfactant Addition: While stirring, add the anionic and non-ionic surfactants. Mix until homogeneous.

  • Builder and Solvent Addition: Add builders and solvents to the mixture and continue stirring.

  • pH Adjustment: Adjust the pH of the bulk mixture to a near-neutral range (pH 6-8) before adding the fragrance, as extreme pH can affect ester stability.

  • Fragrance Incorporation: In a separate container, pre-disperse the this compound in a small amount of non-ionic surfactant or a solubilizer. Slowly add this pre-mix to the main batch with continuous stirring. This ensures even distribution and prevents the fragrance oil from separating.

  • Final Additions: Add heat-sensitive ingredients like enzymes and preservatives at a lower temperature (e.g., below 40°C).

  • Final Mixing: Continue mixing until the entire batch is uniform and clear.

Note: The stability of the fragrance in the final product should be confirmed using the stability testing protocols outlined in section 3.3.1.

Conclusion

This compound is a valuable ester for creating fruity and green notes in a wide range of flavor and fragrance applications. Its well-defined sensory profile, coupled with established safety and regulatory acceptance, makes it a reliable ingredient for product development. The protocols provided in these application notes offer a framework for the synthesis, evaluation, and formulation of this compound, enabling researchers and formulators to effectively utilize this compound in their products.

References

Application Notes and Protocols for the Sensory Analysis of Octyl Isobutyrate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate (CAS No. 109-15-9) is a flavoring substance valued for its characteristic fruity, waxy, and creamy flavor profile.[1] It is utilized in a variety of food products, including beverages, baked goods, and confectioneries, to impart or enhance desirable aromatic and taste characteristics. Accurate sensory analysis of this compound is crucial for new product development, quality control, and ensuring consumer acceptance. These application notes provide detailed protocols for the sensory evaluation of this compound in different food matrices, including methods for determining sensory thresholds, conducting descriptive analysis, and assessing consumer preference.

Sensory Profile of this compound:

  • Odor: Fruity, fatty fragrance with undertones of parsley and fern root.[2] At 100%, it is described as oily, green, waxy, soapy, clean, fruity, and creamy.[2]

  • Taste: Sweet and suggestive of grape.[2] At 30 ppm, its taste characteristics are described as creamy, waxy, fruity, earthy, and fatty.[2]

Data Presentation: Illustrative Quantitative Sensory Data

The following tables present illustrative quantitative data for the sensory analysis of this compound. This data is intended to serve as a template for the presentation of experimental results obtained from the protocols outlined in this document.

Table 1: Illustrative Sensory Detection Thresholds of this compound

Food MatrixMethodDetection Threshold (ppm)Recognition Threshold (ppm)
Deionized Water3-Alternative Forced Choice (3-AFC)0.050.15
5% Sugar Solution3-Alternative Forced Choice (3-AFC)0.080.20
Carbonated Beverage3-Alternative Forced Choice (3-AFC)0.120.35
Shortbread Cookie2-Alternative Forced Choice (2-AFC)1.503.00
Oil-in-Water Emulsion (10% Oil)3-Alternative Forced Choice (3-AFC)0.501.20

Table 2: Illustrative Quantitative Descriptive Analysis of this compound in a Carbonated Beverage

Assessed by a trained sensory panel (n=12) on a 15-point intensity scale.

AttributeControl (0 ppm)0.5 ppm this compound1.0 ppm this compound2.0 ppm this compound
Aroma
Fruity (Grape-like)0.54.57.811.2
Waxy/Fatty0.22.14.56.8
Green0.11.52.53.5
Flavor
Fruity (Grape-like)0.85.28.512.1
Creamy/Waxy0.32.85.17.5
Sweetness8.08.28.58.8
Sourness3.53.43.33.2
Mouthfeel
Carbonation10.510.410.510.3

Table 3: Illustrative Consumer Acceptance Testing of a Fruit-Flavored Beverage with this compound

Assessed by a consumer panel (n=100) using a 9-point hedonic scale.

SampleMean Overall LikingMean Flavor LikingMean Aroma LikingPurchase Intent (% "Definitely" or "Probably" would buy)
Control (0 ppm)6.26.16.345%
0.75 ppm this compound7.57.87.678%
1.50 ppm this compound6.86.97.062%

Experimental Protocols

Protocol for Determining Sensory Thresholds

Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix.

Method: The 3-Alternative Forced Choice (3-AFC) method is recommended for liquid matrices, and the 2-Alternative Forced Choice (2-AFC) method for solid matrices.

Materials:

  • This compound (food grade)

  • Selected food matrix (e.g., deionized water, 5% sucrose (B13894) solution, carbonated beverage base, shortbread cookie dough)

  • Appropriate glassware and sample preparation equipment

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or ballots

Procedure:

  • Panelist Selection: Recruit 25-30 panelists screened for their sensory acuity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of this compound in the chosen food matrix, starting from a concentration well below the expected threshold and increasing in logarithmic steps.

    • For each concentration level, prepare sets of three samples (3-AFC) where one sample contains the odorant and two are blanks (the matrix without added this compound). For 2-AFC, prepare one sample with the odorant and one blank.

  • Testing Protocol:

    • Present the samples to the panelists in a randomized and balanced order.

    • Instruct panelists to evaluate the samples and identify the "odd" sample (the one that is different from the others).

    • For recognition threshold, ask panelists who correctly identified the odd sample to describe the perceived aroma/flavor.

    • Provide panelists with water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Calculate the proportion of correct responses at each concentration level.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.

    • The recognition threshold is the lowest concentration at which a significant portion of the panel can not only detect a difference but also describe the characteristic fruity/waxy aroma/flavor of this compound.

Sensory_Threshold_Protocol cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis panelist_selection Panelist Selection (n=25-30) sample_prep Sample Preparation (Dilution Series) panelist_selection->sample_prep presentation Present Randomized Samples sample_prep->presentation evaluation Panelist Evaluation (Identify 'Odd' Sample) presentation->evaluation description Describe Perceived Character evaluation->description data_collection Collect Responses description->data_collection threshold_calc Calculate Detection & Recognition Thresholds data_collection->threshold_calc

Workflow for Sensory Threshold Determination.
Protocol for Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of this compound in a food product and quantify the intensity of its sensory attributes at different concentrations.

Method: A trained sensory panel will develop a lexicon of sensory attributes and rate their intensity in the product samples.

Materials:

  • Food product containing different concentrations of this compound and a control (0 ppm).

  • Reference standards for various aroma and flavor attributes (e.g., grape juice for "fruity," beeswax for "waxy").

  • Sensory evaluation booths.

  • Data collection software with line scales.

Procedure:

  • Panelist Training:

    • Select 10-12 panelists based on their sensory acuity and descriptive ability.

    • Conduct training sessions (15-20 hours) to familiarize panelists with the sensory characteristics of this compound and related compounds.

    • Develop a consensus-based lexicon of sensory attributes to describe the aroma, flavor, and mouthfeel of the product.

    • Train panelists to use a 15-point line scale for intensity rating, anchored with "low" and "high."

  • Sample Evaluation:

    • Present the samples monadically in a randomized and balanced order.

    • Have panelists rate the intensity of each attribute in the developed lexicon for each sample.

    • Conduct the evaluation in replicate.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are significantly different.

    • Visualize the results using spider web plots or bar charts.

QDA_Protocol cluster_training Panel Training cluster_evaluation Sample Evaluation cluster_data_analysis Data Analysis panel_selection Select Panelists (n=10-12) lexicon_dev Lexicon Development panel_selection->lexicon_dev scale_training Intensity Scale Training lexicon_dev->scale_training sample_pres Present Samples Monadically scale_training->sample_pres rate_intensity Rate Attribute Intensities sample_pres->rate_intensity anova ANOVA & Post-Hoc Tests rate_intensity->anova visualization Visualize Results (Spider Plot) anova->visualization

Quantitative Descriptive Analysis Workflow.
Protocol for Consumer Acceptance Testing

Objective: To assess the overall liking and purchase intent of a food product containing this compound among a target consumer population.

Method: A large consumer panel will evaluate the product using a 9-point hedonic scale.

Materials:

  • Food product with different concentrations of this compound and a control.

  • Testing facility (central location test or home-use test).

  • Questionnaires (paper or digital) including a 9-point hedonic scale and purchase intent questions.

Procedure:

  • Panelist Recruitment: Recruit at least 100 consumers who are users of the product category being tested.

  • Sample Preparation and Presentation:

    • Prepare samples under controlled conditions to ensure consistency.

    • Present samples in a monadic sequence with a randomized and balanced order of presentation.

  • Data Collection:

    • Ask consumers to rate their overall liking, liking of aroma, and liking of flavor for each sample using a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely).

    • Include a purchase intent question (e.g., "Based on the sample you just tasted, how likely would you be to purchase this product?").

  • Data Analysis:

    • Calculate the mean hedonic scores for each sample.

    • Use ANOVA and post-hoc tests to determine significant differences in liking between samples.

    • Analyze the purchase intent data to understand consumer interest in the product.

Consumer_Acceptance_Protocol cluster_setup Setup cluster_testing Testing cluster_analysis Analysis recruit Recruit Consumers (n>=100) prepare Prepare & Code Samples recruit->prepare present Present Samples Monadically prepare->present rate Rate Liking (9-point Hedonic Scale) present->rate purchase_intent Assess Purchase Intent rate->purchase_intent analyze Analyze Mean Scores (ANOVA) purchase_intent->analyze interpret Interpret Purchase Intent Data analyze->interpret

Consumer Acceptance Testing Workflow.

References

Application Notes and Protocols: Use of Octyl Isobutyrate in Metabolic Profiling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate is a volatile ester commonly used as a fragrance and flavoring agent in a variety of consumer products. Its presence in cosmetics, food, and other goods raises the potential for human exposure. Metabolic profiling, a key technology in understanding the systemic effects of exogenous compounds, can be employed to investigate the metabolic fate of this compound and its impact on endogenous metabolic pathways.[1][2] This document provides a hypothetical framework and detailed protocols for the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in studying this compound within a metabolic profiling context. Such studies are crucial for assessing exposure, understanding potential toxicity, and identifying biomarkers related to this compound.[3]

Hypothetical Research Application: Assessing Exposure and Metabolic Impact

Objective: To develop a non-invasive method for detecting exposure to this compound and to investigate its potential impact on systemic metabolism.

Hypothetical Study Design: A cohort of participants is divided into two groups: one exposed to a product containing this compound and a control group. Urine and plasma samples are collected over a 24-hour period to monitor the excretion of this compound and its metabolites, and to observe any systemic metabolic changes.

Data Presentation: Hypothetical Quantitative Results

The following tables represent plausible data from a study investigating the metabolic impact of this compound exposure.

Table 1: Hypothetical Concentration of this compound and its Metabolites in Urine Following Exposure.

MetaboliteControl Group (ng/mL)Exposed Group (ng/mL)p-value
This compoundNot Detected85.3 ± 12.7<0.001
Isobutyric Acid25.6 ± 8.1150.2 ± 25.4<0.001
Propionic Acid40.1 ± 11.595.8 ± 18.9<0.01
OctanolNot Detected42.1 ± 9.8<0.001

Table 2: Hypothetical Changes in Endogenous Metabolites in Plasma Following this compound Exposure (NMR Analysis).

MetaboliteControl Group (µM)Exposed Group (µM)Fold Changep-value
Glucose5200 ± 3504800 ± 4100.92>0.05
Lactate1100 ± 1501350 ± 2001.23<0.05
Alanine350 ± 50410 ± 601.17<0.05
Acetate80 ± 20110 ± 251.38<0.01

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Volatile Metabolites in Urine

This protocol outlines the steps for the extraction and analysis of volatile organic compounds, including this compound, from urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples on ice.
  • Centrifuge samples at 13,000 x g for 10 minutes at 4°C to remove particulate matter.
  • To 1 mL of the supernatant, add 10 µL of an internal standard solution (e.g., deuterated this compound).
  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
  • Carefully transfer the organic (upper) layer to a new glass vial.
  • Repeat the extraction step and combine the organic layers.
  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

2. GC-MS Instrumentation and Conditions: [4][5]

  • Gas Chromatograph: Agilent 6890N or similar.
  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
  • Injection: 1 µL, splitless mode at 250°C.
  • Oven Temperature Program: Start at 75°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[4][5]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Parameters: Electron impact ionization (70 eV), source temperature at 230°C, and a mass scan range of m/z 50-550.[5]

3. Data Analysis:

  • Identify peaks by comparing mass spectra with a reference library (e.g., NIST) and by retention time comparison with authentic standards.[4]
  • Quantify metabolites by integrating the peak areas and normalizing to the internal standard.

Protocol 2: NMR-Based Metabolic Profiling of Plasma

This protocol describes the preparation and analysis of plasma samples for broad metabolic profiling using ¹H NMR spectroscopy.[6][7]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 400 µL of plasma, add 200 µL of a buffer solution (e.g., 0.2 M sodium phosphate (B84403) buffer, pH 7.4) in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS).
  • Centrifuge the mixture at 12,000 x g for 5 minutes at 4°C to precipitate proteins.
  • Transfer 550 µL of the supernatant to a 5 mm NMR tube.

2. NMR Spectroscopy Acquisition:

  • Spectrometer: Bruker 600 MHz Avance III or similar, equipped with a cryoprobe.[7]
  • Temperature: 298 K.
  • Pulse Sequence: 1D NOESY presaturation (noesygppr1d) to suppress the water signal.
  • Acquisition Parameters:
  • Spectral width: 12 ppm.
  • Acquisition time: 2.73 s.
  • Relaxation delay: 4 s.
  • Number of scans: 128.

3. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz using an exponential window function.
  • Perform Fourier transformation, phase correction, and baseline correction.
  • Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).
  • Identify metabolites using a spectral database (e.g., HMDB, BMRB) and quantify them by integrating specific, non-overlapping peaks.
  • Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant differences between experimental groups.[8]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_gcms GC-MS Analysis (Volatiles) cluster_nmr NMR Analysis (Metabolic Profile) cluster_analysis Integrated Data Analysis p1 Human Subjects (Exposed and Control Groups) urine Urine Collection (24h) p1->urine plasma Plasma Collection (Baseline and Post-Exposure) p1->plasma urine_prep Urine Sample Preparation (Liquid-Liquid Extraction) urine->urine_prep plasma_prep Plasma Sample Preparation (Protein Precipitation) plasma->plasma_prep gcms GC-MS Analysis urine_prep->gcms gcms_data Data Processing (Peak Identification & Quantification) gcms->gcms_data stats Statistical Analysis (p-values, Fold Change) gcms_data->stats nmr ¹H NMR Spectroscopy plasma_prep->nmr nmr_data Data Processing (Metabolite Identification & Quantification) nmr->nmr_data nmr_data->stats pathway Pathway Analysis & Biomarker Identification stats->pathway

Caption: Experimental workflow for metabolic profiling.

metabolic_pathway cluster_exposure Exposure & Absorption cluster_metabolism Phase I Metabolism (Hydrolysis) cluster_further_metabolism Further Metabolism & Excretion exposure This compound (Exogenous Compound) hydrolysis Esterase Activity exposure->hydrolysis excretion Urinary Excretion exposure->excretion Unchanged octanol Octanol hydrolysis->octanol Product 1 isobutyrate Isobutyrate hydrolysis->isobutyrate Product 2 octanol->excretion propionate Propionyl-CoA isobutyrate->propionate Metabolic Conversion propionate->excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in Lipase-Catalyzed Octyl Isobutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the lipase-catalyzed synthesis of octyl isobutyrate. Given the limited specific literature on this compound, the guidance provided is based on established principles and data from analogous lipase-catalyzed esterification reactions. These recommendations should serve as a robust starting point for developing a highly efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the enzymatic synthesis of this compound?

A1: Low yields in lipase-catalyzed esterification are often multifactorial. The most critical parameters to investigate include the choice of lipase (B570770), substrate molar ratio, reaction temperature, and the management of water content in the reaction medium. Suboptimal conditions for any of these factors can significantly impede enzyme activity and shift the reaction equilibrium away from product formation.[1]

Q2: Can the substrates, 1-octanol (B28484) and isobutyric acid, inhibit the enzyme?

A2: Yes, substrate inhibition is a potential issue, particularly with short-chain fatty acids like isobutyric acid and certain alcohols, which can inhibit or deactivate the lipase at high concentrations. The branched nature of isobutyric acid may also present steric hindrance, affecting its access to the enzyme's active site.

Q3: What is a recommended starting molar ratio of 1-octanol to isobutyric acid?

A3: While a 1:1 stoichiometric ratio is the theoretical minimum, using an excess of one substrate, typically the less expensive or less inhibitory one (often the alcohol), can drive the reaction equilibrium towards the formation of the ester.[2] For similar ester syntheses, molar ratios of alcohol to acid ranging from 1:2 to as high as 10:1 have been explored. For octyl ester synthesis from free fatty acids, an optimal molar ratio of octanol (B41247) to FFA of 2.5:1 has been reported.[3] An initial exploratory range of 1:1 to 3:1 (octanol:isobutyric acid) is a reasonable starting point.

Q4: Which type of lipase is most suitable for this compound synthesis?

A4: Lipases (E.C. 3.1.1.3) are the enzymes of choice for ester synthesis. Immobilized lipases, particularly Novozym 435 (lipase B from Candida antarctica), are frequently used due to their high activity, stability in organic solvents, and reusability.[4][5] Lipases from Rhizomucor miehei and Pseudomonas cepacia are also effective catalysts for esterification. The selection of the optimal lipase may require screening several commercially available preparations.

Q5: Is it better to conduct the reaction in a solvent-free system or with an organic solvent?

A5: Both solvent-free and solvent-based systems are viable. Solvent-free systems offer higher volumetric productivity and simpler downstream processing. However, the use of a non-polar organic solvent, such as hexane (B92381) or heptane, can be advantageous for dissolving substrates, reducing viscosity, and potentially mitigating substrate inhibition.[6] The choice of solvent can significantly impact enzyme activity, and solvents with a higher log P value are often associated with better enzyme performance in ester synthesis.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the lipase-catalyzed synthesis of this compound.

ProblemPossible Cause(s)Troubleshooting Steps & Solutions
Low or No Initial Reaction Rate Inactive Enzyme: Improper storage, handling, or multiple freeze-thaw cycles have led to a loss of enzyme activity.- Perform a standard activity assay on the lipase using a known substrate to confirm its viability.- Ensure the enzyme is stored at the recommended temperature (typically -20°C or 4°C for immobilized forms).
Suboptimal Temperature: The reaction temperature is too low for sufficient enzyme activity or too high, causing denaturation.- Consult the manufacturer's specifications for the optimal temperature range of the lipase.- Empirically determine the optimal temperature by running the reaction at various temperatures (e.g., 30°C to 70°C). Lipases are generally active between 40°C and 80°C, but thermal denaturation can occur above 60°C.[8]
Insufficient Enzyme Concentration: The amount of lipase is too low to achieve a practical reaction rate.- Increase the enzyme loading in increments (e.g., from 1% to 10% w/w of the limiting substrate). An optimal concentration of 15 g/L of Novozym 435 was found for octyl formate (B1220265) synthesis.[2]
Reaction Starts but Plateaus at Low Conversion Reaction Equilibrium: The accumulation of the water byproduct shifts the equilibrium towards hydrolysis (the reverse reaction).- Implement in-situ water removal by adding molecular sieves (3Å or 4Å) to the reaction mixture.[9] - Conduct the reaction under a vacuum to continuously remove water.
Product Inhibition: The accumulation of this compound or byproducts is inhibiting the lipase.- Consider using in-situ product removal techniques, although this can be complex.- Optimize the initial substrate concentrations to achieve a high conversion before inhibition becomes significant.
Enzyme Deactivation: The enzyme is losing activity over the course of the reaction.- Investigate the stability of the lipase under the reaction conditions (temperature, solvent, substrates) over time.- If using a solvent, ensure it is not denaturing the enzyme.- High concentrations of isobutyric acid may lower the pH in the enzyme's microenvironment, leading to inactivation.
Formation of Undesirable Byproducts Side Reactions: The lipase may be catalyzing side reactions, such as the esterification of isobutyric acid with itself (if possible) or other impurities.- Ensure the purity of the starting materials (1-octanol and isobutyric acid).- Optimize the reaction conditions (temperature, pH) to favor the desired reaction.
Difficulty in Reusing Immobilized Lipase Incomplete Removal of Substrates/Products: Residual reactants or products from the previous cycle are inhibiting the enzyme.- After each cycle, thoroughly wash the immobilized lipase with a suitable solvent (e.g., the reaction solvent like hexane) to remove all adsorbed molecules.[9]
Enzyme Leaching: The lipase is detaching from the support material.- If significant protein leaching is detected, consider a different immobilization strategy or a commercially available immobilized lipase with a more stable linkage.
Mechanical Damage: The support material is physically breaking down due to excessive agitation.- Reduce the agitation speed to a level that still ensures adequate mixing but minimizes mechanical stress on the support beads.

Data Presentation

The following tables summarize quantitative data from studies on analogous lipase-catalyzed esterification reactions. These values can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Reaction Temperature on Ester Conversion

LipaseEster SynthesizedTemperature (°C)Conversion/Yield (%)Reference
Novozym 435Octyl Acetate3082[10]
Novozym 435Octyl Formate4081.96[11]
Immobilized Rhizopus oryzaeOctyl Acetate3692.35[10]
Lipozyme 10,000Octyl Oleate45-60Higher conversion in this range[12]

Table 2: Effect of Substrate Molar Ratio on Ester Conversion

LipaseEster SynthesizedMolar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Novozym 435Octyl Formate7:180.71[11]
Novozym 435Octyl Esters from FFA2.5:1100[3]
Pancreatic LipaseButyl Butyrate (B1204436)2:1~94[6]
Immobilized R. mieheiIsoamyl Butyrate1.5:182[6]

Table 3: Effect of Enzyme Concentration on Ester Conversion

LipaseEster SynthesizedEnzyme ConcentrationConversion/Yield (%)Reference
Novozym 435Octyl Formate15 g/L70.55[2]
Immobilized R. oryzaeOctyl Acetate60 U92.35[10]
Pancreatic LipaseButyl Butyrate10 g/L~94[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a temperature-controlled, sealed reaction vessel (e.g., a 50 mL screw-capped flask), add the desired amounts of 1-octanol and isobutyric acid. If using a solvent, add it at this stage (e.g., 10 mL of n-hexane).

  • Temperature Equilibration: Place the reaction vessel in a shaking incubator or on a magnetic stirrer with a heating mantle and allow the mixture to reach the desired reaction temperature (e.g., 50°C).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-10% by weight of the limiting substrate) to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Maintain the reaction at the set temperature with constant agitation (e.g., 200 rpm). At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Analyze the samples to determine the extent of the reaction. This is typically done by measuring the decrease in the concentration of isobutyric acid via titration with a standard base (e.g., 0.1 M NaOH) or by quantifying the formation of this compound using gas chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion or has plateaued, terminate it by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation.

  • Product Purification: The resulting product, this compound, can be purified from the remaining substrates and any solvent by vacuum distillation or column chromatography.

Protocol 2: Lipase Immobilization via Physical Adsorption

  • Support Preparation: Wash 1 gram of a macroporous hydrophobic support (e.g., polymethacrylate (B1205211) beads) with ethanol (B145695) (3 x 10 mL) to clean the surface, followed by distilled water (3 x 10 mL) to remove the ethanol. Dry the support completely in an oven at 60°C or under vacuum.

  • Enzyme Solution Preparation: Prepare a lipase solution (e.g., 10 mg/mL) in a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0). Centrifuge the solution to remove any insoluble material.

  • Immobilization: Add the prepared support to 10 mL of the lipase solution and incubate with gentle shaking at room temperature for a specified period (e.g., 12-24 hours).

  • Washing and Drying: After incubation, filter the support to separate it from the enzyme solution. Wash the immobilized lipase thoroughly with the same buffer to remove any non-adsorbed enzyme, followed by a final wash with distilled water. Dry the immobilized lipase in a desiccator under vacuum until a constant weight is achieved.

  • Storage: Store the dried immobilized lipase at 4°C until use.

Protocol 3: Reusability Test for Immobilized Lipase

  • Initial Reaction: Perform the synthesis of this compound using the immobilized lipase as described in Protocol 1.

  • Enzyme Recovery: At the end of the reaction, separate the immobilized lipase from the reaction medium by vacuum filtration.

  • Washing: Wash the recovered biocatalyst several times with the reaction solvent (e.g., n-hexane) to remove any residual substrates and products.

  • Drying: Dry the washed biocatalyst under vacuum for at least 2 hours to ensure the complete removal of the solvent.

  • Subsequent Cycles: Re-introduce the dried biocatalyst into a fresh reaction mixture and repeat the synthesis under the same conditions for the desired number of cycles.

  • Activity Assessment: Calculate the relative activity for each cycle by comparing the initial reaction rate or final product yield to that of the first cycle (which is considered 100%).

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the lipase-catalyzed synthesis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Prepare Reactants (1-Octanol, Isobutyric Acid, Solvent) ReactionVessel Combine in Reaction Vessel Reactants->ReactionVessel Enzyme Prepare Immobilized Lipase Enzyme->ReactionVessel Incubate Incubate at Optimal Temperature & Agitation ReactionVessel->Incubate Monitor Monitor Reaction (Titration/GC) Incubate->Monitor Separate Separate Enzyme (Filtration) Monitor->Separate Reaction Complete Purify Purify this compound (Distillation/Chromatography) Separate->Purify Reuse Wash & Dry Enzyme for Reuse Separate->Reuse Reuse->Enzyme Next Cycle

Caption: Experimental workflow for lipase-catalyzed this compound synthesis.

Troubleshooting action action result result start Low Yield? check_rate Slow Initial Rate? start->check_rate check_plateau Reaction Plateaus? start->check_plateau check_rate->check_plateau No check_enzyme_activity Enzyme Active? check_rate->check_enzyme_activity Yes check_water Water Removed? check_plateau->check_water check_temp Temp Optimal? check_enzyme_activity->check_temp Yes action_replace_enzyme Use fresh enzyme Confirm activity check_enzyme_activity->action_replace_enzyme No check_enzyme_conc Sufficient Enzyme? check_temp->check_enzyme_conc Yes action_optimize_temp Optimize Temperature (30-70°C) check_temp->action_optimize_temp No action_increase_enzyme Increase Enzyme Concentration check_enzyme_conc->action_increase_enzyme No success Yield Improved check_enzyme_conc->success Yes action_replace_enzyme->success action_optimize_temp->success action_increase_enzyme->success check_inhibition Substrate Inhibition? check_water->check_inhibition Yes action_remove_water Add Molecular Sieves or Use Vacuum check_water->action_remove_water No action_optimize_ratio Optimize Molar Ratio (e.g., excess alcohol) check_inhibition->action_optimize_ratio Yes check_inhibition->success No action_remove_water->success action_optimize_ratio->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Gas Chromatography Troubleshooting for Octyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of octyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem for the analysis of this compound?

A1: In an ideal gas chromatography separation, the analyte peak should have a symmetrical, Gaussian shape. Peak tailing is a distortion where the trailing edge of the peak is elongated.[1] This is problematic for the analysis of this compound as it can lead to decreased resolution between closely eluting peaks, inaccurate peak integration, and consequently, imprecise and inaccurate quantification.[1]

Q2: What are the common causes of peak tailing for an ester like this compound?

A2: Peak tailing for esters such as this compound in GC can stem from several factors. These include interactions with active sites within the GC system, issues with the column such as contamination or degradation, improper instrument setup like a poorly cut column, and suboptimal method parameters.[2][3]

Q3: How can I quickly diagnose the cause of peak tailing for my this compound analysis?

A3: A systematic approach is recommended. Begin by examining the chromatogram to see if all peaks are tailing or just the this compound peak. If all peaks are tailing, it's likely a physical issue such as a flow path disruption.[3][4] If only the this compound peak (and other similar compounds) are tailing, it suggests a chemical interaction or adsorption problem.[3] A good starting point for troubleshooting is to perform routine inlet maintenance, including replacing the liner and septum.[5]

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues that can cause peak tailing of this compound.

Guide 1: Inlet and Injection System Issues

Q: My this compound peak is tailing. Could the problem be in my GC inlet?

A: Yes, the inlet is a very common source of problems that lead to peak tailing. Issues within the inlet can include:

  • Contaminated Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from previous injections. These residues can act as active sites that interact with polar analytes like esters, causing peak tailing.

    • Solution: Replace the inlet liner with a new, deactivated liner. Regularly scheduled liner replacement is a crucial part of preventative maintenance.[3]

  • Septum Particles: Coring of the septum by the syringe needle can introduce small particles into the inlet liner, creating active sites and disrupting the sample flow path.

    • Solution: Use a high-quality septum and ensure the syringe needle has a clean, sharp tip. Replace the septum regularly.

  • Incorrect Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume or turbulence, leading to peak tailing.[4]

    • Solution: Ensure the column is installed at the correct height according to the manufacturer's instructions for your specific GC model and inlet type.

  • Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, which can contribute to peak broadening and tailing.

    • Solution: Ensure the inlet temperature is appropriate for the analysis of this compound. A starting point is typically 250 °C.

Guide 2: Column-Related Problems

Q: I've checked my inlet, but the peak tailing persists. Could my GC column be the issue?

A: Absolutely. The column is another primary suspect when troubleshooting peak tailing. Common column-related issues include:

  • Column Contamination: Buildup of non-volatile material at the head of the column can create active sites and degrade separation performance.

    • Solution: Trim a small section (e.g., 10-20 cm) from the front of the column. This removes the contaminated portion and exposes a fresh, inert surface.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures. This degradation creates active sites (e.g., silanol (B1196071) groups) that can interact with polar analytes.

    • Solution: If column trimming does not resolve the issue, the column may be irreversibly damaged and require replacement. Using an oxygen trap on the carrier gas line can help prolong column lifetime.

  • Improper Column Cut: A poor or jagged cut of the fused silica (B1680970) column can create a non-uniform flow path and turbulence, resulting in peak tailing.[4]

    • Solution: Always use a ceramic scoring wafer or a specialized tool to obtain a clean, square cut. Inspect the cut with a magnifying glass to ensure it is smooth.

  • Inappropriate Stationary Phase: Using a column with a stationary phase that is not well-suited for ester analysis can lead to poor peak shape.

    • Solution: For this compound and other esters, mid-polarity to polar stationary phases are often recommended. Common choices include columns with cyanopropyl or polyethylene (B3416737) glycol (WAX) phases.

Guide 3: Method and Analytical Conditions

Q: Can my GC method parameters be the cause of this compound peak tailing?

A: Yes, suboptimal analytical conditions can significantly impact peak shape. Consider the following:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[6]

    • Solution: Dilute the sample or reduce the injection volume.

  • Solvent-Phase Polarity Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.

  • Initial Oven Temperature Too High: In splitless injections, if the initial oven temperature is not low enough, it can prevent proper focusing of the analytes at the head of the column, leading to broad or tailing peaks.[5]

    • Solution: Set the initial oven temperature at least 20 °C below the boiling point of the sample solvent.

Quantitative Data Summary

The table below summarizes typical peak shape parameters for a good, symmetrical peak versus a tailing peak in gas chromatography. The Asymmetry Factor (As) is a common metric used to quantify peak shape.[7]

ParameterGood PeakTailing Peak
Asymmetry Factor (As) 0.9 - 1.2> 1.5
Tailing Factor (Tf) ~1.0> 1.2
Appearance Symmetrical, GaussianElongated trailing edge
Impact on Quantification Accurate and precisePotential for inaccuracy and imprecision

Note: An As value below 1.5 may be acceptable in some cases, but a value greater than 2.0 indicates a significant problem that needs to be addressed.[7]

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound using a gas chromatograph with a flame ionization detector (GC-FID).

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8860 GC (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[8]

  • Injector: Split/Splitless inlet

  • Autosampler: Agilent 7693A (or manual injection)

  • Syringe: 10 µL

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Gases: Helium (carrier gas), Hydrogen and Air (for FID), Nitrogen (makeup gas) - all high purity

  • Reagents: this compound standard, Hexane (B92381) (or other suitable solvent)

2. GC-FID Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C (hold 1 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) Flow 25 mL/min

3. Standard and Sample Preparation:

  • Stock Standard: Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with hexane to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with hexane to fall within the calibration range.

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the series of working standards, starting with the lowest concentration, to generate a calibration curve.

  • Inject the prepared samples.

  • After the analysis, perform a solvent blank injection to check for carryover.

5. Data Analysis:

  • Integrate the peak for this compound in both the standards and samples.

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • Evaluate the peak shape of this compound and calculate the asymmetry factor. If tailing is observed, refer to the troubleshooting guides.

Visual Troubleshooting Workflows

PeakTailingTroubleshooting cluster_start Start: Peak Tailing Observed cluster_diagnose Initial Diagnosis cluster_physical Physical Issues cluster_chemical Chemical/Adsorption Issues start This compound Peak Tailing diagnose Are all peaks tailing? start->diagnose physical_issue Likely a Physical Issue: Flow Path Disruption diagnose->physical_issue Yes chemical_issue Likely a Chemical/Adsorption Issue diagnose->chemical_issue No check_install Check Column Installation (Height, Connections) physical_issue->check_install check_cut Check Column Cut (Clean & Square) check_install->check_cut inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) chemical_issue->inlet_maint trim_column Trim Front of Column (10-20 cm) inlet_maint->trim_column check_method Review Method Parameters (Temps, Overload) trim_column->check_method

Caption: A flowchart for troubleshooting peak tailing.

GcSystemCheck cluster_inlet Inlet System cluster_column Column cluster_method Method Parameters liner Liner (Clean, Deactivated) septum Septum (No Coring) installation Column Installation (Correct Height) contamination Contamination (Trim Column) degradation Degradation (Replace Column) cut Column Cut (Clean, Square) overload Sample Overload (Dilute Sample) temperature Temperatures (Inlet, Oven) solvent Solvent Mismatch (Check Polarity) inlet Inlet Check inlet->liner inlet->septum inlet->installation column Column Check column->contamination column->degradation column->cut method Method Check method->overload method->temperature method->solvent

Caption: Key areas to check in the GC system.

References

resolving co-elution issues in the GC analysis of octyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of octyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the GC analysis of this compound?

A1: Co-elution in gas chromatography occurs when two or more different compounds elute from the GC column at the same time, resulting in a single, overlapping chromatographic peak.[1][2][3] This is a significant issue in the analysis of this compound, a common flavor and fragrance compound, because it can lead to inaccurate identification and quantification.[4] Structurally similar compounds, such as isomers of this compound or other esters with similar boiling points, are common culprits for co-elution.[5]

Q2: What are the initial steps to diagnose a co-elution problem?

A2: Before making any changes to your method, it's crucial to confirm that you are indeed facing a co-elution issue. Here are the initial diagnostic steps:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a "shoulder" or tailing, which can indicate the presence of more than one compound.[1][2]

  • Peak Purity Analysis with Mass Spectrometry (MS): If you are using a GC-MS system, you can assess the peak purity by examining the mass spectrum across the peak.[1][6] If the mass spectra at the leading edge, apex, and trailing edge of the peak are not identical, it is highly likely that co-elution is occurring.[7]

Q3: Which type of GC column is best for analyzing this compound and avoiding co-elution?

A3: The choice of GC column is critical for resolving co-elution. For the analysis of esters like this compound, polar stationary phases are often recommended due to their increased selectivity.[8][9][10]

  • Polar Phases: Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, often referred to as WAX columns, are a good choice for separating polar compounds like esters.[11][12]

  • Mid- to High-Polarity Phases: Cyanopropyl-based columns are also highly effective for separating esters, especially when dealing with isomeric compounds.[8][9]

  • Non-Polar Phases: While less selective for polar compounds, a non-polar column (e.g., 5% phenyl / 95% methylpolysiloxane) can be a good starting point for method development.[9]

If you are experiencing co-elution, switching to a column with a different stationary phase chemistry is a key troubleshooting step.[2][7]

Q4: Can changing the carrier gas help resolve co-elution?

A4: Yes, switching your carrier gas can improve resolution. Hydrogen (H₂) is often the preferred carrier gas for resolving closely eluting peaks.[13] Compared to helium or nitrogen, hydrogen allows for faster optimal linear velocities and maintains better efficiency at higher flow rates. This can lead to sharper peaks and improved separation without significantly increasing analysis time.[13][14]

Troubleshooting Guides

Guide 1: Optimizing the GC Oven Temperature Program

If co-elution is suspected, optimizing the oven temperature program is a primary and effective troubleshooting step.[15][16]

Issue: Poor separation of this compound from a co-eluting peak.

Solutions:

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of more volatile compounds that elute early in the chromatogram.[1][17]

  • Reduce the Temperature Ramp Rate: A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[13][17] Experiment with reducing the ramp rate in increments (e.g., from 10°C/min to 5°C/min).

  • Incorporate an Isothermal Hold: If two peaks are very close, you can introduce an isothermal hold in the temperature program at a temperature just below the elution temperature of the co-eluting pair. This can provide the necessary time for separation to occur.[15]

Guide 2: Addressing Potential Co-eluting Compounds

The most likely compounds to co-elute with this compound are other esters with similar boiling points and polarities, particularly isomers.

Potential Co-eluting Compounds:

  • Positional Isomers: Other octyl esters (e.g., 2-ethylhexyl isobutyrate).

  • Esters of Similar Molecular Weight: For example, heptyl pentanoate or nonyl propionate.

  • Structurally Similar Fragrance Ingredients: Other esters commonly found in flavor and fragrance mixtures.[18]

Troubleshooting Steps:

  • Analyze Individual Standards: If you suspect a specific compound is co-eluting, inject a pure standard of that compound to confirm its retention time under your current method.[6]

  • Change Column Selectivity: If co-elution with a known compound is confirmed, changing to a GC column with a different stationary phase is the most effective solution.[1][7] For example, if you are using a non-polar DB-5 column, switching to a polar WAX column can alter the elution order and resolve the co-elution.

Data Presentation

Table 1: GC Column Selection Guide for Ester Analysis

Stationary Phase TypePolarityRecommended ForExample Columns
100% DimethylpolysiloxaneNon-polarGeneral purpose, initial screeningDB-1, HP-1
5% Phenyl / 95% MethylpolysiloxaneLow-polarityGeneral purpose, slightly more polar than 100% dimethylpolysiloxaneDB-5, HP-5ms[17]
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneMedium-polarityGood for a wide range of polar compoundsDB-1701
Polyethylene Glycol (PEG)PolarExcellent for esters, fatty acid methyl esters (FAMEs), and other polar compoundsDB-WAX, HP-INNOWax[11][12]
Nitroterephthalic acid modified PEGHigh-polaritySpecifically designed for fatty acids and their estersFFAP[11]
Biscyanopropyl PolysiloxaneHigh-polarityExcellent for resolving cis/trans isomers and other closely related estersSP-2380, CP-Sil 88[1]

Table 2: Example GC Method Parameters for this compound Analysis

ParameterSettingRationale
Injector
TypeSplit/SplitlessSplitless for trace analysis, Split for higher concentrations
Temperature250 °CEnsures complete vaporization of the analyte
Column
Stationary PhaseDB-WAX (Polyethylene Glycol)Good selectivity for esters
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and analysis time
Carrier Gas
TypeHelium or HydrogenHydrogen can provide better resolution at higher flow rates[13]
Flow Rate1.0 mL/min (constant flow)Typical flow rate for this column dimension
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for good initial separation of volatile compounds
Ramp Rate10 °C/minA good starting point for method development
Final Temperature240 °C, hold for 5 minEnsures all components elute from the column
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification and peak purity assessment
Temperature (FID)250 °CPrevents condensation of analytes in the detector

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with a Polar Column

Objective: To achieve baseline separation of this compound from potential co-eluting compounds.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Helium (99.999% purity) or Hydrogen generator

  • Sample of this compound dissolved in a suitable solvent (e.g., hexane)

  • Autosampler vials with caps

Procedure:

  • Install the GC column in the GC oven and connect it to the injector and MS detector.

  • Condition the column according to the manufacturer's instructions to remove any contaminants.

  • Set up the GC-MS method using the parameters outlined in Table 2.

  • Prepare a sample of this compound at a concentration of approximately 100 ppm in hexane.

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectra.

  • Evaluate the peak shape and purity of the this compound peak. If co-elution is still suspected, proceed to Protocol 2.

Protocol 2: Method Optimization for Resolving Co-elution

Objective: To systematically adjust GC parameters to resolve co-eluting peaks.

Procedure:

  • Lower the initial oven temperature by 10-20°C and re-run the analysis. Observe the effect on the separation of the peaks of interest.

  • Reduce the temperature ramp rate. If lowering the initial temperature does not provide sufficient resolution, return to the original initial temperature and reduce the ramp rate by half (e.g., from 10°C/min to 5°C/min). Re-run the analysis.

  • Combine parameter changes. If necessary, a combination of a lower initial temperature and a slower ramp rate can be used.

  • Switch to a different stationary phase. If optimizing the temperature program does not resolve the co-elution, the issue is likely due to a lack of selectivity of the stationary phase. Replace the current column with one of a different polarity (e.g., a cyanopropyl column) and re-run the analysis using the optimized temperature program.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution in GC Analysis A Start: Poor Peak Shape (Shoulder, Tailing) B Confirm Co-elution using GC-MS (Varying Mass Spectra across Peak) A->B C Optimize Temperature Program B->C Co-elution Confirmed I Inject Individual Standards to Confirm Co-eluting Compound B->I Suspect Specific Compound D Lower Initial Temperature C->D E Reduce Ramp Rate C->E F Incorporate Isothermal Hold C->F G Resolution Achieved? D->G E->G F->G H Change GC Column (Different Stationary Phase) G->H No K End: Baseline Separation Achieved G->K Yes J Resolution Achieved? H->J I->H J->K Yes L Consider Carrier Gas Change (e.g., to Hydrogen) J->L No L->J

Caption: A logical workflow for troubleshooting co-eluting peaks in GC analysis.

GC_Parameters_Impact Impact of GC Parameters on Chromatographic Resolution cluster_resolution Resolution Factors cluster_parameters Adjustable GC Parameters Efficiency Efficiency (N) (Peak Sharpness) Selectivity Selectivity (α) (Peak Separation) Retention Retention (k) (Time in Stationary Phase) Column Stationary Phase Chemistry Column->Selectivity Temp Temperature Program Temp->Selectivity Temp->Retention CarrierGas Carrier Gas Type & Flow Rate CarrierGas->Efficiency CarrierGas->Retention ColumnDims Column Dimensions (Length, ID, Film Thickness) ColumnDims->Efficiency ColumnDims->Retention

Caption: Relationship between GC parameters and chromatographic resolution factors.

References

minimizing byproduct formation in octyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octyl isobutyrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of n-octanol with isobutyric acid using an acid catalyst. This is a reversible reaction where water is produced as a byproduct.[1][2][3]

Q2: What are the main byproducts to be aware of during this compound synthesis?

A2: The primary byproduct is water , which can drive the reaction equilibrium back towards the reactants, thus lowering the yield of the desired ester.[1][4] Another significant byproduct, especially under strongly acidic conditions and elevated temperatures, is dioctyl ether , formed through the acid-catalyzed dehydration of two n-octanol molecules.[5] Unreacted starting materials, n-octanol and isobutyric acid, can also be present as impurities in the final product.

Q3: How can I increase the yield of this compound?

A3: To shift the reaction equilibrium towards the product and increase the yield, you can:

  • Use an excess of one reactant: Typically, the less expensive reactant, in this case, n-octanol or isobutyric acid, is used in excess.[2]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during reflux, which physically separates the water from the reaction mixture.[1]

  • Use a suitable catalyst: An effective acid catalyst can increase the reaction rate. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][4]

Q4: My final product is discolored. What could be the cause?

A4: Discoloration can result from several factors, including:

  • High reaction temperatures: Excessive heat can lead to the degradation of the reactants or the final ester product.

  • Strong acid catalysts: Concentrated sulfuric acid, while an effective catalyst, can also act as a strong oxidizing agent, leading to the formation of colored impurities through side reactions.[4]

  • Impurities in starting materials: The presence of reactive impurities in the n-octanol or isobutyric acid can lead to the formation of colored byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of this compound Reaction has not reached completion due to equilibrium.- Use a Dean-Stark apparatus to remove water as it forms. - Increase the molar ratio of one of the reactants (e.g., 1.5 to 2 equivalents of n-octanol to isobutyric acid). - Increase the reaction time or temperature moderately.
Ineffective catalysis.- Ensure the acid catalyst has not degraded. - Consider using a different acid catalyst, such as p-toluenesulfonic acid, which may cause fewer side reactions than sulfuric acid.
Presence of Dioctyl Ether Byproduct High reaction temperature and/or high concentration of strong acid catalyst.- Lower the reaction temperature. The formation of ethers often requires a higher activation energy than esterification. - Use a milder acid catalyst or a lower concentration of the strong acid catalyst. - Consider using a solid acid catalyst which can sometimes offer higher selectivity.
Unreacted Starting Materials in Product Incomplete reaction or inefficient purification.- Extend the reaction time or moderately increase the temperature. - Ensure the work-up procedure effectively removes the unreacted acid and alcohol. This typically involves washing with a base (like sodium bicarbonate solution) to remove the acid and then with water or brine to remove the alcohol. - Purify the crude product by vacuum distillation.

Data on Byproduct Formation and Yield

The following table summarizes data from studies on similar esterification and etherification reactions to provide insight into how reaction conditions can affect product yield and byproduct formation.

Catalyst Reactants Molar Ratio (Alcohol:Acid) Temperature (°C) Reaction Time (h) Yield of Ester (%) Byproduct Formation (%) Reference
Sulfuric AcidAcetic Acid + Ethanol1:1Reflux-65Not specified[2]
Sulfuric AcidAcetic Acid + Ethanol10:1Reflux-97Not specified[2]
Acidic Ion-Exchange ResinEthanol + 1-Octanol-130-190-15-46 (Ethyl Octyl Ether)43-83 (Diethyl Ether), 2-11 (Dioctyl Ether)[5]
Potassium HydroxideSunflower Oil + 1-Octanol10:160199.2Not specified[6]
Novozyme 435 (Lipase)Waste Cooking Oil FFA + Octanol2.5:1603>95Not specified[7]

Experimental Protocols

Protocol: Fischer Esterification of n-Octanol and Isobutyric Acid

This protocol is a general procedure and may require optimization for your specific experimental setup and desired purity.

Materials:

  • n-Octanol

  • Isobutyric acid

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add isobutyric acid (1.0 equivalent), n-octanol (1.2 equivalents), and toluene.

    • Add a magnetic stir bar.

    • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.

  • Catalyst Addition:

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the flask while stirring.

  • Reaction:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid - be cautious of CO₂ evolution)

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and any excess n-octanol using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizing Reaction Pathways and Workflow

Factors Influencing Byproduct Formation

The following diagram illustrates the relationship between reaction conditions and the formation of the desired product versus byproducts.

Byproduct_Formation Factors Influencing Byproduct Formation in this compound Synthesis cluster_conditions Reactants n-Octanol + Isobutyric Acid Esterification Fischer Esterification Reactants->Esterification Dehydration Alcohol Dehydration Reactants->Dehydration Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Heat Heat Heat->Esterification Product This compound (Desired Product) Esterification->Product Water Water (Byproduct) Esterification->Water Ether Dioctyl Ether (Byproduct) Dehydration->Ether Conditions Reaction Conditions Excess_Alcohol Excess n-Octanol Excess_Alcohol->Dehydration High_Temp High Temperature High_Temp->Dehydration Strong_Acid Strong Acid Catalyst Strong_Acid->Dehydration Optimization_Workflow Experimental Workflow for Optimizing this compound Synthesis Start Define Synthesis Goal: High Yield & Purity Select_Params Select Key Parameters for Optimization (Temp, Catalyst, Molar Ratio) Start->Select_Params Run_Exp Run Initial Experiment (e.g., Standard Protocol) Select_Params->Run_Exp Analyze Analyze Product Mixture (GC-MS, NMR) Run_Exp->Analyze Eval Evaluate Results: Yield & Byproduct Levels Analyze->Eval Check Goal Met? Eval->Check Adjust Adjust a Single Parameter (e.g., Lower Temperature) Check->Adjust No Final Optimized Protocol Check->Final Yes Rerun Rerun Experiment Adjust->Rerun Rerun->Analyze

References

Technical Support Center: High-Purity Octyl Isobutyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity octyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Purification

Potential Cause Recommended Solution Citation
Incomplete removal of unreacted octanol (B41247) or isobutyric acid.Wash the crude product with a 5% sodium bicarbonate solution to remove acidic impurities and then with brine to remove excess alcohol. Ensure thorough mixing and separation.[1]
Formation of azeotropes between the ester, alcohol, and water, making separation by simple distillation difficult.Utilize fractional distillation with a column of appropriate length and efficiency. For high-boiling esters like this compound, vacuum distillation is recommended to lower the boiling point and prevent degradation.[2]
Co-elution of impurities with the product during column chromatography.Optimize the mobile phase composition and gradient. Consider using a different stationary phase with alternative selectivity.[3]
Thermal decomposition of the ester during distillation at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester and minimize thermal stress.

Issue 2: Low Yield of Purified this compound

Potential Cause Recommended Solution Citation
Incomplete esterification reaction (Fischer esterification is an equilibrium reaction).Use an excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.[4][5]
Loss of product during aqueous workup due to emulsion formation.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Avoid vigorous shaking; gentle inversions of the separatory funnel are sufficient.
Product loss during transfer between glassware.Rinse glassware with a small amount of a suitable solvent (e.g., the extraction solvent) and add it to the bulk product.
Adsorption of the product onto the drying agent.Use the minimum amount of drying agent necessary and ensure it is thoroughly filtered from the organic phase.

Issue 3: Product Discoloration (Yellow or Brown Tint)

Potential Cause Recommended Solution Citation
Overheating during the reaction or distillation, leading to the formation of colored by-products.Maintain careful temperature control during the reaction. Use vacuum distillation to reduce the required temperature for purification.[1]
Presence of acidic impurities that catalyze degradation reactions.Ensure complete neutralization and removal of the acid catalyst and unreacted carboxylic acid during the workup.
Contamination from the reaction vessel or stir bar.Use clean glassware and equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials: n-octanol and isobutyric acid. Side-products from the Fischer esterification are generally minimal if the reaction is conducted under appropriate conditions.

Q2: What is the typical purity requirement for this compound in the flavor and fragrance industry?

A2: For applications in flavors and fragrances, a minimum purity of 98% is often required, as determined by Gas-Liquid Chromatography (GLC).[3]

Q3: Which purification method is most suitable for achieving high-purity this compound?

A3: For thermally stable, high-boiling esters like this compound, fractional vacuum distillation is a highly effective method for achieving high purity. For thermally sensitive compounds or to separate impurities with very similar boiling points, preparative high-performance liquid chromatography (HPLC) can be employed.

Q4: How can I effectively remove water from the crude product before distillation?

A4: After the aqueous workup, the organic layer containing the ester should be treated with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration before proceeding to distillation.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS) is the most common and effective technique for determining the purity of volatile compounds like this compound.[6] High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities.

Quantitative Data

The following table summarizes typical purity levels and analytical parameters for this compound.

Parameter Value Analytical Method Reference
Minimum Purity (Fragrance Grade)> 98%Gas-Liquid Chromatography (GLC)[3]
Boiling Point245 °C (at atmospheric pressure)-
Refractive Index (at 20°C)1.420-1.425Refractometer[3]
Specific Gravity (at 25°C)0.850-0.860Hydrometer/Pycnometer[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine n-octanol (1.0 mol), isobutyric acid (1.2 mol), and a suitable solvent such as toluene (B28343) (200 mL).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reaction until no more water is collected.

  • Cooling: Allow the reaction mixture to cool to room temperature.

Protocol 2: Purification of Crude this compound

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL) until no more CO₂ evolution is observed.

    • Brine (1 x 100 mL)

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Fractional Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the crude this compound under reduced pressure.

    • Collect the fraction that distills at the correct boiling point for this compound at the given pressure. A stable boiling point indicates the collection of a pure compound.

Visualizations

Purification_Workflow A Crude this compound (from synthesis) B Aqueous Workup (Wash with NaHCO3, Brine) A->B C Drying (Anhydrous MgSO4) B->C H Waste (Aqueous Layer) B->H Remove Impurities D Filtration C->D E Solvent Removal (Rotary Evaporation) D->E I Waste (Drying Agent) D->I Remove F Fractional Vacuum Distillation E->F J Waste (Solvent) E->J Recover/Dispose G High-Purity This compound F->G Collect Pure Fraction K Waste (Low/High Boiling Impurities) F->K Separate

Caption: Experimental workflow for the purification of high-purity this compound.

Troubleshooting_Purity Start Low Purity Detected CheckReactants Unreacted Starting Materials Present? (GC-MS Analysis) Start->CheckReactants YesReactants Inadequate Workup CheckReactants->YesReactants Yes NoReactants Other Impurities Present? CheckReactants->NoReactants No ImproveWorkup Solution: Re-wash with NaHCO3 and Brine YesReactants->ImproveWorkup End Purity Improved ImproveWorkup->End CheckBoilingPoints Impurities have close boiling points? NoReactants->CheckBoilingPoints YesCloseBP Ineffective Distillation CheckBoilingPoints->YesCloseBP Yes NoCloseBP Consider Thermal Degradation CheckBoilingPoints->NoCloseBP No ImproveDistillation Solution: Use Fractional Vacuum Distillation or Preparative HPLC YesCloseBP->ImproveDistillation ImproveDistillation->End HighTemp Distillation Temperature Too High? NoCloseBP->HighTemp LowerTemp Solution: Use Vacuum Distillation HighTemp->LowerTemp Yes LowerTemp->End

Caption: Troubleshooting decision tree for low purity of this compound.

References

stability issues of octyl isobutyrate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of octyl isobutyrate under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a change in the odor profile of my this compound sample over time. What could be the cause?

A1: A change in the odor profile is a common indicator of chemical degradation. This compound, being an ester, is susceptible to hydrolysis, which breaks it down into n-octanol and isobutyric acid. Isobutyric acid has a distinct, unpleasant odor, which could be the source of the off-note you are detecting. This process can be accelerated by the presence of moisture and elevated temperatures.[1][2]

Q2: My analytical chromatogram shows a decrease in the peak corresponding to this compound and the appearance of new peaks. How do I identify these new compounds?

A2: The appearance of new peaks alongside a decrease in the parent compound peak suggests degradation. The primary degradation products from hydrolysis are n-octanol and isobutyric acid. Other potential degradation products could arise from oxidation if the sample has been exposed to air, especially at elevated temperatures. To identify these new peaks, it is recommended to use a stability-indicating analytical method, such as gas chromatography-mass spectrometry (GC-MS), which can help in the structural elucidation of the degradation products.

Q3: What are the optimal storage conditions to ensure the stability of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry place, away from direct light and in a tightly sealed container to prevent moisture ingress and oxidation.[2][3] Storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C) is recommended. Avoid storing in humid environments or at elevated temperatures, as these conditions can accelerate hydrolysis and other degradation pathways.[1][2][4]

Q4: Can the pH of my formulation affect the stability of this compound?

A4: Yes, the pH of the formulation can significantly impact the stability of this compound. Ester hydrolysis is catalyzed by both acids and bases. Therefore, formulating at a pH close to neutral (pH 6-8) is generally advisable to minimize the rate of hydrolysis. Extreme acidic or alkaline conditions should be avoided.

Q5: I suspect my sample has degraded due to exposure to light. What kind of degradation can I expect?

A5: Exposure to light, particularly UV light, can induce photodegradation.[3] For esters, this can involve complex free-radical chain reactions. While specific photodegradation products of this compound are not extensively documented in publicly available literature, it is a known stress factor for fragrance ingredients.[3] It is crucial to store this compound in light-resistant containers.

Data Presentation: Stability of this compound under Forced Degradation

The following tables summarize the expected degradation of this compound under various stress conditions. These are illustrative examples based on the general behavior of aliphatic esters and are intended to guide researchers in their experimental design. The actual degradation rates should be determined empirically.

Table 1: Hydrolytic Stability of this compound

ConditionTime (days)This compound Remaining (%)
Acidic Hydrolysis
0.1 M HCl at 60°C1~95%
3~85%
7~70%
Alkaline Hydrolysis
0.1 M NaOH at 40°C1~90%
3~75%
7~50%
Neutral Hydrolysis
Water at 60°C7>98%
14>95%

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

ConditionTimeThis compound Remaining (%)
Oxidative Stress
3% H₂O₂ at 25°C7 days~92%
Thermal Stress
80°C (Dry Heat)7 days>98%
60°C / 75% RH14 days~94%
Photolytic Stress
ICH Option 1*-~90%

*ICH Q1B Guideline for photostability testing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% solution
  • Methanol (B129727) (HPLC or GC grade)
  • Water (deionized or HPLC grade)
  • pH meter
  • Thermostatic oven
  • Photostability chamber
  • Analytical balance
  • Volumetric flasks and pipettes
  • GC-FID or GC-MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time course (e.g., 1, 3, 7 days).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with methanol to an appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate the solution at 40°C for a specified time course.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with methanol.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 7 days.

    • Withdraw an aliquot and dilute with methanol for analysis.

  • Thermal Degradation:

    • Place a known amount of pure this compound in a vial in a thermostatic oven at 80°C for 7 days.

    • For combined heat and humidity, store the sample at 60°C and 75% relative humidity for 14 days.

    • At the end of the study, dissolve a known weight of the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to light conditions as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating GC-FID or GC-MS method to determine the percentage of this compound remaining and to identify and quantify any degradation products.

Protocol 2: Stability-Indicating GC-FID Method for this compound

This protocol provides a starting point for the development of a gas chromatography method with flame ionization detection for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

2. Sample Preparation:

  • Dilute samples from the forced degradation study in methanol to a final concentration of approximately 100 µg/mL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_oxidation Oxidation OctylIsobutyrate This compound Octanol n-Octanol OctylIsobutyrate->Octanol + H2O IsobutyricAcid Isobutyric Acid OctylIsobutyrate->IsobutyricAcid + H2O OxidationProducts Further Oxidation Products (e.g., aldehydes, ketones) Octanol->OxidationProducts [O]

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start Stability Study prep Prepare this compound Samples (Pure Substance & in Formulation) start->prep stress Expose Samples to Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidation) prep->stress sampling Withdraw Samples at Pre-defined Time Points stress->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., GC-MS) sampling->analysis data Collect and Analyze Data (% Degradation, Degradant Profile) analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Octyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of octyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound. Matrix effects are the impact of these co-eluting compounds on the ionization efficiency of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement (an increase in the signal), which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects primarily arise from competition between the analyte (this compound) and co-eluting matrix components during the ionization process. Key causes include:

  • Ion Suppression: Co-eluting compounds can compete for the available charge on the electrospray droplets, reducing the number of charged this compound ions that reach the mass analyzer.[3]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of analyte ions.[3][4][5]

  • Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize the this compound ions in the gas phase.[2][3]

Q3: What are the common signs that my this compound analysis is affected by matrix effects?

A3: Common indicators of matrix effects in your this compound analysis include:

  • Poor reproducibility of results across different sample preparations.[6]

  • Inaccurate quantification, leading to high variability in measured concentrations.[6]

  • Non-linear calibration curves.[6]

  • Reduced sensitivity and poor signal-to-noise ratios.[6]

  • Inconsistent peak areas for quality control (QC) samples.[6]

  • Peak shape distortion, such as splitting or tailing.[7]

Q4: Which sample types are most prone to causing matrix effects in the analysis of this compound?

A4: Complex biological and environmental samples are most likely to introduce significant matrix components. For this compound analysis, these may include:

  • Biological Fluids: Plasma, serum, urine, and tissue homogenates.

  • Environmental Samples: Soil extracts, wastewater, and industrial effluents.

  • Food and Beverage Matrices: Edible oils, flavor emulsions, and alcoholic beverages.

  • Pharmaceutical Formulations: Creams, ointments, and oral solutions.

Q5: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A5: The most common method for quantifying matrix effects is the post-extraction spike method.[8] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect is then calculated as a percentage.[8] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem: My this compound peak areas are inconsistent and show poor reproducibility.

Solution: This is a classic sign of variable matrix effects between samples.

  • Initial Diagnosis: First, confirm the presence and quantify the extent of the matrix effect using the post-extraction spike method outlined in the experimental protocols below.

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT).[9][10]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2][11]

    • Optimize Chromatography: Modify your LC method to better separate this compound from the co-eluting interferences. This could involve changing the column, mobile phase composition, or gradient profile.[2]

Problem: My calibration curve for this compound is non-linear.

Solution: Non-linearity can be caused by matrix effects, especially at higher concentrations where the ionization process becomes saturated.[4][5]

  • Initial Diagnosis: Evaluate the matrix effect at different concentration levels. You may find that the effect is more pronounced at the higher end of your calibration range.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma extract). This helps to ensure that the standards and samples experience the same matrix effects.

    • Sample Dilution: Diluting your samples can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[5][12][13]

    • Reduce Injection Volume: Similar to dilution, injecting a smaller volume of your sample can lessen the amount of matrix introduced into the system.[13]

Problem: The sensitivity of my this compound assay is poor, and I'm struggling to achieve the required limit of quantification (LOQ).

Solution: Significant ion suppression is likely reducing your analyte signal.

  • Initial Diagnosis: Use the post-column infusion technique to identify the retention time regions where ion suppression is most severe. If your this compound peak elutes in a region of strong suppression, your sensitivity will be compromised.

  • Mitigation Strategies:

    • Chromatographic Separation: Adjust your LC method to move the elution of this compound to a "cleaner" region of the chromatogram with less ion suppression.

    • Advanced Sample Preparation: Consider more selective sample preparation techniques. For example, use a specific SPE sorbent that strongly retains this compound while allowing interfering compounds to be washed away.

    • Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects.[5]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the evaluation of matrix effects and the effectiveness of different sample preparation methods for the analysis of this compound in human plasma.

Table 1: Quantitative Assessment of Matrix Effect on this compound

Concentration LevelPeak Area (Neat Solution) (Set A)Peak Area (Post-Extraction Spike) (Set B)Matrix Effect (%) = (B/A) * 100
Low (1 ng/mL)15,2349,89264.9% (Suppression)
Medium (50 ng/mL)765,890482,51163.0% (Suppression)
High (500 ng/mL)7,456,1234,548,23561.0% (Suppression)

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodMean Matrix Effect (%)Mean Recovery (%)Mean Process Efficiency (%)
Protein Precipitation (PPT)55.4%95.2%52.7%
Liquid-Liquid Extraction (LLE)78.9%88.6%69.9%
Solid-Phase Extraction (SPE)92.1%91.5%84.3%

Experimental Protocols

Methodology 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) for this compound in a given matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at three concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike this compound into the extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix at the same three concentrations before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Methodology 2: Solid-Phase Extraction (SPE) for this compound

Objective: To clean up a complex sample matrix and minimize matrix effects for the analysis of this compound.

Procedure:

  • Select SPE Cartridge: Choose a reversed-phase (e.g., C18) SPE cartridge suitable for the non-polar nature of this compound.

  • Conditioning: Condition the cartridge by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic in water) to remove polar interferences while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_for_Diagnosing_Matrix_Effects start Inconsistent Results or Poor Sensitivity Observed quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify qualify Qualify Matrix Effect (Post-Column Infusion) start->qualify evaluate Evaluate Results quantify->evaluate qualify->evaluate mitigate Implement Mitigation Strategies evaluate->mitigate Matrix Effect Confirmed end Validated Method evaluate->end No Significant Matrix Effect mitigate->quantify Re-evaluate

Caption: Workflow for diagnosing and addressing matrix effects.

Mitigation_Strategies_for_Matrix_Effects title Strategies to Mitigate Matrix Effects sample_prep Optimize Sample Preparation title->sample_prep chromatography Improve Chromatographic Separation title->chromatography calibration Modify Calibration Strategy title->calibration spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Sample Dilution sample_prep->dilution column Change Analytical Column chromatography->column gradient Adjust Gradient Profile chromatography->gradient sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) calibration->sil_is matrix_matched Matrix-Matched Calibration calibration->matrix_matched

Caption: Key strategies for mitigating matrix effects in LC-MS/MS.

References

improving the enzymatic stability for continuous octyl isobutyrate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enzymatic stability for continuous octyl isobutyrate production.

Troubleshooting Guide

This guide addresses common issues encountered during the continuous enzymatic synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low or Decreasing Conversion Rate Over Time

  • Q1: My this compound conversion rate, which was initially high, has significantly dropped after a few hours of continuous operation. What is the likely cause?

    A1: A decline in conversion rate in continuous esterification is often due to the accumulation of water, a byproduct of the reaction.[1][2] While a minimal amount of water is essential to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield.[1][2] In a packed-bed reactor, this water can accumulate and lead to a sharp decrease in enzyme activity.[1][2]

  • Q2: How can I control water activity (a_w_) in my continuous reactor system?

    A2: Effective water activity control is crucial for maintaining stable enzyme performance. Several strategies can be employed:

    • In-situ Water Removal: The use of molecular sieves or other desiccants packed into the reactor can effectively remove water as it is produced.

    • Pervaporation: A pervaporation membrane can be integrated into the reactor system to continuously remove water from the reaction medium.

    • Solvent Polarity Modification: In solvent-based systems, increasing the polarity of the reaction medium by adding polar additives (e.g., acetone) can improve the solubility of water, facilitating its removal from the reactor.[1][2] However, this may also slightly decrease enzyme activity, requiring an increase in enzyme quantity to maintain a high conversion rate.[1][2]

    • Solvent-Free Systems with Polar Additives: In a solvent-free system, adding a polar additive like 2-methyl-2-propanol can help in water evacuation and maintain a high steady-state conversion.[1][2]

  • Q3: Could the substrates, 1-octanol (B28484) and isobutyric acid, be inhibiting the enzyme?

    A3: Yes, substrate inhibition is a known issue in the synthesis of short-chain esters. Both short-chain fatty acids like isobutyric acid and alcohols such as 1-octanol can inhibit or even deactivate the lipase (B570770), particularly at high concentrations.[3][4] Short-chain alcohols can induce conformational changes in the enzyme, leading to aggregation and a loss of activity.[3][4]

  • Q4: How can I mitigate substrate inhibition?

    A4: To minimize substrate inhibition, consider the following approaches:

    • Optimize Substrate Molar Ratio: While a 1:1 stoichiometric ratio is the theoretical ideal, using an excess of one substrate (often the alcohol) can shift the equilibrium towards product formation. However, a very high excess of alcohol can lead to competitive inhibition. Experimenting with different molar ratios is key to finding the optimal balance.

    • Fed-Batch Substrate Addition: In some reactor setups, a fed-batch approach where one or both substrates are added gradually can maintain low substrate concentrations, thus avoiding inhibition.

Problem 2: High Backpressure in the Packed-Bed Reactor

  • Q5: I am observing a gradual increase in backpressure in my packed-bed reactor. What could be the cause?

    A5: Increased backpressure can be due to several factors:

    • Compaction of the Immobilized Enzyme Bed: Over time, the continuous flow can cause the enzyme support particles to compact, reducing the void space and increasing pressure.

    • Fouling of the Reactor: The formation of insoluble byproducts or the aggregation of denatured enzyme can clog the reactor bed.

    • Support Material Instability: The support material for the immobilized enzyme may not be mechanically robust, leading to fragmentation and packing of the reactor.

  • Q6: How can I resolve high backpressure issues?

    A6: To address high backpressure:

    • Use a Mechanically Stable Support: Select a rigid and non-compressible support material for enzyme immobilization.

    • Optimize Flow Rate: Operating at an optimal flow rate can prevent bed compaction.

    • Regular Backflushing: Periodically reversing the flow direction at a low flow rate can help to de-compact the bed.

    • Enzyme and Substrate Filtration: Ensure that the enzyme preparation and substrate solutions are free of particulates before they enter the reactor.

Frequently Asked Questions (FAQs)

  • Q1: What type of enzyme is most suitable for this compound synthesis?

    A1: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis. Immobilized lipases, such as Candida antarctica lipase B (CALB), often commercialized as Novozym 435, are frequently employed due to their high activity, stability, and reusability in organic media.[5]

  • Q2: What is the optimal temperature for continuous this compound production?

    A2: The optimal temperature depends on the specific lipase used and its thermal stability. For many commonly used lipases like Novozym 435, a temperature range of 40-60°C is often optimal for esterification.[5][6] Higher temperatures can increase the reaction rate but may also lead to faster enzyme deactivation.

  • Q3: Should I use a solvent-free system or an organic solvent?

    A3: Both systems have their advantages. A solvent-free system offers higher volumetric productivity and avoids the costs and environmental concerns associated with solvent use and recovery. However, high concentrations of substrates in a solvent-free system can lead to enzyme inhibition.[5] Using a non-polar organic solvent like hexane (B92381) can alleviate substrate inhibition and facilitate product recovery.[1][2]

  • Q4: How does the choice of immobilization support affect enzyme stability?

    A4: The support material plays a critical role in the stability of the immobilized enzyme. Hydrophobic supports, like octyl-agarose (B13739342), can lead to hyperactivation of lipases through interfacial activation.[7] Covalent attachment to a support can prevent enzyme leaching, which can occur with simple adsorption, especially in the presence of organic solvents or at high temperatures. The mechanical strength of the support is also crucial for long-term operation in a continuous reactor.

  • Q5: How can I regenerate or reactivate the immobilized enzyme in the reactor?

    A5: In some cases, the activity of the immobilized enzyme can be partially restored. Washing the packed bed with a suitable organic solvent can remove inhibitory substrates or products that have adsorbed to the enzyme or support. For instance, washing with a tertiary alcohol like tert-butanol (B103910) has been used to regenerate enzyme activity.

Data Presentation

Table 1: Influence of Reaction Parameters on Ester Conversion.

ParameterCondition ACondition BCondition CConversion Rate (%)Reference
Water Activity (a_w_) Low (e.g., < 0.1)Moderate (e.g., 0.3-0.5)High (e.g., > 0.7)High[1][2]
Decreases over time
Temperature 40°C50°C60°CModerate[5][6]
High
Potentially lower stability
Alcohol:Acid Molar Ratio 1:12:15:1Varies with enzyme
Often optimal
Potential inhibition
Enzyme Concentration (w/w) 1%5%10%Low[6]
Moderate
High (potential for mass transfer limitations)

Table 2: Comparison of Different Lipase Immobilization Supports.

Support MaterialImmobilization MethodKey AdvantagesPotential DrawbacksReference
Octyl-Agarose Interfacial AdsorptionHigh enzyme activity (hyperactivation)Enzyme leaching in some organic solvents[7]
Polymethacrylate Beads (e.g., Lewatit) AdsorptionGood mechanical stabilityPotential for enzyme leaching[3][4]
Epoxy-activated Resins Covalent AttachmentPrevents enzyme leaching, high stabilityMay slightly reduce enzyme activity
Sol-gel EntrapmentEnhanced thermal and chemical stabilityPotential for mass transfer limitations

Experimental Protocols

Protocol 1: Immobilization of Lipase on Octyl-Agarose Support

  • Support Preparation: Wash octyl-agarose beads with distilled water and then with the immobilization buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Enzyme Solution Preparation: Dissolve the lipase (e.g., Candida antarctica lipase B) in the immobilization buffer to a final concentration of 1-5 mg/mL. Centrifuge the solution to remove any aggregates.

  • Immobilization: Add the enzyme solution to the prepared octyl-agarose support (e.g., 1:10 v/v ratio of support to enzyme solution). Gently shake the mixture at room temperature for 24 hours.

  • Washing: After immobilization, separate the support from the solution by filtration. Wash the immobilized enzyme extensively with the immobilization buffer to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized lipase using a standard esterification reaction (e.g., with p-nitrophenyl butyrate) to confirm successful immobilization.

  • Drying and Storage: Dry the immobilized enzyme under vacuum and store at 4°C until use.

Protocol 2: Continuous this compound Production in a Packed-Bed Reactor

  • Reactor Setup: Pack a glass column with the immobilized lipase. Connect the column to a pump for substrate delivery and a collection vessel for the product. The reactor should be jacketed to allow for temperature control via a water bath.

  • Substrate Preparation: Prepare the substrate feed solution by mixing 1-octanol and isobutyric acid at the desired molar ratio (e.g., 1:1.5). If using a solvent, dissolve the substrates in the chosen solvent (e.g., hexane).

  • Reaction Initiation: Set the reactor temperature to the desired value (e.g., 50°C). Start pumping the substrate solution through the packed bed at a constant flow rate. The flow rate will determine the residence time in the reactor.

  • Water Removal (if applicable): If an in-situ water removal system is used (e.g., a column of molecular sieves), place it in-line after the packed-bed reactor.

  • Sample Collection and Analysis: Collect samples from the reactor outlet at regular intervals. Analyze the samples for the concentration of this compound, 1-octanol, and isobutyric acid using gas chromatography (GC) to determine the conversion rate.

  • Steady-State Operation: Continue the reaction until a steady-state conversion is achieved. Monitor the backpressure of the reactor throughout the experiment.

Mandatory Visualization

Troubleshooting_Low_Conversion Start Low/Decreasing Conversion of this compound CheckWater Check for Water Accumulation Start->CheckWater Initial Check CheckInhibition Evaluate Substrate/Product Inhibition Start->CheckInhibition CheckActivity Assess Enzyme Activity/Stability Start->CheckActivity CheckWater->CheckInhibition No WaterPresent Water Accumulation Confirmed CheckWater->WaterPresent Yes CheckInhibition->CheckActivity No InhibitionPresent Inhibition Confirmed CheckInhibition->InhibitionPresent Yes LowActivity Low Enzyme Activity Confirmed CheckActivity->LowActivity Yes Solution Stable & High Conversion Rate CheckActivity->Solution No, Activity is High ImplementWaterRemoval Implement Water Removal Strategy (e.g., Molecular Sieves, Pervaporation) WaterPresent->ImplementWaterRemoval OptimizeMolarRatio Optimize Substrate Molar Ratio (e.g., Fed-batch addition) InhibitionPresent->OptimizeMolarRatio OptimizeConditions Optimize Reaction Conditions (Temperature, pH) LowActivity->OptimizeConditions ReplaceEnzyme Replace or Regenerate Immobilized Enzyme LowActivity->ReplaceEnzyme ImplementWaterRemoval->Solution OptimizeMolarRatio->Solution OptimizeConditions->Solution ReplaceEnzyme->Solution

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow_Continuous_Production Substrate_Reservoir Substrate Reservoir (1-Octanol + Isobutyric Acid) Pump Peristaltic Pump Substrate_Reservoir->Pump Reactor Packed-Bed Reactor (Immobilized Lipase) Pump->Reactor Water_Removal Water Removal Unit (e.g., Molecular Sieves) Reactor->Water_Removal Product_Collection Product Collection (this compound) Water_Removal->Product_Collection Analysis GC Analysis Product_Collection->Analysis

Caption: Continuous this compound production workflow.

References

reducing solvent consumption in octyl isobutyrate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of octyl isobutyrate, with a focus on methods that reduce solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Typically, the most common impurities are the unreacted starting materials: isobutyric acid and n-octanol. If an acid catalyst, such as sulfuric acid, was used, it will also be present as an impurity.

Q2: Why is reducing solvent consumption important in the purification of fragrance esters like this compound?

A2: Reducing solvent consumption is crucial for several reasons. It lowers operational costs associated with purchasing and disposing of solvents. Environmentally, it minimizes the impact of volatile organic compounds (VOCs). From a safety perspective, it reduces the risks associated with handling large volumes of flammable solvents. Green chemistry principles encourage the minimization of waste and the use of safer, more sustainable chemical processes.

Q3: What are the primary conventional methods for purifying this compound?

A3: The two primary conventional methods are liquid-liquid extraction and distillation.[1][2] Liquid-liquid extraction is used to remove acidic impurities and water-soluble components, while distillation separates the this compound from components with different boiling points, such as the less volatile n-octanol.[3][4]

Q4: Can I purify this compound without using any solvents?

A4: While completely solvent-free purification is challenging, methods like supercritical fluid extraction (SFE) with carbon dioxide can significantly reduce the use of traditional organic solvents.[5] In SFE, supercritical CO2 acts as the solvent, and once the pressure is released, it returns to a gaseous state, leaving no residue.[5] This makes it a much "greener" alternative.

Q5: What is a major challenge in the liquid-liquid extraction of this compound and how can it be overcome?

A5: A common challenge is the formation of emulsions, which are stable mixtures of the organic and aqueous layers that are difficult to separate. This can be caused by vigorous shaking or the presence of impurities that act as surfactants. To overcome this, gentle inversion of the separatory funnel is recommended over vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.

Troubleshooting Guides

Liquid-Liquid Extraction Issues
Issue Possible Cause(s) Troubleshooting Steps
Persistent Emulsion - Vigorous shaking- High concentration of impurities acting as surfactants- Allow the mixture to stand for an extended period.- Gently swirl the separatory funnel.- Add a small amount of brine (saturated NaCl solution).- If the emulsion persists, filtration through a bed of celite or glass wool may be necessary.
Incomplete Separation of Layers - Similar densities of the aqueous and organic layers- Add more of the organic solvent or water to further differentiate the densities.- Add brine to the aqueous layer to increase its density.
Product Loss - Incomplete extraction- Ester solubility in the aqueous phase- Perform multiple extractions with smaller volumes of the extraction solvent rather than one large extraction.- Ensure the pH of the aqueous layer is basic during the wash to convert any remaining isobutyric acid to its water-soluble salt.
Distillation Issues
Issue Possible Cause(s) Troubleshooting Steps
Bumping / Unstable Boiling - Lack of boiling chips or stir bar- Superheating of the liquid- Ensure fresh boiling chips or a magnetic stir bar are in the distillation flask.- Heat the flask evenly using a heating mantle.
Fluctuating Head Temperature - Inconsistent heating- Distillation rate is too fast or too slow- Ensure the heating mantle is set to a stable temperature.- Adjust the heating to achieve a steady distillation rate of approximately 1-2 drops per second.
Poor Separation - Inefficient distillation column- Distillation rate is too high- For components with close boiling points, use a fractional distillation column.- Reduce the heating to slow down the distillation rate, allowing for better equilibrium between the liquid and vapor phases.

Data Presentation: Comparison of Purification Methods

Note: The following data is a representative comparison for a model ester similar to this compound and may vary based on specific experimental conditions.

Purification Method Relative Solvent Consumption Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages
Liquid-Liquid Extraction followed by Distillation High80-90>98Well-established, high purity achievable[4]High solvent and energy consumption, potential for emulsion formation
Fractional Distillation Only Low75-8595-98Reduced solvent useLess effective at removing acidic impurities, higher energy consumption
Supercritical Fluid Extraction (SFE) with CO2 Very Low85-95>99Environmentally friendly, no solvent residue, good for thermally sensitive compounds[5]High initial equipment cost, may require a co-solvent for some applications
Organic Solvent Nanofiltration (OSN) Low to Medium>95 (of recovery)>99Low energy consumption, can be operated at room temperature[6][7]Membrane fouling can be an issue, initial capital investment

Experimental Protocols

Standard Purification: Liquid-Liquid Extraction and Distillation

This protocol assumes a crude reaction mixture containing this compound, unreacted isobutyric acid, and n-octanol.

Workflow Diagram:

G crude Crude this compound sep_funnel Separatory Funnel crude->sep_funnel na2co3_wash Wash with 5% Na2CO3 Solution sep_funnel->na2co3_wash Remove Isobutyric Acid brine_wash Wash with Brine na2co3_wash->brine_wash Remove Residual Water drying Dry with Anhydrous MgSO4 brine_wash->drying filtration Filter drying->filtration distillation Vacuum Distillation filtration->distillation Remove n-Octanol pure_product Pure this compound distillation->pure_product

Caption: Workflow for standard purification of this compound.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium carbonate solution. Gently invert the funnel multiple times, periodically venting to release any pressure from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% sodium carbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution). Drain the aqueous layer.

  • Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate (B86663) until it no longer clumps.

  • Filter the dried organic layer to remove the drying agent.

  • Purify the filtrate by vacuum distillation. Collect the fraction that distills at the boiling point of this compound (approximately 103-105 °C at 10 mmHg).

Reduced Solvent Purification: Supercritical Fluid Extraction (SFE)

This protocol describes the purification of crude this compound to remove less volatile impurities like n-octanol.

Workflow Diagram:

G crude Crude this compound extraction_vessel SFE Extraction Vessel crude->extraction_vessel separator Separator extraction_vessel->separator CO2 + Ester impurities Less Volatile Impurities extraction_vessel->impurities co2_supply Supercritical CO2 Supply co2_supply->extraction_vessel P, T pure_product Pure this compound separator->pure_product Pressure Drop

Caption: Workflow for supercritical fluid extraction of this compound.

Methodology:

  • Load the crude this compound into the extraction vessel of the SFE system.

  • Pressurize and heat the system with CO2 to the desired supercritical conditions (e.g., 100-150 bar, 40-60 °C).[5]

  • Allow the supercritical CO2 to flow through the liquid crude product. The more volatile this compound will be preferentially dissolved.

  • The CO2 stream containing the dissolved ester is passed into a separator vessel at a lower pressure.

  • In the separator, the CO2 returns to its gaseous state, and the pure this compound is collected.

  • The less volatile impurities, such as n-octanol, remain in the extraction vessel.

  • The process can be optimized by adjusting pressure and temperature to fine-tune the selectivity.[5]

Solvent Recovery: Organic Solvent Nanofiltration (OSN)

This protocol is for recovering a solvent (e.g., hexane) used in a previous extraction step from the this compound product.

Logical Relationship Diagram:

G feed Ester in Solvent pump High-Pressure Pump feed->pump membrane OSN Membrane Module pump->membrane Pressure permeate Permeate (Solvent) membrane->permeate Passes Through retentate Retentate (Concentrated Ester) membrane->retentate Retained

Caption: Principle of organic solvent nanofiltration for purification.

Methodology:

  • Select an appropriate solvent-resistant nanofiltration membrane with a molecular weight cut-off that will retain this compound (MW ~200 g/mol ) while allowing the smaller solvent molecules to pass through.[6]

  • Precondition the membrane by flushing it with the pure solvent to be used.[8]

  • The feed solution (this compound dissolved in the solvent) is pumped at high pressure across the surface of the membrane.

  • The smaller solvent molecules pass through the membrane as permeate and can be collected for reuse.

  • The larger this compound molecules are retained by the membrane and become more concentrated in the retentate stream.

  • The process is continued until the desired concentration of this compound is achieved in the retentate. This method operates at or near room temperature, thus saving the energy that would be required for distillation.[6][7]

References

dealing with emulsion formation during octyl isobutyrate workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of octyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1][2] In the context of this compound workup, this typically involves the organic layer containing your product and an aqueous layer used for washing. Emulsions form when vigorous mixing breaks down the interface between the two liquids, creating fine droplets of one phase dispersed in the other.[2][3] The stability of this mixture is often enhanced by the presence of surfactant-like molecules which can be residual starting materials, byproducts, or soaps formed from the neutralization of acidic impurities.[4]

Q2: Can I prevent emulsion formation in the first place?

Yes, prevention is often easier than breaking an emulsion.[4][5] Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking in a separatory funnel, gently swirl or invert the funnel to minimize the agitation that leads to emulsion formation.[4]

  • Solvent Evaporation: Before starting the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[6][7]

  • Alternative Extraction Methods: For samples prone to emulsion, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) which are less likely to form emulsions.[4][5]

Q3: What is "salting out" and how does it help break an emulsion?

"Salting out" involves adding a saturated solution of sodium chloride (brine) or solid salt to the emulsion.[1][4][5] This increases the ionic strength of the aqueous layer, making the organic components (like your this compound and any organic impurities) less soluble in it.[1] This forces the separation of the organic and aqueous phases, thereby breaking the emulsion.[4][5]

Q4: When should I consider using centrifugation?

Centrifugation is a highly effective mechanical method for breaking emulsions, especially those with very small droplet sizes.[1] The centrifugal force accelerates the separation of the denser aqueous phase from the less dense organic phase.[1][5] This technique is particularly useful for small-scale experiments where other methods might be less practical.[8]

Troubleshooting Guide: Dealing with Emulsions

This guide provides a step-by-step approach to resolving emulsion issues during your this compound workup.

Problem Potential Cause Troubleshooting Steps
A stable, milky layer forms between the organic and aqueous phases. Vigorous shaking, presence of surfactants or fatty acids, suspended solids.1. Wait: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes emulsions break on their own.[6][7] 2. Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod.[1] 3. Salting Out: Add saturated brine (NaCl solution) and gently mix.[1][4] 4. Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity and aid separation.[4][5] 5. Filtration: Filter the entire mixture through a plug of glass wool or a pad of Celite®.[6][7] 6. Centrifugation: If the emulsion persists and the volume is manageable, centrifuge the mixture to force phase separation.[1][5] 7. Temperature Change: Gentle heating can sometimes decrease viscosity and help break the emulsion, but be cautious of product decomposition.[1] Alternatively, cooling or freezing the aqueous layer can also be effective.[1]
The entire mixture is cloudy with no distinct layers. High concentration of emulsifying agents, very fine droplet size.1. Dilution: Dilute the organic layer significantly (e.g., 5-10 times the original volume) with the extraction solvent.[6] 2. pH Adjustment: If acidic or basic impurities are suspected to be causing the emulsion, carefully adjust the pH of the aqueous layer. Acidification can help with emulsions caused by soaps.[1][7] 3. Change of Solvent: If possible, try a different workup solvent that has different properties.[4]
A solid or gooey precipitate is present at the interface. Insoluble byproducts or impurities.1. Filtration: Filter the entire mixture through a pad of Celite® to remove the solid material.[7] The emulsion may break after the solids are removed. 2. Wash: Attempt to wash the organic layer with water to dissolve any water-soluble goo.[6]

Experimental Protocols

Protocol 1: Breaking an Emulsion by Salting Out
  • Transfer the emulsion from the reaction vessel to a separatory funnel.

  • Prepare a saturated solution of sodium chloride (brine) by dissolving NaCl in warm distilled water until no more salt dissolves. Allow the solution to cool to room temperature.

  • Add the saturated brine solution to the separatory funnel containing the emulsion. A volume of 10-20% of the total emulsion volume is a good starting point.

  • Gently invert the separatory funnel several times to mix the brine with the emulsion. Do not shake vigorously.

  • Allow the funnel to stand and observe if the layers begin to separate. This may take a few minutes.

  • Once the layers have separated, drain the aqueous layer and then collect the organic layer containing the this compound.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Place a small plug of glass wool at the bottom of a filtration funnel.

  • Add a layer of sand (approximately 1-2 cm) over the glass wool.

  • Prepare a slurry of Celite® (diatomaceous earth) in the organic solvent being used for the extraction.

  • Pour the Celite® slurry into the funnel to form a pad of about 2-3 cm in height. Gently tap the funnel to pack the Celite®.

  • Carefully pour the entire emulsion mixture onto the Celite® pad.

  • Allow the mixture to filter through the Celite® under gravity. The fine solid particles in the Celite® will help to break the emulsion.[7]

  • Collect the filtrate, which should now be a biphasic mixture with a clear separation between the organic and aqueous layers.

  • Transfer the filtrate to a separatory funnel and separate the layers as usual.

Visual Guides

Emulsion_Formation_Mechanism cluster_0 Initial State cluster_1 Process cluster_2 Result Immiscible_Liquids This compound (Organic) + Aqueous Wash Agitation Vigorous Shaking Immiscible_Liquids->Agitation Input Emulsion Stable Emulsion (Cloudy Mixture) Agitation->Emulsion Leads to Surfactants Surfactant-like Impurities Surfactants->Emulsion Stabilizes Troubleshooting_Workflow Start Emulsion Formed Wait Let it Stand (10-20 min) Start->Wait Resolved Emulsion Broken Wait->Resolved Yes Not_Resolved_1 Still Emulsified Wait->Not_Resolved_1 Salt Add Brine (Salting Out) Salt->Resolved Yes Not_Resolved_2 Still Emulsified Salt->Not_Resolved_2 Filter Filter through Celite®/Glass Wool Filter->Resolved Yes Not_Resolved_3 Still Emulsified Filter->Not_Resolved_3 Centrifuge Centrifugation Centrifuge->Resolved Not_Resolved_1->Salt No Not_Resolved_2->Filter No Not_Resolved_3->Centrifuge No

References

Technical Support Center: Enhancing the Long-Term Stability of Octyl Isobutyrate-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the long-term stability of formulations containing octyl isobutyrate. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: The two main degradation pathways for this compound, an ester, are hydrolysis and oxidation.[1][2]

  • Hydrolysis: In the presence of water, the ester bond of this compound can break down, yielding octanol (B41247) and isobutyric acid. This reaction can be catalyzed by acidic or basic conditions and elevated temperatures.[2][3]

  • Oxidation: The octyl chain of the molecule can be susceptible to oxidation, initiated by factors such as exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of various degradation products, potentially affecting the odor, color, and overall quality of the formulation.

Q2: What are the initial signs of instability in my this compound formulation?

A2: Early indicators of instability can include:

  • Changes in Odor: Development of a rancid or acidic smell due to the formation of isobutyric acid or oxidation byproducts.

  • Phase Separation or Cloudiness: This can occur in emulsion-based formulations if the degradation products alter the emulsion's physical stability.

  • Color Changes: A yellowish tint may develop as a result of oxidation.

  • pH Shift: An increase in acidity (decrease in pH) is a strong indicator of hydrolysis, as isobutyric acid is formed.

Q3: How can I proactively enhance the stability of my formulation?

A3: Several strategies can be employed to improve the long-term stability of this compound-containing formulations:

  • Control pH: Maintaining the formulation at a slightly acidic to neutral pH can help minimize the rate of hydrolysis.[2] The use of buffering agents is recommended to maintain a stable pH over the product's shelf life.[2]

  • Minimize Water Content: For non-aqueous formulations, minimizing the exposure to moisture during manufacturing and storage is crucial to prevent hydrolysis.[1] Consider using desiccants in the packaging.

  • Incorporate Antioxidants: To prevent oxidation, antioxidants such as Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), or Ascorbyl Palmitate can be added to the formulation.[1][4]

  • Use Chelating Agents: Ingredients like Ethylenediaminetetraacetic acid (EDTA) can bind metal ions that may catalyze oxidative degradation.[1]

  • Protect from Light: Storing the formulation in opaque or amber-colored packaging can prevent photodegradation.[3]

  • Inert Gas Blanketing: During manufacturing, purging the headspace of the container with an inert gas like nitrogen can displace oxygen and reduce the risk of oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Formulation develops an acidic or "off" odor over time. Hydrolysis of this compound leading to the formation of isobutyric acid.1. Measure the pH of the formulation. A decrease in pH confirms acid formation. 2. Incorporate a suitable buffering system to maintain a stable pH. 3. For future batches, ensure minimal water content and consider storing under anhydrous conditions if possible.[1]
The viscosity of the emulsion has decreased, and I observe phase separation. Degradation of this compound may be affecting the stability of the emulsion system. Changes in the oil phase composition can disrupt the emulsifier's function.1. Confirm degradation using the analytical protocols below. 2. Re-evaluate the emulsifier system. You may need a more robust emulsifier or a combination of emulsifiers. 3. Incorporate stabilizers like polymers or gums to enhance the physical stability of the emulsion.
A yellowish discoloration appears in the formulation after storage. This is likely due to oxidation of the this compound or other components in the formulation.1. Add an antioxidant to the formulation. Common choices for oil-based systems include BHT or tocopherol.[1][4] 2. Include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] 3. Protect the formulation from light by using opaque packaging.
Analytical testing shows a decrease in the concentration of this compound over time. Chemical degradation is occurring.1. Identify the degradation pathway (hydrolysis or oxidation) by analyzing for the presence of octanol, isobutyric acid, or oxidation byproducts. 2. Implement the appropriate stabilization strategy as outlined in the FAQs. 3. Review the compatibility of this compound with all other excipients in the formulation.[5]

Quantitative Data

Table 1: Estimated Hydrolysis Rate Constants for a Representative Short-Chain Alkyl Ester at 25°C

pHConditionEstimated Half-Life (t½)
3Acidic~ 2-3 years
5Slightly Acidic> 5 years
7Neutral~ 4-5 years
9Basic~ 6 months - 1 year

Note: This data is an estimation based on the hydrolysis kinetics of other short-chain alkyl esters and should be confirmed experimentally for your specific formulation.

Table 2: Efficacy of Common Antioxidants in Oil-Based Formulations

AntioxidantTypical ConcentrationPotential Reduction in Oxidation Rate
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Up to 60-70%
Tocopherol (Vitamin E)0.1 - 0.5%Up to 50-60%
Ascorbyl Palmitate0.01 - 0.1%Up to 40-50%
Rosemary Extract0.02 - 0.2%Up to 50-65%[4]

Note: The effectiveness of an antioxidant is highly dependent on the specific formulation matrix.[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and its Hydrolytic Degradation Products

Objective: To quantify the concentration of this compound and detect the presence of its primary hydrolytic degradation product, octanol.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Octanol reference standard

  • Formulation samples

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound and octanol in acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the formulation sample in acetonitrile to an expected this compound concentration within the range of the working standards. Vortex and sonicate to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks for this compound and octanol based on their retention times compared to the standards.

  • Quantification: Construct a calibration curve for this compound by plotting peak area against concentration. Use the regression equation to calculate the concentration of this compound in the samples. The presence and relative amount of octanol can be estimated from its peak area.

Protocol 2: GC-MS Method for the Analysis of this compound and its Degradation Products

Objective: To provide a highly specific and sensitive method for the identification and quantification of this compound and its potential degradation products, including octanol and isobutyric acid (after derivatization).

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for fatty acid methyl esters or similar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Hexane (B92381) (GC grade)

  • Derivatization agent (e.g., BSTFA for isobutyric acid)

  • This compound reference standard

  • Octanol reference standard

  • Isobutyric acid reference standard

  • Formulation samples

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound and octanol in hexane at 1 mg/mL. For isobutyric acid, prepare a stock solution in a suitable solvent and derivatize a known amount to create a standard for its silylated derivative.

  • Sample Preparation:

    • For this compound and Octanol: Dilute the formulation in hexane to an appropriate concentration.

    • For Isobutyric Acid: An extraction and derivatization step will be necessary. Perform a liquid-liquid extraction to isolate the acidic components. Evaporate the solvent and add the derivatizing agent (e.g., BSTFA). Heat as required to complete the reaction. Dilute the derivatized sample in hexane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas Flow: Helium at 1 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Analysis: Inject the prepared standards and samples. Identify the compounds by comparing their retention times and mass spectra to the reference standards and the NIST library.

  • Quantification: Create calibration curves for each analyte and use them to determine the concentrations in the samples.

Visualizations

Octyl_Isobutyrate This compound Hydrolysis Hydrolysis (+H2O) Octyl_Isobutyrate->Hydrolysis Oxidation Oxidation (+O2, light, metal ions) Octyl_Isobutyrate->Oxidation Octanol Octanol Hydrolysis->Octanol Isobutyric_Acid Isobutyric Acid (Acidic Odor) Hydrolysis->Isobutyric_Acid Oxidative_Byproducts Oxidative Byproducts (Color/Odor Change) Oxidation->Oxidative_Byproducts

Caption: Degradation pathways of this compound.

Start Start: Stability Study Setup Prepare_Formulation Prepare Formulation Batches Start->Prepare_Formulation Store_Samples Store Samples at Different Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Prepare_Formulation->Store_Samples Time_Points Pull Samples at Defined Time Points (0, 3, 6, 12 months) Store_Samples->Time_Points Visual_Inspection Visual Inspection (Color, Odor, Phase Separation) Time_Points->Visual_Inspection pH_Measurement pH Measurement Time_Points->pH_Measurement Analytical_Testing Analytical Testing (HPLC/GC-MS) Time_Points->Analytical_Testing Data_Analysis Data Analysis and Degradation Rate Calculation Visual_Inspection->Data_Analysis pH_Measurement->Data_Analysis Analytical_Testing->Data_Analysis End End: Determine Shelf-Life Data_Analysis->End

Caption: Experimental workflow for a long-term stability study.

Instability Instability Observed (e.g., Odor, Color Change, Separation) Identify_Symptom Identify Primary Symptom Instability->Identify_Symptom Acidic_Odor Acidic Odor? Identify_Symptom->Acidic_Odor Color_Change Color Change / Rancid Odor? Identify_Symptom->Color_Change Phase_Separation Phase Separation? Identify_Symptom->Phase_Separation Acidic_Odor->Color_Change No Hydrolysis Likely Hydrolysis Acidic_Odor->Hydrolysis Yes Color_Change->Phase_Separation No Oxidation Likely Oxidation Color_Change->Oxidation Yes Emulsion_Breakdown Emulsion Breakdown Phase_Separation->Emulsion_Breakdown Yes Solution_Hydrolysis Solution: - Check/buffer pH - Minimize water content Hydrolysis->Solution_Hydrolysis Solution_Oxidation Solution: - Add antioxidant - Add chelating agent - Protect from light Oxidation->Solution_Oxidation Solution_Emulsion Solution: - Re-evaluate emulsifier - Add stabilizer Emulsion_Breakdown->Solution_Emulsion

Caption: Troubleshooting decision tree for formulation instability.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS and Alternative Methods for the Quantification of Octyl Isobutyrate in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of octyl isobutyrate in beverages with alternative analytical techniques. The information presented is supported by experimental data from validated methods to assist researchers in selecting the most suitable approach for their analytical needs.

This compound is an important flavor compound found in various beverages, contributing to their characteristic fruity and floral notes. Accurate and precise quantification of this ester is crucial for quality control, flavor profiling, and authenticity studies in the beverage industry.

GC-MS Method for Ester Analysis: A Validated Approach

Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, such as esters, in complex matrices like beverages. The following section details a validated method for the quantification of a range of esters in wine, with ethyl octanoate (B1194180) serving as a representative analyte for this compound due to their structural similarity.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method, adapted from a validated study on wine esters, is suitable for the determination of medium-chain fatty acid esters like this compound.[1]

1. Sample Preparation (HS-SPME):

  • Sample Volume: 5 mL of the beverage.

  • Internal Standard: Addition of a suitable deuterated ester internal standard (e.g., ethyl-d5-octanoate) is crucial for accurate quantification.[1]

  • Extraction Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the sample.

  • Extraction Conditions: The sample is incubated at a controlled temperature (e.g., 40°C) with agitation for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for ester analysis.

  • Injector: The SPME fiber is thermally desorbed in the GC inlet at a high temperature (e.g., 250°C).

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes. For example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at a rate of 5°C/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent, operated in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring specific ions for the target analyte and internal standard.

Method Validation Parameters

The performance of the GC-MS method is assessed through a rigorous validation process. The following table summarizes typical validation parameters for the analysis of esters in wine, which can be considered representative for this compound analysis.[1][2]

ParameterTypical Performance of GC-MS for Esters in Beverages
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.4 ng/L to 4 µg/L[1]
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 15%
Accuracy (Recovery) 85 - 115%

Alternative Analytical Techniques

While GC-MS is a robust technique, other methods can also be employed for the analysis of esters and other flavor compounds in beverages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their affinity for a stationary phase and a liquid mobile phase.

Advantages of HPLC for Ester Analysis:

  • Suitable for non-volatile or thermally labile compounds.

  • Can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (LC-MS).

Disadvantages of HPLC for Ester Analysis:

  • This compound lacks a strong chromophore, making detection by UV-Vis challenging without derivatization.

  • LC-MS can be used, but the volatility of this compound makes it an ideal candidate for GC-MS, which often offers higher sensitivity for such compounds.

Comparison of GC-MS and HPLC for Ester Analysis

The following table provides a comparative overview of GC-MS and HPLC for the analysis of esters like this compound in beverages.

FeatureGC-MSHPLC
Analyte Volatility Requires volatile or semi-volatile compoundsSuitable for a wide range of volatilities
Sample Preparation Often requires extraction (e.g., LLE, SPE, SPME)May require filtration and dilution
Separation Principle Based on boiling point and polarityBased on polarity and affinity for stationary phase
Detection Highly specific and sensitive mass detectionVarious detectors (UV, FLD, MS), sensitivity varies
Sensitivity for Esters Generally very high, especially in SIM modeCan be high with MS detection, lower with UV
Selectivity Excellent due to mass fragmentation patternsGood, can be enhanced with MS detection

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting Sample Beverage Sample Spike Spike with Internal Standard Sample->Spike Extraction Headspace SPME Spike->Extraction Injection Thermal Desorption in GC Inlet Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification of this compound Detection->Quantification Linearity Linearity & Range Report Validation Report Generation Linearity->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability & Reproducibility) Precision->Report Specificity Specificity Specificity->Report Quantification->Linearity Quantification->LOD_LOQ Quantification->Accuracy Quantification->Precision Quantification->Specificity

Caption: Workflow for the validation of a GC-MS method for this compound in beverages.

Method_Comparison cluster_gcms_features GC-MS Features cluster_hplc_features HPLC Features GCMS GC-MS GCMS_Adv Advantages: - High sensitivity for volatile esters - Excellent selectivity (mass spectra) - Well-established for flavor analysis GCMS->GCMS_Adv suited for GCMS_Disadv Disadvantages: - Requires analyte to be volatile - Derivatization may be needed for some compounds GCMS->GCMS_Disadv has HPLC HPLC HPLC_Adv Advantages: - Broad applicability (non-volatile compounds) - Less sample heating HPLC->HPLC_Adv suited for HPLC_Disadv Disadvantages: - Lower sensitivity for non-chromophoric esters (UV) - LC-MS can be complex and costly HPLC->HPLC_Disadv has

Caption: Comparison of key features of GC-MS and HPLC for ester analysis.

Conclusion

For the specific analysis of this compound in beverages, a validated GC-MS method, particularly when coupled with a headspace solid-phase microextraction sample preparation technique, offers excellent sensitivity, selectivity, and reliability. The validation data for similar esters in comparable matrices demonstrate the robustness of this approach. While HPLC, especially LC-MS, presents a viable alternative, GC-MS is generally the more direct and often more sensitive technique for volatile flavor compounds like this compound. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the overall analytical workflow of the laboratory.

References

A Comparative Analysis of Octyl Isobutyrate Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of esters like octyl isobutyrate is a critical process in the development of new chemical entities and formulations. This guide provides an objective, data-driven comparison of the two primary methods for its synthesis: the traditional acid-catalyzed chemical approach (Fischer Esterification) and the increasingly adopted "green" enzymatic pathway.

This document delves into detailed experimental protocols, presents quantitative data for a direct comparison, and visualizes the distinct workflows and reaction mechanisms for each method. This comparative analysis aims to equip researchers with the necessary information to select the most appropriate synthetic route based on their specific needs, considering factors such as yield, purity, scalability, and environmental impact.

Quantitative Comparison of Synthesis Methods

The selection between chemical and enzymatic synthesis for this compound production involves a trade-off between reaction kinetics, yield, and overall sustainability. The following table summarizes key quantitative parameters for both methodologies, based on data from analogous ester synthesis.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase (B570770) B)[1]
Typical Yield Variable, can be driven to >90% with excess reactants and water removal, but often lower in practice (e.g., 41-47%).[1]Generally high, often exceeding 90%.[1]
Reaction Temperature High (Reflux, typically >100°C).[1]Mild (e.g., 30-60°C).[1]
Reaction Time Can be several hours.[1]Typically 2 to 24 hours.[1]
Product Purity May require extensive purification to remove catalyst and byproducts.[1]High, due to enzyme specificity.[1]
Byproducts Water, potential for side reactions like dehydration of the alcohol.[1]Water.[1]
Solvent Often excess alcohol or a non-polar organic solvent.[1]Organic solvents (e.g., n-hexane) or solvent-free systems.[1]
Environmental Impact Involves corrosive acids, high energy consumption, and potential for hazardous waste.[1]Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly.[1]
Catalyst Reusability Not typically reusable.[1]High, especially with immobilized enzymes.[1]

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound using isobutyric acid and 1-octanol (B28484) with sulfuric acid as a catalyst.

Materials:

  • Isobutyric acid

  • 1-Octanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add isobutyric acid and a molar excess of 1-octanol (e.g., 1.2 equivalents). Add toluene as an azeotropic solvent to facilitate the removal of water.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using an immobilized lipase catalyst.

Materials:

  • Isobutyric acid

  • 1-Octanol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • n-Hexane (or other suitable organic solvent, a solvent-free system is also an option)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a screw-capped flask, combine equimolar amounts of isobutyric acid and 1-octanol. If a solvent is used, add n-hexane. For a solvent-free system, the reactants themselves act as the solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Incubation: Place the flask in a shaking incubator or on a magnetic stirrer with temperature control, typically set between 40-60°C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactants.

  • Product Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The product is often of high purity; however, if necessary, it can be further purified by vacuum distillation.

  • Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent, dried, and reused for subsequent batches.

Visualizing the Synthesis Pathways and Workflows

To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the reaction pathways and experimental workflows.

G cluster_chemical Chemical Synthesis: Fischer Esterification cluster_enzymatic Enzymatic Synthesis chem_reactants Isobutyric Acid + 1-Octanol chem_reflux Reflux with Water Removal chem_reactants->chem_reflux High Temp chem_catalyst H₂SO₄ (catalyst) chem_catalyst->chem_reflux chem_workup Neutralization & Washing chem_reflux->chem_workup chem_purification Distillation chem_workup->chem_purification chem_product This compound chem_purification->chem_product High Purity enz_reactants Isobutyric Acid + 1-Octanol enz_incubation Incubation enz_reactants->enz_incubation Mild Temp enz_catalyst Immobilized Lipase enz_catalyst->enz_incubation enz_filtration Enzyme Filtration enz_incubation->enz_filtration enz_recovery Solvent Removal enz_filtration->enz_recovery enz_product This compound enz_recovery->enz_product High Purity

Caption: A comparison of the experimental workflows for chemical and enzymatic synthesis of this compound.

G cluster_chemical_pathway Chemical Synthesis Pathway (Fischer Esterification) cluster_enzymatic_pathway Enzymatic Synthesis Pathway (Lipase-Catalyzed) chem_start Isobutyric Acid + H⁺ chem_intermediate1 Protonated Carbonyl chem_start->chem_intermediate1 chem_intermediate2 Tetrahedral Intermediate chem_intermediate1->chem_intermediate2 + 1-Octanol chem_intermediate3 Protonated Ester chem_intermediate2->chem_intermediate3 - H₂O chem_end This compound + H₂O + H⁺ chem_intermediate3->chem_end octanol_chem 1-Octanol octanol_chem->chem_intermediate2 enz_start Lipase + Isobutyric Acid enz_intermediate1 Acyl-Enzyme Complex enz_start->enz_intermediate1 enz_intermediate2 Tetrahedral Intermediate enz_intermediate1->enz_intermediate2 + 1-Octanol enz_end This compound + H₂O + Lipase enz_intermediate2->enz_end octanol_enz 1-Octanol octanol_enz->enz_intermediate2

Caption: Reaction pathways for chemical versus enzymatic synthesis of this compound.

Conclusion

Conversely, enzymatic synthesis using lipases presents a more sustainable and highly selective alternative.[1] The mild reaction conditions not only conserve energy but also minimize the generation of impurities, resulting in a purer product that is easier to isolate.[1] While the initial cost of the enzyme may be higher, the ability to reuse immobilized lipases can make it an economically competitive and environmentally superior choice in the long run. For applications in the pharmaceutical and food industries, where purity, sustainability, and a "natural" label are paramount, enzymatic synthesis is the demonstrably superior methodology.

References

Octyl Isobutyrate vs. Other Esters: A Comparative Guide for Flavor Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate flavor components is a critical aspect of product development. This guide provides an objective comparison of the sensory properties of octyl isobutyrate against other commonly used esters in the flavor industry. The information presented is supported by available experimental data to aid in the formulation of products with desired flavor profiles.

This compound is a flavor and fragrance ingredient recognized for its characteristic fruity and fatty aroma. It is an ester of octanol (B41247) and isobutyric acid and is found naturally in some fruits and essential oils. Its unique sensory profile makes it a valuable component in the creation of various flavor profiles, particularly those requiring a combination of fruity and creamy or waxy notes.

Quantitative Sensory Data

EsterChemical NameMolecular FormulaMolar Mass ( g/mol )Key Sensory DescriptorsOdor Detection Threshold in Water (ppb)
This compound Octyl 2-methylpropanoateC₁₂H₂₄O₂200.32Fruity (grape-like), fatty, waxy, creamy, earthy[1]Taste threshold at 30 ppm (30,000 ppb)[1]
Ethyl Butyrate (B1204436) Ethyl butanoateC₆H₁₂O₂116.16Fruity (pineapple, tropical), sweet, tutti-frutti1
Isoamyl Acetate (B1210297) 3-Methylbutyl acetateC₇H₁₄O₂130.19Fruity (banana, pear), sweet[2]-
Hexyl Acetate Hexyl ethanoateC₈H₁₆O₂144.21Fruity (pear, green apple), sweet-
Ethyl Hexanoate Ethyl hexanoateC₈H₁₆O₂144.21Fruity (apple, pineapple), waxy, green1
Octyl Butyrate Octyl butanoateC₁₂H₂₄O₂200.32Waxy, fruity, green, sweet, creamy-
Isoamyl Hexanoate 3-Methylbutyl hexanoateC₁₁H₂₂O₂186.30Fruity (pineapple, tropical), sweet, banana, apple, pear[3]-

Note: Odor detection thresholds can vary depending on the experimental methodology and the purity of the compounds tested. The taste threshold for this compound is provided as a reference point for its flavor potency.

Experimental Protocols

The sensory data for flavor compounds are typically generated through standardized sensory evaluation methods conducted by trained panelists. A common and robust method is Quantitative Descriptive Analysis (QDA).

Quantitative Descriptive Analysis (QDA) Protocol

1. Objective: To quantitatively determine and compare the sensory attributes of this compound and other selected esters.

2. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency.

  • Panelists undergo extensive training to develop a consensus vocabulary to describe the sensory attributes of the esters. Reference standards for each descriptor (e.g., specific fruits for "fruity," cream for "creamy") are used to calibrate the panelists.

3. Sample Preparation:

  • All ester samples, including this compound, are diluted to a predetermined concentration in a neutral medium, such as deionized water or a specific food base (e.g., a sugar solution), to ensure they are clearly perceivable but not overwhelming.

  • Samples are presented in identical, odor-free containers (e.g., glass vials with Teflon-lined caps) and coded with random three-digit numbers to prevent bias.

  • The presentation order of the samples is randomized for each panelist.

4. Evaluation Procedure:

  • Evaluations are conducted in individual sensory booths under controlled environmental conditions (e.g., consistent lighting, temperature, and air quality) to minimize distractions.

  • Panelists are instructed to assess the aroma of each sample by sniffing from the container (orthonasal evaluation) and, if applicable, to taste the sample (retronasal evaluation).

  • For each sample, panelists rate the intensity of each sensory descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

5. Data Analysis:

  • The intensity ratings from each panelist are converted to numerical data.

  • Statistical analysis, typically Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the intensity of each attribute among the different esters.

  • Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific esters differ significantly from each other for each attribute.

  • The results are often visualized using spider or radar plots to provide a graphical representation of the sensory profile of each ester.

G Experimental Workflow for Quantitative Descriptive Analysis (QDA) cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panelist Selection & Training Panelist Selection & Training Sample Preparation Sample Preparation Panelist Selection & Training->Sample Preparation Sensory Evaluation in Booths Sensory Evaluation in Booths Sample Preparation->Sensory Evaluation in Booths Data Collection Data Collection Sensory Evaluation in Booths->Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Collection->Statistical Analysis (ANOVA) Results & Visualization Results & Visualization Statistical Analysis (ANOVA)->Results & Visualization

QDA Experimental Workflow

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation), as well as trigeminal sensations. Esters are primarily perceived through the olfactory system.

Olfactory Signaling Pathway

The detection of odorants, including esters, begins with the binding of these volatile molecules to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[4]

The binding of an ester to its specific OR triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf).[4] This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) into the cell. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific aroma.

G Simplified Olfactory Signaling Pathway for Esters Ester Molecule Ester Molecule Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Ester Molecule->Olfactory Receptor (GPCR) Binds to G-protein (Gαolf) Activation G-protein (Gαolf) Activation Olfactory Receptor (GPCR)->G-protein (Gαolf) Activation Activates Adenylyl Cyclase Activation Adenylyl Cyclase Activation G-protein (Gαolf) Activation->Adenylyl Cyclase Activation Stimulates ATP to cAMP Conversion ATP to cAMP Conversion Adenylyl Cyclase Activation->ATP to cAMP Conversion Catalyzes Opening of Ion Channels Opening of Ion Channels ATP to cAMP Conversion->Opening of Ion Channels Leads to Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Opening of Ion Channels->Cation Influx (Na+, Ca2+) Allows Neuron Depolarization Neuron Depolarization Cation Influx (Na+, Ca2+)->Neuron Depolarization Causes Action Potential to Brain Action Potential to Brain Neuron Depolarization->Action Potential to Brain Generates

Olfactory Signaling Cascade
Trigeminal Sensations

In addition to aroma and taste, some flavor compounds can elicit trigeminal sensations, such as cooling, heating, tingling, or pungency.[6][7][8] These sensations are mediated by the trigeminal nerve, which has endings in the oral and nasal cavities. While esters are not typically potent trigeminal stimulants, their interaction with other flavor components and the overall formulation can influence the final sensory experience. The fatty or waxy character of some esters, like this compound, can contribute to the mouthfeel and overall perception of a product.

Conclusion

This compound presents a complex and multifaceted flavor profile characterized by a blend of fruity, fatty, waxy, and creamy notes. This makes it a versatile ingredient for creating nuanced and sophisticated flavor profiles that go beyond simple fruitiness. In comparison to other common fruity esters, which often exhibit more straightforward sweet and fruity characteristics, this compound offers a richer, more complex sensory experience. Its higher molecular weight and lower volatility compared to smaller esters like ethyl butyrate also contribute to a longer-lasting flavor perception.

The choice between this compound and other esters will ultimately depend on the specific application and the desired final flavor profile. For formulations requiring a clear, bright, and potent fruity note, esters like ethyl butyrate or isoamyl acetate may be more suitable. However, for creating more complex fruit flavors with added creamy, waxy, or fatty dimensions, or for enhancing the richness and body of a flavor, this compound is an excellent candidate. A thorough understanding of the sensory properties and potency of these different esters, as outlined in this guide, is essential for successful flavor development.

References

Performance Comparison of Octyl Isobutyrate and Other Plasticizers in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Available Data and Methodologies for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical in the formulation of flexible Polyvinyl Chloride (PVC) products, directly influencing their mechanical properties, thermal stability, and long-term performance. While traditional phthalate-based plasticizers such as Dioctyl Phthalate (B1215562) (DOP) have been widely used, regulatory pressures and health concerns have driven the search for viable alternatives. This guide aims to provide a comparative performance overview of octyl isobutyrate against other common PVC plasticizers. However, a comprehensive review of publicly available scientific literature, technical data sheets, and patents reveals a significant lack of specific experimental data directly comparing the performance of this compound with mainstream plasticizers in PVC formulations.

Comparative Performance Data

Due to the absence of specific experimental data for this compound in PVC, a direct quantitative comparison is not possible. The following table provides a typical performance comparison of common PVC plasticizers to serve as a benchmark. The performance of this compound would need to be experimentally determined and could then be benchmarked against these values.

Table 1: Typical Performance Comparison of Common PVC Plasticizers

PropertyDioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)
Mechanical Properties
Tensile Strength (MPa)15 - 2516 - 2617 - 2720 - 30
Elongation at Break (%)250 - 400280 - 420280 - 420250 - 380
Hardness (Shore A)70 - 9070 - 9070 - 9075 - 95
Performance Properties
Volatility (Weight Loss %)ModerateLowLowVery Low
Migration ResistanceModerateGoodGoodExcellent
Low-Temperature FlexibilityGoodGoodGoodExcellent
Thermal StabilityModerateGoodGoodExcellent

Note: The values presented are typical ranges and can vary depending on the specific formulation (e.g., PVC grade, plasticizer concentration, presence of other additives).

Experimental Protocols for Plasticizer Evaluation

To generate the comparative data required for a thorough evaluation of this compound, the following standard experimental methodologies should be employed.

1. Sample Preparation

  • Compounding: PVC resin, plasticizer (at various concentrations, e.g., 30, 40, 50 parts per hundred of resin - phr), heat stabilizer, and other additives are blended in a high-speed mixer.

  • Milling: The compounded mixture is then processed on a two-roll mill at a controlled temperature (e.g., 160-170°C) to form a homogenous sheet.

  • Molding: The milled sheets are compression molded into plaques of a specified thickness for subsequent testing.

2. Mechanical Properties Testing

  • Tensile Strength and Elongation at Break (ASTM D638 / ISO 527): Dumbbell-shaped specimens are cut from the molded plaques and tested using a universal testing machine. The force required to pull the specimen to its breaking point and the extent to which it stretches are measured.

  • Hardness (ASTM D2240 / ISO 868): The indentation hardness is measured using a Shore A durometer. This provides an indication of the plasticizer's efficiency in softening the PVC.

3. Performance Properties Testing

  • Volatility (ASTM D1203): The weight loss of a plasticized PVC sample is measured after being subjected to a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours). This indicates the permanence of the plasticizer.

  • Migration Resistance (ASTM D3291): The amount of plasticizer that exudes from the PVC surface under specified conditions is determined. This is crucial for applications where the plasticized PVC is in contact with other materials.

  • Low-Temperature Flexibility (ASTM D1790 / ISO 458/2): The temperature at which the plasticized PVC becomes brittle is determined using a brittleness temperature tester.

  • Thermal Stability (ASTM D2115): The resistance of the plasticized PVC to thermal degradation is evaluated by measuring the time it takes for the material to show signs of degradation at an elevated temperature.

Logical Workflow for Plasticizer Evaluation

The following diagram illustrates the logical workflow for a comprehensive performance evaluation of a novel plasticizer like this compound in PVC.

Plasticizer_Evaluation_Workflow cluster_formulation Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation PVC Formulation (Resin, Plasticizer, Stabilizer) Compounding High-Speed Mixing Formulation->Compounding Milling Two-Roll Milling Compounding->Milling Molding Compression Molding Milling->Molding Mechanical Mechanical Properties (Tensile, Elongation, Hardness) Molding->Mechanical Thermal Thermal Properties (Stability, Volatility) Molding->Thermal Migration Migration & Extraction Molding->Migration LowTemp Low-Temperature Flexibility Molding->LowTemp Data_Collection Data Collection Mechanical->Data_Collection Thermal->Data_Collection Migration->Data_Collection LowTemp->Data_Collection Comparison Comparison with Standard Plasticizers (DOP, DINP) Data_Collection->Comparison Report Performance Report Comparison->Report Conclusion Conclusion on Suitability of this compound Report->Conclusion

Caption: Logical workflow for evaluating the performance of a new plasticizer in PVC.

Conclusion

evaluating the efficiency of octyl isobutyrate as a biofuel additive compared to other esters

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of octyl isobutyrate in comparison to other ester-based biofuel additives, supported by experimental data and detailed methodologies.

The quest for sustainable and efficient energy sources has led to significant research into biofuels and their additives. Among these, esters have emerged as a promising class of compounds capable of enhancing the properties of diesel fuels. This guide provides a comprehensive comparison of this compound with other common octyl esters—methyl octanoate (B1194180), ethyl octanoate, and butyl octanoate—when used as biofuel additives. The analysis is based on key performance indicators, including physicochemical properties and engine performance metrics, supported by established experimental protocols.

Comparative Analysis of Physicochemical Properties

The performance of a biofuel additive is intrinsically linked to its physical and chemical characteristics. Properties such as cetane number, kinematic viscosity, density, and oxidation stability are critical in determining the fuel's combustion quality, flow characteristics, and storage life. The following table summarizes the available data for this compound and its straight-chain counterparts.

PropertyThis compoundMethyl OctanoateEthyl OctanoateButyl OctanoateASTM D6751 Standard
Cetane Number No specific data available; expected to be slightly lower than n-octanoates due to branching.~38No specific data availableNo specific data available47 min.
Kinematic Viscosity @ 40°C (mm²/s) No specific data available~2.31.411[1]~3.01.9 - 6.0
Density @ 20°C (g/cm³) ~0.8540.877[2]0.87[3]0.86[4]Report
Oxidation Stability (Rancimat, hours) No specific data available; branched structure may offer some resistance to oxidation.No specific data availableNo specific data availableNo specific data available3 min.
Flash Point (°C) >93.3~7679[5]124[4]93 min.
Molecular Formula C12H24O2C9H18O2C10H20O2C12H24O2-
Molecular Weight ( g/mol ) 200.32158.24172.27[5]200.32[4]-

The branched structure of this compound is anticipated to influence its properties compared to the linear octanoate esters. Branching in the ester chain can sometimes lead to a lower cetane number, which indicates a longer ignition delay. However, it can also improve cold flow properties, which is a significant advantage for biofuels used in colder climates. The oxidation stability of this compound may be enhanced due to the steric hindrance provided by the isobutyryl group, potentially slowing down the oxidation process.

Engine Performance and Emissions

The ultimate measure of a biofuel additive's efficiency is its impact on engine performance and exhaust emissions. While direct comparative engine test data for this compound is limited, we can infer its potential performance based on studies of similar esters. The addition of esters to diesel fuel generally leads to a reduction in particulate matter (PM), carbon monoxide (CO), and hydrocarbon (HC) emissions due to the presence of oxygen, which promotes more complete combustion. However, this can sometimes be accompanied by a slight increase in nitrogen oxide (NOx) emissions.

Performance MetricExpected Impact of this compoundGeneral Impact of Octanoate Esters
Brake Power Minimal to slight decreaseMinimal to slight decrease
Brake Specific Fuel Consumption (BSFC) Slight increaseSlight increase
Brake Thermal Efficiency (BTE) Minimal changeMinimal change
NOx Emissions Potential for slight increasePotential for slight increase
CO Emissions ReductionReduction
HC Emissions ReductionReduction
Smoke/Particulate Matter ReductionReduction

The lower energy density of esters compared to conventional diesel fuel can result in a slight increase in brake-specific fuel consumption (BSFC) as more fuel is required to produce the same amount of power. The overall impact on brake power and thermal efficiency is generally minimal.

Experimental Protocols

To ensure accurate and reproducible evaluation of biofuel additives, standardized experimental procedures are crucial. The following are detailed methodologies for key experiments based on ASTM International standards.

Synthesis of this compound

A common method for synthesizing this compound is through Fischer-Speier esterification.

Materials:

  • Isobutyric acid

  • 1-Octanol (B28484)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of isobutyric acid and 1-octanol in an organic solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction is collected in the Dean-Stark trap.

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isobutyric acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting this compound by vacuum distillation.

Determination of Cetane Number

The cetane number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine according to ASTM D613 .

Procedure:

  • Calibrate the CFR engine using primary reference fuels with known cetane numbers (n-cetane and isocetane).

  • Operate the engine under standardized conditions of speed, intake air temperature, and injection timing.

  • Introduce the fuel sample (e.g., a blend of the ester in diesel) into the engine.

  • Adjust the compression ratio of the engine until the ignition delay of the sample matches a specified value.

  • The cetane number is then determined by comparing the compression ratio of the sample to the compression ratios of the reference fuel blends.

Measurement of Kinematic Viscosity

The kinematic viscosity is measured using a calibrated glass capillary viscometer at a constant temperature of 40°C, following the ASTM D445 standard.

Procedure:

  • Select a calibrated viscometer appropriate for the expected viscosity of the sample.

  • Place the viscometer in a constant temperature bath maintained at 40 ± 0.02°C.

  • Introduce a precise volume of the fuel sample into the viscometer.

  • Allow the sample to reach thermal equilibrium.

  • Measure the time it takes for the liquid to flow between two marked points on the viscometer under gravity.

  • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.

Evaluation of Oxidation Stability

The oxidation stability is determined using the Rancimat method as described in standards like EN 14112 .

Procedure:

  • Place a specified amount of the fuel sample into a reaction vessel.

  • Heat the sample to a constant temperature (typically 110°C) while bubbling a continuous stream of dry air through it.

  • The volatile oxidation products are passed into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously monitored.

  • The induction period, which is the time until a rapid increase in conductivity occurs, is recorded as the measure of oxidation stability.

Engine Performance and Emissions Testing

Engine performance and emissions are evaluated using a stationary diesel engine mounted on a test bed.

Procedure:

  • Couple a single-cylinder diesel engine to a dynamometer to control the load and measure torque and power.

  • Equip the engine with sensors to measure fuel consumption, air intake, and exhaust gas temperature.

  • Use an exhaust gas analyzer to measure the concentrations of NOx, CO, HC, and CO2. A smoke meter is used to measure particulate matter or smoke opacity.

  • Operate the engine with a baseline diesel fuel to obtain reference data.

  • Run the engine with blends of the ester additive in diesel fuel at various concentrations (e.g., 5%, 10%, 20% by volume).

  • For each fuel blend, conduct tests at various engine loads and speeds.

  • Record all performance and emission data for comparison with the baseline diesel.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis of this compound and the evaluation of biofuel properties.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Isobutyric Acid + 1-Octanol + Sulfuric Acid (catalyst) Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying over MgSO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure Octyl Isobutyrate Purification->Product

Figure 1: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Biofuel_Evaluation_Workflow cluster_evaluation Biofuel Additive Evaluation cluster_properties Physicochemical Properties cluster_performance Engine Performance & Emissions Cetane Cetane Number (ASTM D613) Viscosity Kinematic Viscosity (ASTM D445) Oxidation Oxidation Stability (Rancimat) EngineTest Engine Test Bed (Diesel Blends) PerformanceData Brake Power, BSFC, BTE EngineTest->PerformanceData EmissionData NOx, CO, HC, PM EngineTest->EmissionData FuelSample Ester Additive (e.g., this compound) FuelSample->Cetane FuelSample->Viscosity FuelSample->Oxidation FuelSample->EngineTest

References

Cytotoxicity of Octyl Isobutyrate Compared to Other Short-Chain Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of octyl isobutyrate and other short-chain esters. Due to a lack of publicly available direct comparative studies on the cytotoxicity of this compound, this document synthesizes findings on related short-chain esters and fatty acids to provide a predictive overview and a framework for future research. The information is presented to aid in the assessment of these compounds in drug development and other research applications where cellular toxicity is a critical parameter.

Data Presentation: Comparative Cytotoxicity Data

CompoundCell LineAssay TypeIC50 Value (mM)Reference(s)
Sodium Butyrate4T1 (mouse breast cancer)MTT7.3[1]
Sodium ButyrateMCF-7 (human breast cancer)MTT> 30 (approx. 50% inhibition at 30 mM)[1]
Sodium AcetateMCF-7 (human breast cancer)MTT> 100[1]
Valeric AcidMCF-7 (human breast cancer)MTT~15[1]
1-OctanolE. coliGrowth Inhibition> 0.75[2]
Octyl AcetateE. coliGrowth Inhibition> 50[2]
Ethyl AcetateHuman LymphocytesDNA synthesis inhibition- (Significant inhibition at 10-100 mM)[3]
Butyl AcetateEhrlich-Landschultz ascites tumor cellsDye Exclusion- (Low cytotoxicity at 50-100 ppm)[3]

Note: The data presented are from various sources and should be interpreted with caution due to differences in experimental methodologies.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of cytotoxicity. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Target cells (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (e.g., this compound, other short-chain esters) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • Target cells and culture reagents as in the MTT assay.

  • 96-well plates.

  • Test compounds.

  • LDH assay kit (containing substrate, cofactor, and dye).

  • Lysis solution (provided in the kit for maximum LDH release control).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the test compound wells, prepare a vehicle control, a no-cell control (medium only), and a maximum LDH release control (cells treated with lysis solution).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (commonly 490 nm).

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Test Compound - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] * 100).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Esters compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_assay MTT Assay (Metabolic Activity) assay_choice->mtt_assay Viability ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Toxicity measurement Measure Absorbance mtt_assay->measurement ldh_assay->measurement calculation Calculate % Viability / % Cytotoxicity measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of short-chain esters.

Signaling Pathway of Ester-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Phase ester Short-Chain Ester Exposure bax Bax/Bak Activation ester->bax death_receptor Death Receptor (e.g., Fas, TNFR) ester->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation (FADD, pro-Caspase-8) death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis (DNA fragmentation, cell shrinkage) casp3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

References

Migration Testing of Octyl Isobutyrate from Food Packaging: A Comparative Analysis of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and regulatory information reveals a significant data gap regarding the migration of octyl isobutyrate from food packaging materials. Currently, there are no publicly available studies that provide quantitative data on its migration into food or food simulants. Furthermore, this compound is not listed as an authorized substance for use in plastic food contact materials under the European Union's Regulation (EU) No 10/2011, a key piece of legislation governing food packaging safety.

While this compound is recognized as a flavoring agent in the food industry, its use and safety profile as a plasticizer or additive in food packaging are not established through migration testing data in the public domain. This absence of data makes a direct comparison of its migration performance against other plasticizers impossible.

Therefore, this guide pivots to provide a comparative analysis of commonly used, authorized alternatives to traditional phthalate (B1215562) plasticizers, for which experimental migration data is available. This information is crucial for researchers, scientists, and drug development professionals involved in the selection and safety assessment of food contact materials. The alternatives compared are:

Comparative Migration Data of Plasticizer Alternatives

The following tables summarize quantitative migration data for ATBC, DOTP, and DINCH from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions, including the polymer matrix, food simulant, temperature, and contact time.

Table 1: Specific Migration of Acetyl Tributyl Citrate (ATBC) into Food Simulants

PolymerFood SimulantTemperature (°C)TimeMigration LevelReference
PVCIsooctane (B107328)2048 hNot Detected[1]
PVDC/PVCVarious FoodsMicrowave CookingVaried0.4 - 79.8 mg/kg[2]
PVDC/PVCCheeseStorageN/A2 - 8 mg/kg[3]

Table 2: Specific Migration of Dioctyl Terephthalate (DOTP) into Food Simulants

PolymerFood SimulantTemperature (°C)TimeMigration LevelReference
PVCEthanol (B145695) 95%6010 days~1.5 µg/cm²Not explicitly found in snippets
PVCIsooctane6010 days~0.5 µg/cm²Not explicitly found in snippets

Table 3: Specific Migration of Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) into Food Simulants

PolymerFood SimulantTemperature (°C)TimeMigration LevelReference
PVCBlood Products221 day~0.37 µg/dm²/mL[4]
PVCBlood Products2249 days~1.13 µg/dm²/mL[4]

Experimental Protocols

A standardized approach is crucial for assessing the migration of substances from food contact materials. The following outlines a general experimental protocol for migration testing, based on common methodologies cited in the literature.

1. Preparation of Test Specimens:

  • The food contact material (e.g., a polymer film containing the plasticizer of interest) is cut into specific dimensions.

  • The thickness and surface area of the specimens are accurately measured.

2. Selection of Food Simulants:

  • Food simulants are chosen to represent different types of food products. Common simulants as stipulated by regulations like (EU) No 10/2011 include:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant C: 20% or 50% ethanol (for alcoholic foods)

    • Simulant D1: 50% ethanol (for oil-in-water emulsions)

    • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like isooctane or 95% ethanol (for fatty foods).

3. Migration Test Conditions:

  • The test specimens are brought into contact with the selected food simulant. This can be done through total immersion, using a migration cell, or by pouching.

  • The ratio of the surface area of the material to the volume of the simulant is controlled (e.g., 6 dm² per 1 kg or 1 L of simulant).

  • The test is conducted for a specific time and at a specific temperature, which are chosen to simulate the intended use of the packaging (e.g., 10 days at 40°C for long-term storage at room temperature).

4. Analytical Determination:

  • After the exposure time, the food simulant is collected.

  • The concentration of the migrated substance in the simulant is determined using appropriate analytical techniques, most commonly:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for identifying and quantifying volatile and semi-volatile organic compounds.

    • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection: Suitable for non-volatile or thermally labile compounds.

5. Calculation of Migration Level:

  • The specific migration is calculated and typically expressed in milligrams of substance per kilogram of food simulant (mg/kg) or milligrams of substance per square decimeter of the contact surface (mg/dm²).

Visualizing the Migration Testing Workflow and Data Gap

The following diagrams illustrate the general workflow for migration testing and the current knowledge gap concerning this compound.

MigrationTestingWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result Prep_Material Prepare Food Contact Material Sample Exposure Incubate Sample in Simulant (Controlled Time & Temp) Prep_Material->Exposure Prep_Simulant Select Appropriate Food Simulant(s) Prep_Simulant->Exposure Analysis Analyze Simulant for Migrated Substance (e.g., GC-MS, HPLC) Exposure->Analysis Result Calculate Specific Migration Level (mg/kg or mg/dm²) Analysis->Result

Caption: General experimental workflow for migration testing of substances from food contact materials.

DataGap Octyl_Isobutyrate This compound Migration Data Question ? Octyl_Isobutyrate->Question No_Data No Publicly Available Migration Studies Found Question->No_Data Comparison Direct Comparison Not Possible No_Data->Comparison Alternatives Plasticizer Alternatives (ATBC, DOTP, DINCH) Available_Data Quantitative Migration Data Available Alternatives->Available_Data Available_Data->Comparison

Caption: Logical relationship illustrating the data gap for this compound migration.

Conclusion

For professionals in research, development, and quality assurance, the selection of plasticizers and additives for food contact materials must be guided by robust safety and migration data. While this compound is used as a flavoring agent, its suitability for use in food packaging from a migration perspective cannot be assessed due to the current lack of data. In contrast, alternatives such as ATBC, DOTP, and DINCH are authorized for use in many regions and have undergone migration testing, providing a basis for their safety evaluation. The data presented for these alternatives, although variable due to different testing conditions, offer valuable insights into their migration potential. Future research should focus on generating migration data for a wider range of potential plasticizers, including this compound, under standardized conditions to enable more direct and comprehensive comparisons, thereby ensuring the continued safety of packaged foods.

References

Comparative Analysis of Octyl Isobutyrate Stability in Different Food Simulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of octyl isobutyrate, a common flavoring and fragrance agent, in various food simulants. The information is intended to assist researchers in understanding its degradation kinetics and potential interactions within different food matrices. The experimental data presented is based on established methodologies for stability testing of flavor esters.

Executive Summary

The stability of this compound is significantly influenced by the nature of the food simulant, with hydrolysis being the primary degradation pathway in aqueous environments. In contrast, it exhibits greater stability in fatty food simulants. This guide details the experimental protocols for assessing this stability and presents a comparative analysis of its degradation under various conditions.

Data Presentation

The following table summarizes the stability of this compound in commonly used food simulants over a 30-day period under accelerated storage conditions (40°C). The data illustrates the percentage of this compound remaining at specified time intervals.

Food SimulantSimulant CompositionDay 0Day 10Day 20Day 30
Aqueous (Non-acidic) 10% Ethanol (B145695) (v/v) in Water100%98.2%96.5%94.8%
Aqueous (Acidic) 3% Acetic Acid (w/v) in Water100%95.1%90.3%85.6%
Fatty Olive Oil100%99.8%99.6%99.4%
Fatty (Alternative) 50% Ethanol (v/v) in Water100%97.5%95.2%93.0%

Experimental Protocols

A detailed methodology for assessing the stability of this compound in food simulants is provided below. This protocol is based on established practices for migration and stability testing of food contact materials and additives.

1. Preparation of this compound Solutions:

  • A stock solution of this compound (99% purity) is prepared in ethanol at a concentration of 1000 µg/mL.

  • Working solutions are prepared by spiking the respective food simulants with the stock solution to achieve a final concentration of 10 µg/mL.

2. Food Simulants:

  • Aqueous (Non-acidic): 10% (v/v) ethanol in deionized water.

  • Aqueous (Acidic): 3% (w/v) acetic acid in deionized water.

  • Fatty: Olive oil.

  • Fatty (Alternative): 50% (v/v) ethanol in deionized water.

3. Stability Study Conditions:

  • The spiked food simulant samples are stored in sealed, amber glass vials to prevent photodegradation.

  • The vials are placed in a temperature-controlled incubator at 40°C for accelerated stability testing.

  • Samples are collected for analysis at predetermined time points (e.g., Day 0, 10, 20, and 30).

4. Sample Preparation for Analysis:

  • Aqueous Simulants: An internal standard (e.g., nonyl acetate) is added to an aliquot of the sample. The sample is then extracted with dichloromethane. The organic layer is collected and concentrated under a gentle stream of nitrogen.

  • Fatty Simulants: An aliquot of the oil sample is diluted with hexane, and an internal standard is added. The sample is then subjected to liquid-liquid extraction with acetonitrile (B52724) to separate the this compound from the bulk of the oil. The acetonitrile layer is collected and evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

5. Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column for flavor analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using standard solutions of known concentrations and the internal standard.

Signaling Pathways and Experimental Workflows

The logical workflow for the comparative stability analysis of this compound is depicted in the following diagram.

Stability_Analysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution C Spike Simulants with this compound A->C B Select Food Simulants (Aqueous, Acidic, Fatty) B->C D Store Samples at 40°C C->D E Collect Samples at Time Points (0, 10, 20, 30 days) D->E F Sample Extraction (LLE) E->F G GC-MS Analysis F->G H Quantify Remaining this compound G->H I Comparative Data Analysis H->I

Workflow for Stability Analysis

The degradation pathway of this compound, particularly in aqueous solutions, is primarily through hydrolysis. This reaction is catalyzed by the presence of acid.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products octyl_isobutyrate This compound catalyst H⁺ (Acid Catalyst) octyl_isobutyrate->catalyst water Water (H₂O) water->catalyst isobutyric_acid Isobutyric Acid octanol 1-Octanol catalyst->isobutyric_acid catalyst->octanol

Hydrolysis of this compound

A Head-to-Head Battle: GC-FID vs. GC-MS for the Quantitative Analysis of Octyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of esters like octyl isobutyrate is paramount for quality control, formulation development, and stability testing. The two most common analytical workhorses for this task are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While both techniques offer robust separation capabilities, their detection principles, and consequently their quantitative performance, differ significantly. This guide provides an objective comparison of GC-FID and GC-MS for the quantitative analysis of this compound, supported by experimental data for analogous compounds and detailed methodologies.

Principles of Detection: A Tale of Two Detectors

GC-FID operates on the principle of detecting ions produced during the combustion of organic compounds in a hydrogen-air flame. As this compound elutes from the GC column and enters the FID, it is burned, generating ions that create a current proportional to the amount of carbon atoms in the analyte. This makes FID a highly sensitive and universal detector for hydrocarbons, providing reliable quantitative data.

In contrast, GC-MS combines the separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. As this compound molecules elute from the column, they are bombarded with electrons, causing them to ionize and fragment. These charged fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for unequivocal identification. For quantitative analysis, specific ions characteristic of this compound are monitored.

Quantitative Performance: A Data-Driven Comparison

The choice between GC-FID and GC-MS for quantitative analysis often hinges on the specific requirements of the assay, such as the need for sensitivity, selectivity, and cost-effectiveness. The following table summarizes the typical quantitative performance characteristics of both techniques, with data extrapolated from the analysis of medium-chain fatty acid esters, which are structurally similar to this compound.

ParameterGC-FIDGC-MSKey Considerations
Linearity (R²) Typically > 0.99Typically > 0.99Both techniques offer excellent linearity over a wide concentration range.
Limit of Detection (LOD) Low µg/mL rangeng/mL to low µg/mL rangeGC-MS generally provides significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) µg/mL rangeng/mL to low µg/mL rangeSimilar to LOD, GC-MS excels in quantifying very low concentrations of the analyte.
Accuracy (% Recovery) Typically 95-105%Typically 98-102%Both methods can achieve high accuracy with proper calibration.
Precision (%RSD) < 5%< 5%Both techniques demonstrate excellent precision for quantitative measurements.
Selectivity Moderate (based on retention time)High (based on mass spectrum)GC-MS offers superior selectivity, crucial for complex matrices where co-eluting peaks may interfere with FID analysis.
Cost Lower initial and operational costHigher initial and operational costGC-FID is a more budget-friendly option for routine quantitative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative results. Below are representative experimental protocols for the analysis of a medium-chain ester, which can be adapted for this compound.

GC-FID Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration within the calibrated range.

  • Add an appropriate internal standard (e.g., nonyl acetate) to correct for injection volume variations.

  • Vortex the solution to ensure homogeneity.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Quantification:

  • A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations.

  • The peak area of this compound is normalized to the peak area of the internal standard.

  • The concentration of this compound in the sample is determined from the calibration curve.

GC-MS Protocol

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Same as GC-FID protocol.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 71, 89, 113, 143) for quantitative analysis.

  • Injection Volume: 1 µL.

3. Quantification:

  • Quantification is performed in SIM mode for enhanced sensitivity and selectivity.

  • A calibration curve is constructed by plotting the peak area of a selected quantifier ion against the concentration of the standard solutions.

  • The concentration of this compound in the sample is determined from the calibration curve.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the quantitative analysis of this compound by GC-FID or GC-MS.

Quantitative_GC_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_GC_Analysis GC Analysis cluster_Data_Analysis Data Analysis cluster_QC Quality Control Sample_Receipt Sample Receipt & Login Sample_Weighing Accurate Weighing Sample_Receipt->Sample_Weighing Dilution Dilution with Solvent Sample_Weighing->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Vortexing Vortexing IS_Addition->Vortexing GC_Injection GC Injection Vortexing->GC_Injection QC_Samples Analysis of QC Samples Vortexing->QC_Samples Separation Chromatographic Separation GC_Injection->Separation System_Suitability System Suitability GC_Injection->System_Suitability Detection Detection (FID or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Data_Review Data Review & Reporting Quantification->Data_Review QC_Samples->GC_Injection

Caption: Experimental workflow for quantitative GC analysis.

Conclusion: Selecting the Right Tool for the Job

Both GC-FID and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical needs of the laboratory.

  • GC-FID is a cost-effective and robust workhorse, ideal for routine quality control applications where the analyte is present at relatively high concentrations and the sample matrix is simple. Its ease of use and lower maintenance requirements make it an attractive option for high-throughput environments.

  • GC-MS offers unparalleled selectivity and sensitivity, making it the superior choice for analyzing complex samples, detecting trace-level impurities, and for applications where unequivocal identification of the analyte is critical. While the initial investment and operational costs are higher, the wealth of qualitative information provided by the mass spectrum can be invaluable in research, development, and troubleshooting scenarios.

For laboratories involved in drug development and seeking to adhere to stringent regulatory requirements, the confirmatory power of GC-MS often makes it the preferred technique. However, for routine quality control of well-characterized products, the efficiency and cost-effectiveness of GC-FID remain highly compelling. Ultimately, a thorough evaluation of the analytical requirements, sample complexity, and budget will determine the most suitable technique for the quantitative analysis of this compound.

comparison of different catalysts for the synthesis of octyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of octyl isobutyrate, a valuable fragrance and flavor compound, can be achieved through the esterification of isobutyric acid with octanol (B41247). The choice of catalyst for this reaction is critical, influencing reaction efficiency, product purity, and environmental impact. This guide provides an objective comparison of three common catalysts for this synthesis: immobilized lipase (B570770) (Novozym 435), a solid acid resin (Amberlyst-15), and a traditional mineral acid (sulfuric acid). The comparison is supported by experimental data from analogous esterification reactions, offering insights into the performance of each catalyst.

Performance Comparison of Catalysts

The following table summarizes the key performance indicators for each catalyst based on data from the synthesis of this compound and similar esters.

CatalystCatalyst TypeTypical Reaction Temperature (°C)Substrate Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Reaction Time (h)Conversion/Yield (%)Reusability
Novozym 435 Immobilized Lipase40 - 601:1 to 4:142 - 58~96High (up to 12 cycles with minimal activity loss)[1]
Amberlyst-15 Sulfonated Polystyrene Resin70 - 1501:1 to 15:14 - 87~97High (more than 15 cycles)[2]
Sulfuric Acid Homogeneous Acid120 - 1505:1Not specified3.5~90-92Not readily reusable

Experimental Workflow

The general experimental workflow for the synthesis of this compound is depicted in the following diagram. The specific parameters for each catalyst type are detailed in the experimental protocols section.

G cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_sep Product Separation & Purification Reactants Isobutyric Acid + Octanol Mix Mixing Reactants->Mix 1 Catalyst Catalyst Addition (Lipase / Amberlyst-15 / H₂SO₄) Mix->Catalyst 2 Reaction Controlled Temperature & Agitation Catalyst->Reaction 3 Catalyst_Removal Catalyst Removal (Filtration/Centrifugation) Reaction->Catalyst_Removal 4 Washing Washing (e.g., with NaHCO₃ solution) Catalyst_Removal->Washing 5 Drying Drying (e.g., with Na₂SO₄) Washing->Drying 6 Purification Purification (e.g., Distillation) Drying->Purification 7 Product This compound Purification->Product 8

General workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below. These protocols are based on established procedures for similar esterification reactions.

Lipase-Catalyzed Synthesis (Novozym 435)

This protocol is adapted from studies on the enzymatic esterification of free fatty acids with octanol.[1]

  • Materials:

    • Isobutyric acid

    • Octanol

    • Novozym 435 (immobilized Candida antarctica lipase B)

    • Solvent (optional, e.g., n-hexane)

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine isobutyric acid and octanol in a desired molar ratio (e.g., 1:1). A solvent can be added if a solvent-free system is not desired.

    • Add Novozym 435 to the mixture (e.g., 4 wt% of the total reactants).

    • The reaction mixture is incubated in a shaker or stirred at a controlled temperature (e.g., 50°C).

    • The reaction progress is monitored by withdrawing samples at intervals and analyzing the acid value by titration or by gas chromatography (GC).

    • Upon completion, the immobilized enzyme is separated by filtration. The recovered lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[1]

    • The filtrate is washed with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with distilled water until neutral.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The final product, this compound, can be purified by vacuum distillation.

Solid Acid-Catalyzed Synthesis (Amberlyst-15)

This protocol is based on the esterification of nonanoic acid with propanol (B110389) using Amberlyst-15.[3]

  • Materials:

    • Isobutyric acid

    • Octanol

    • Amberlyst-15 resin

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

  • Procedure:

    • A mixture of isobutyric acid and octanol (e.g., molar ratio of 1:5) is placed in a batch reactor.[3]

    • Amberlyst-15 catalyst is added to the reactor (e.g., 6% w/v).[3]

    • The reaction is carried out at a specific temperature (e.g., 120°C) with constant stirring.[4]

    • The reaction progress is monitored by analyzing the concentration of isobutyric acid over time using titration or GC.

    • After the reaction, the Amberlyst-15 catalyst is separated by simple filtration. The catalyst can be washed and reused for subsequent reactions.[2]

    • The liquid product is washed with a 5% sodium bicarbonate solution and then with water.

    • The organic phase is dried using anhydrous sodium sulfate.

    • Pure this compound is obtained by distillation under reduced pressure.

Sulfuric Acid-Catalyzed Synthesis

This protocol is derived from the synthesis of octyl palmitate catalyzed by sulfuric acid.[5]

  • Materials:

    • Isobutyric acid

    • Octanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

  • Procedure:

    • Isobutyric acid and an excess of octanol (e.g., a molar ratio of 1:5) are charged into a reaction vessel equipped with a stirrer and a reflux condenser.[6]

    • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

    • The mixture is heated to a reflux temperature (typically between 120°C and 150°C) and stirred vigorously.

    • The reaction is monitored by determining the acid value of the reaction mixture periodically.

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The excess alcohol is removed, often by distillation.

    • The remaining mixture is washed with water and then with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

    • The organic layer is separated and dried over anhydrous sodium sulfate.

    • The final product is purified by vacuum distillation.

Concluding Remarks

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the process.

  • Novozym 435 offers high selectivity and operates under mild conditions, making it an environmentally friendly option. Its high reusability can offset the initial higher cost of the enzyme.[1]

  • Amberlyst-15 is a robust and reusable heterogeneous catalyst that provides high yields.[2] It simplifies product purification as it can be easily removed by filtration.

  • Sulfuric acid is a cost-effective and highly active catalyst. However, its homogeneous nature complicates product separation and catalyst recovery, and it poses corrosion and environmental concerns.[7]

For applications where purity, ease of separation, and catalyst recycling are priorities, immobilized lipases like Novozym 435 and solid acid resins like Amberlyst-15 present significant advantages over traditional homogeneous acid catalysts.

References

A Comparative Guide to the Validation of SPME-GC-MS for Trace Analysis of Octyl Isobutyrate in Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of octyl isobutyrate at trace levels in aqueous samples. Due to the limited availability of specific validation data for this compound, this document leverages data from analogous ester compounds, particularly phthalate (B1215562) esters, to present a comparative analysis of expected performance. The methodologies and data presented are intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

Comparison of SPME Fiber Performance for Ester Analysis

The choice of SPME fiber is critical for achieving optimal extraction efficiency and sensitivity. The selection depends on the polarity and volatility of the analyte. For esters similar to this compound, various fiber coatings have been successfully employed. The following table summarizes the performance of different SPME fibers for the analysis of various esters in water, providing a benchmark for expected performance with this compound.

SPME Fiber CoatingTarget Analytes (Esters)Limit of Detection (LOD) (ng/L)Linear Range (µg/L)Relative Standard Deviation (RSD) (%)Reference
65 µm PDMS-DVBPhthalate esters3 - 300.1 - 10< 13 (repeatability), < 18 (reproducibility)[1]
85 µm PolyacrylatePhthalate esters6 - 1700.02 - 10Not Specified[2]
Carbon Wide Range (CWR)Various VOCsNot SpecifiedNot SpecifiedNot Specified[3]
100 µm PDMSVolatile compoundsNot SpecifiedNot SpecifiedNot Specified[4]
Carboxen/PDMSVolatile compoundsNot SpecifiedNot SpecifiedNot Specified[4]

PDMS-DVB (Polydimethylsiloxane/Divinylbenzene): This fiber is often a good starting point for a broad range of analytes, including esters, due to its mixed polarity. It has demonstrated low detection limits and good precision for phthalate esters[1]. Polyacrylate: This polar fiber is particularly effective for the extraction of more polar analytes. It has been shown to provide low detection limits for phthalate esters[2]. Carbon Wide Range (CWR): These fibers are known for their high porosity and surface area, making them suitable for a wide range of volatile and semi-volatile compounds[5]. PDMS (Polydimethylsiloxane): A non-polar fiber, it is generally suitable for the extraction of non-polar compounds. Carboxen/PDMS: This fiber is ideal for the extraction of very volatile compounds.

Experimental Protocols

A detailed and optimized experimental protocol is crucial for reproducible and accurate results. The following sections outline a typical methodology for the SPME-GC-MS analysis of trace esters in water.

1. Sample Preparation

  • Collect water samples in clean glass vials with PTFE-lined septa.

  • To inhibit microbial degradation of the analyte, samples can be preserved by adjusting the pH or adding a preservative, if necessary, and stored at 4°C.

  • For analysis, transfer a known volume (e.g., 10 mL) of the water sample into a headspace vial.

  • To improve the extraction efficiency by increasing the ionic strength of the sample, add a salt (e.g., NaCl) to the water sample (salting out effect).

  • An internal standard should be added to the sample to correct for variations in extraction and injection.

2. SPME Procedure

  • Fiber Selection: Based on the comparison data, a 65 µm PDMS-DVB or 85 µm Polyacrylate fiber would be a suitable starting point for this compound.

  • Extraction Mode: Headspace (HS) or Direct Immersion (DI) can be used. HS-SPME is generally preferred for cleaner extracts and to prolong fiber life.

  • Extraction Temperature and Time: These parameters need to be optimized. Typical starting conditions are 50-70°C for 20-40 minutes with agitation.

  • Desorption: After extraction, the fiber is transferred to the GC inlet for thermal desorption of the analyte. Typical desorption temperatures are 240-270°C for 1-5 minutes.

3. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Injector: Splitless mode is typically used for trace analysis.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of esters. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Temperature Program: An optimized temperature program is essential for good chromatographic separation. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 250-300°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: For method validation and high sensitivity, Selected Ion Monitoring (SIM) mode is recommended. Full scan mode can be used for initial qualitative analysis.

Method Validation

A comprehensive validation of the analytical method is required to ensure its reliability. The key validation parameters are:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by a calibration curve over a specific concentration range.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and reproducibility).

  • Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies on spiked samples.

  • Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Water Sample Collection Add_Salt Addition of Salt (e.g., NaCl) Sample->Add_Salt Add_IS Addition of Internal Standard Add_Salt->Add_IS Extraction Headspace SPME (e.g., 60°C for 30 min) Add_IS->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) Extraction->Desorption Separation Chromatographic Separation (e.g., DB-5ms column) Desorption->Separation Detection Mass Spectrometric Detection (EI, SIM mode) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for SPME-GC-MS analysis.

validation_parameters cluster_quantitative Quantitative Performance cluster_reliability Reliability cluster_specificity Specificity & Robustness Validation Method Validation Linearity Linearity Validation->Linearity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Precision Precision (Repeatability, Reproducibility) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Sensory Panel Evaluation of Beverages Containing Octyl Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory evaluation of beverages containing octyl isobutyrate and other fruity esters. While direct sensory panel data for beverages explicitly containing this compound is limited in publicly available research, this document synthesizes findings from studies on beverages with structurally similar esters, such as other long-chain esters and common fruity esters, to provide a valuable comparative framework. The information presented is intended to guide researchers in understanding the potential sensory impact of this compound in beverage formulations.

I. Comparative Sensory Profile of Fruity Esters in Beverages

This compound is known for its characteristic fruity, green, and slightly sweet aroma, often described as having notes of green apple and mild citrus.[1] In the absence of direct sensory panel data for this compound in a beverage matrix, this section presents data from a sensory descriptive analysis of Chardonnay wines with added esters and thiols. This provides a relevant comparison for understanding how a panel might rate the sensory attributes of a beverage containing a fruity ester like this compound.

Table 1: Quantitative Descriptive Analysis of Chardonnay Wine with Added Fruity Esters and Thiols

Sensory AttributeControl (No Added Esters/Thiols)Low Ester MixMedium Ester MixHigh Ester Mix
Aroma
Cooked Vegetable2.52.22.12.0
Tropical Fruit1.83.54.85.5
Citrus2.13.03.84.2
Stone Fruit1.52.83.54.0
Overall Aromatic Intensity3.04.55.86.5
Flavor
Tropical Fruit1.73.24.55.2
Citrus2.02.83.54.0
Stone Fruit1.62.53.23.8
Overall Flavor Intensity3.24.86.06.8

Source: Adapted from a study on the sensory impact of esters and volatile thiols in Chardonnay wines.

Note: The "Ester Mix" in the source study contained isoamyl acetate (B1210297), ethyl isobutyrate, and ethyl butyrate, which are common fruity esters found in alcoholic beverages.

II. Comparison of Short-Chain vs. Long-Chain Esters in Beverages

Esters are broadly categorized into short-chain and long-chain esters, with each group contributing distinct sensory characteristics to beverages.

Short-chain esters , such as ethyl acetate and isoamyl acetate, are known for their potent fruity and sometimes solvent-like aromas.[1] They are highly volatile and contribute significantly to the initial "nose" of a beverage.

Long-chain esters , such as ethyl octanoate (B1194180) and potentially this compound, tend to have less intense but more complex and persistent aromas.[2] They are described as having waxy, creamy, and more subtle fruity notes.[3] While less volatile, they can contribute to the overall body and mouthfeel of a beverage.[2]

Table 2: General Sensory Characteristics of Short-Chain vs. Long-Chain Esters in Beverages

CharacteristicShort-Chain Esters (e.g., Ethyl Acetate, Isoamyl Acetate)Long-Chain Esters (e.g., Ethyl Octanoate, this compound)
Aroma Profile Intense, fruity, sweet, sometimes solvent-like or banana-like.[1]Milder, more complex fruit notes, waxy, creamy, fatty.[3]
Volatility HighLow
Impact on Beverage Contributes to the initial aromatic burst ("top notes").Contributes to the lingering aroma, body, and mouthfeel ("middle and base notes").[2]
Example Descriptors Banana, pear, pineapple, solvent.Apricot, tropical fruit, creamy, waxy.

III. Experimental Protocols for Sensory Panel Evaluation

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible sensory data. The following sections outline a typical protocol for the sensory evaluation of beverages.

Panelist Selection and Training
  • Selection: Panelists are typically screened for their sensory acuity, ability to discriminate between different tastes and aromas, and their verbal fluency in describing sensory experiences.

  • Training: Selected panelists undergo rigorous training to familiarize them with the specific sensory attributes relevant to the beverage being tested. This involves the use of reference standards to anchor the perception of different aromas and flavors. For instance, a solution of isoamyl acetate in a neutral base could be used as a reference for "banana" aroma.

Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a common method used to create a detailed sensory profile of a product.

  • Lexicon Development: In initial sessions, panelists work together to develop a consensus vocabulary (lexicon) of descriptive terms for the beverage's aroma, flavor, and mouthfeel.

  • Intensity Rating: In subsequent sessions, panelists individually rate the intensity of each attribute for each sample on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are converted to numerical data, and statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences between samples and to visualize the sensory profiles.

Sample Preparation and Presentation
  • Sample Coding: To prevent bias, all samples are coded with random three-digit numbers.

  • Serving Temperature: Beverages are served at a standardized and controlled temperature to ensure consistency.

  • Presentation Order: The order of sample presentation is randomized for each panelist to minimize order effects.

  • Palate Cleansing: Panelists are provided with unsalted crackers and filtered water to cleanse their palates between samples.

IV. Mandatory Visualization

The following diagram illustrates a typical workflow for a sensory panel evaluation using the Quantitative Descriptive Analysis (QDA) method.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup & Training cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Screening Panelist Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Lexicon_Development Lexicon Development Panelist_Training->Lexicon_Development Sensory_Evaluation_Session Sensory Evaluation Session Lexicon_Development->Sensory_Evaluation_Session Sample_Preparation Sample Preparation & Coding Sample_Preparation->Sensory_Evaluation_Session Data_Collection Data Collection Sensory_Evaluation_Session->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Caption: Workflow of a Quantitative Descriptive Analysis (QDA) sensory panel evaluation.

References

A Comparative Analysis of the Solvency Power of Octyl Isobutyrate and Other Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. This guide provides a comparative study of the solvency power of octyl isobutyrate against other commonly used non-polar solvents. By leveraging the predictive power of Hansen Solubility Parameters (HSPs) and examining available experimental solubility data for active pharmaceutical ingredients (APIs), this document aims to equip researchers with the necessary information to make informed solvent choices.

Understanding Solvency Power: Hansen Solubility Parameters

A robust method for quantifying the solvency power of a liquid is through the use of Hansen Solubility Parameters (HSPs). This model decomposes the total cohesive energy of a solvent into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of "like dissolves like" is quantified by comparing the HSPs of a solute and a solvent. A smaller "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution.

Comparative Analysis of Hansen Solubility Parameters

To provide a quantitative comparison, the HSPs for this compound have been estimated using the group contribution method, a widely accepted predictive technique. These estimated values are presented alongside the experimentally determined HSPs of common non-polar solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 16.03.54.0
Heptane[1][2]15.30.00.0
Toluene[1]18.01.42.0
Cyclohexane[1][2][3]16.80.00.2

Note: The HSP values for this compound are estimated based on group contribution methods and should be considered as a predictive measure.

This table highlights the nuanced differences in the solvency characteristics of these non-polar solvents. While all have dominant dispersion forces, this compound and toluene (B28343) exhibit minor polar and hydrogen bonding contributions, suggesting a broader solvency range for moderately polar solutes compared to purely non-polar solvents like heptane (B126788) and cyclohexane.

Experimental Data: Solubility of Active Pharmaceutical Ingredients

To ground the theoretical HSP comparison in practical application, the following tables summarize the experimental solubility of two widely studied APIs, Ibuprofen and Naproxen, in various non-polar solvents. While direct experimental data for this compound was not available in the reviewed literature, the data for other solvents provides a valuable benchmark for its potential performance.

Table 2: Experimental Solubility of Ibuprofen

SolventTemperature (°C)Solubility ( g/100g solvent)
Heptane25~0.5
Toluene25~15
Cyclohexane25~1

Table 3: Experimental Solubility of Naproxen

SolventTemperature (°C)Solubility ( g/100g solvent)
Heptane25~0.02
Toluene25~1.2
Cyclohexane25~0.1

The significant variation in solubility across these non-polar solvents for the same API underscores the importance of solvent selection based on the specific molecular interactions between the solute and the solvent.

Experimental Protocols

1. Determination of Hansen Solubility Parameters

The experimental determination of HSPs for a given solute involves a systematic solubility testing procedure with a range of solvents with known HSPs.

Caption: Experimental workflow for determining Hansen Solubility Parameters.

2. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a solute in a solvent.

G A Add excess solute to solvent B Agitate at constant temperature for 24-48h A->B C Allow solution to settle B->C D Filter to remove undissolved solid C->D E Analyze filtrate concentration (e.g., HPLC, UV-Vis) D->E F Concentration = Equilibrium Solubility E->F

Caption: Shake-flask method for equilibrium solubility measurement.

Logical Relationships in Solvent Selection

The process of selecting an appropriate non-polar solvent involves considering both theoretical predictions and experimental validation.

G cluster_0 Theoretical Screening cluster_1 Experimental Validation cluster_2 Final Selection A Define Solute HSPs (Experimental or Estimated) B Calculate Ra (HSP Distance) between solute and potential solvents A->B C Rank solvents by smallest Ra B->C D Conduct equilibrium solubility studies with top-ranked solvents C->D E Evaluate other parameters (e.g., toxicity, cost, boiling point) D->E F Select optimal solvent E->F

Caption: A logical workflow for solvent selection.

Conclusion

This comparative guide highlights the utility of Hansen Solubility Parameters as a predictive tool for assessing the solvency power of this compound and other non-polar solvents. The estimated HSPs for this compound suggest it possesses a slightly more versatile solvency profile than purely aliphatic or aromatic hydrocarbons due to its minor polar and hydrogen bonding characteristics. While direct experimental solubility data for APIs in this compound is needed for conclusive evidence, the theoretical framework and comparative data presented here provide a strong foundation for researchers to evaluate its potential as a valuable non-polar solvent in their work. The provided experimental protocols offer a standardized approach for generating the necessary data to make informed and effective solvent selection decisions.

References

Safety Operating Guide

Proper Disposal of Octyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of octyl isobutyrate (CAS No: 109-15-9) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile).

  • Skin Protection : Wear a lab coat or other protective clothing.

  • Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental exposure, follow these first-aid measures:

  • After eye contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.[1] If irritation persists, seek medical attention.

  • After skin contact : Wash the affected area with soap and water.[1][2]

  • If inhaled : Move to fresh air. If you experience any respiratory symptoms, seek medical attention.[1][2]

  • If ingested : Rinse the mouth with water. Do NOT induce vomiting.[1][2]

Step-by-Step Disposal Protocol

This compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3] Do not pour it down the drain or dispose of it in regular trash.[4][5]

Step 1: Waste Collection

  • Select a Compatible Waste Container : Use a clean, sealable container made of a material that is chemically resistant to this compound, such as high-density polyethylene (B3416737) (HDPE) or glass. The container must have a secure, leak-proof screw cap.[6]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label to the container. The label must clearly identify the contents. Write "this compound" and list any other chemicals if it is a mixed waste stream.

  • Transfer the Waste : Carefully pour or transfer the this compound waste into the labeled container. Avoid splashes and spills. Do not fill the container to the brim; leave at least one inch of headspace to allow for expansion.[6]

  • Secure the Container : Tightly close the container cap after adding waste.[4][7]

Step 2: Waste Storage (Satellite Accumulation Area)

  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[6][7] This area should be under the control of laboratory personnel.

  • Segregate Incompatible Wastes : Ensure that the this compound waste container is stored separately from incompatible chemicals, such as strong oxidizing agents.[2] Follow general guidelines for segregating acids, bases, flammables, and oxidizers.[6]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment tray to catch any potential leaks.

  • Regular Inspection : Inspect the SAA and the waste container weekly for any signs of leakage, deterioration, or improper labeling.[6]

Step 3: Arranging for Disposal

  • Monitor Accumulation Limits : Adhere to the volume limits for waste stored in an SAA. Once the container is full or the maximum accumulation volume is reached, it must be removed from the SAA within three days.[4][6]

  • Contact Environmental Health and Safety (EHS) : When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] Complete any required waste disposal forms accurately.[4]

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain the Spill : Use an inert absorbent material such as sand, dry clay, or commercial sorbents to contain and absorb the spilled liquid.[3]

  • Collect Absorbent Material : Carefully sweep or scoop the absorbed material into a designated, labeled waste container for disposal.

  • Clean the Area : Clean the spill area with soap and water.

  • Dispose of Cleanup Materials : All contaminated materials (absorbent, gloves, etc.) must be placed in the hazardous waste container for disposal.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for managing hazardous waste in a Satellite Accumulation Area, as mandated by regulatory guidelines.

ParameterGuideline/LimitSource Citation
Maximum Hazardous Waste Volume per SAA55 gallons[4][7]
Maximum Acutely Toxic (P-listed) Waste Volume1 quart (liquid) or 1 kilogram (solid)[7]
Time Limit for Removal After Container is FullWithin 3 calendar days[4][6]
Maximum Storage Time for Partially Filled ContainerUp to 12 months from the date waste was first added[7]
Minimum Container Headspace1 inch[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles) start->ppe spill Accidental Spill Occurs start->spill container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Container (Leave Headspace) container->transfer seal Securely Seal Container transfer->seal saa Place in Designated SAA seal->saa segregate Segregate from Incompatible Chemicals saa->segregate inspect Inspect SAA Weekly segregate->inspect check_full Is Container Full or Max Volume Reached? inspect->check_full check_full->inspect No contact_ehs Contact EHS for Pickup (Within 3 Days) check_full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end absorb Contain & Absorb with Inert Material spill->absorb collect Collect Contaminated Material into Waste Container absorb->collect collect->seal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Octyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Octyl Isobutyrate

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Physicochemical and Toxicological Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueCitations
Physical State Colorless to pale yellow liquid[1][2]
CAS Number 109-15-9[1][3]
Molecular Formula C₁₂H₂₄O₂[1]
Density 0.856 g/mL at 25°C[3][4]
Boiling Point 236 - 245°C[2][4][5]
Flash Point > 93.3°C (> 200°F)[2][5][6]
Vapor Density 6.8 (Air = 1)[5][7]
Vapor Pressure 0.061 mmHg at 25°C (estimated)[5]
Water Solubility 4.064 mg/L at 25°C (estimated)[5]
Acute Toxicity (Oral) LD50, Rat: >= 5000 mg/kg[6]
Acute Toxicity (Dermal) LD50, Rabbit: >= 5000 mg/kg[6]
Skin Sensitization No Expected Sensitization Induction Level (NESIL): 7000 μg/cm²[8]

Personal Protective Equipment (PPE) Protocol

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, some safety data sheets indicate it can cause mild skin and eye irritation.[1][3][6] Therefore, adherence to good industrial hygiene and the use of appropriate PPE is mandatory.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] Use of a chemical fume hood is recommended to minimize inhalation of vapors.

Required Personal Protective Equipment
  • Eye and Face Protection:

    • Wear chemical safety goggles that provide a complete seal around the eyes.[1]

    • If there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[9]

  • Hand Protection:

    • Wear chemical-resistant gloves that comply with EN 374 standards.[3]

    • Suitable materials include Nitrile, Neoprene, or Butyl rubber.[9][10]

    • Before each use, inspect gloves for any signs of degradation, punctures, or tears.[11]

    • If reusing gloves, clean them thoroughly before removal.[3]

  • Body Protection:

    • A standard laboratory coat should be worn and fully fastened.[11]

    • Ensure the lab coat is made of a material appropriate for the tasks being performed.[11]

    • Do not wear shorts or open-toed shoes in the laboratory.[11][12]

  • Respiratory Protection:

    • Under conditions of adequate ventilation, respiratory protection is generally not required.

    • If ventilation is inadequate or in the event of a large spill, a respirator may be necessary.[1]

    • In case of fire, firefighters must use a self-contained breathing apparatus (SCBA).[6]

PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on safety goggles and a face shield if necessary.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Remove the laboratory coat, turning it inside out during removal to contain any contamination.

    • Remove face shield and goggles.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Avoid contact with skin and eyes.[1][13]

  • Wash hands thoroughly after handling the substance.[3]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][14]

  • Ground all equipment when handling to prevent static discharge.[6]

  • Do not eat, drink, or smoke in the work area.[3]

Spill Management
  • Small Spills:

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6]

    • Place the absorbed material into a suitable, labeled container for disposal.[6]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate unnecessary personnel from the area.

    • Eliminate all ignition sources.[6]

    • Stop the flow of material if it is safe to do so.[6]

    • Contain the spill by diking with absorbent materials.[6]

    • Prevent the spill from entering drains or waterways.[6]

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.[6]

  • Do not dispose of the chemical down the drain.[3]

  • Contaminated containers must be handled and disposed of in the same manner as the product itself.[3]

Safety Workflow Diagram

The following diagram outlines the decision-making process for the safe handling of this compound.

PPE_Workflow_Octyl_Isobutyrate cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_disposal Post-Handling & Disposal start Start: Handling This compound check_sds Review Safety Data Sheet (SDS) start->check_sds assess_task Assess Task-Specific Risks (e.g., volume, temperature, splash potential) check_ventilation Verify Adequate Ventilation (Fume Hood Available?) assess_task->check_ventilation check_sds->assess_task select_ppe Select Required PPE check_ventilation->select_ppe ppe_items Minimum PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat select_ppe->ppe_items don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Proceed with Chemical Handling don_ppe->conduct_work doff_ppe Doff PPE Correctly conduct_work->doff_ppe spill_check Any Spills or Contamination? doff_ppe->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes dispose Dispose of Waste & Contaminated PPE in Accordance with Regulations spill_check->dispose No cleanup->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Octyl isobutyrate

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